2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-6-(triazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPOZDBAGMLNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)N2N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736398 | |
| Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186050-58-7 | |
| Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid: A Key Pharmaceutical Intermediate
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, a pivotal intermediate in the manufacturing of contemporary pharmaceuticals, most notably the PARP inhibitor Olaparib.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development, offering a detailed examination of a preferred synthetic pathway, the underlying reaction mechanisms, and a comprehensive, step-by-step experimental protocol. Our focus is on providing not just a method, but a thorough understanding of the chemical principles that ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic carboxylic acid. Its unique structural arrangement, featuring a fluorine atom and a 2H-1,2,3-triazol-2-yl group ortho to the carboxylic acid, makes it a valuable building block in medicinal chemistry.[3] The electronic properties imparted by the fluorine and the triazole ring, coupled with the reactive handle of the carboxylic acid, allow for its incorporation into complex molecular architectures. Its most prominent role is as a key precursor in the synthesis of Olaparib, a targeted cancer therapy.[1][2] The efficient and regioselective synthesis of this intermediate is therefore a critical aspect of the overall drug manufacturing process.
Strategic Approach to Synthesis: The Ullmann Condensation Pathway
Several synthetic strategies can be envisioned for the preparation of this compound. However, a particularly robust and scalable approach involves a copper-catalyzed N-arylation of 1H-1,2,3-triazole with a suitably substituted aryl halide. This method, a variation of the classic Ullmann condensation, offers excellent control over regioselectivity, favoring the desired N2-arylated triazole isomer.
The overall synthetic strategy is a two-step process commencing from commercially available starting materials. The first step involves the synthesis of the key aryl halide precursor, 2-fluoro-6-iodobenzoic acid. The second, and most critical step, is the copper-catalyzed coupling of this intermediate with 1H-1,2,3-triazole.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
This guide provides an in-depth exploration of the essential physicochemical properties of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, a molecule of significant interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed rationale for experimental choices and robust, self-validating protocols for characterization.
Introduction: A Molecule of Strategic Design
This compound (CAS: 1186050-58-7) is a heterocyclic compound that strategically combines three key structural motifs: a benzoic acid, a fluorine substituent, and a 1,2,3-triazole ring.[1][2][3][4][5] Each of these components is selected to impart specific, advantageous properties relevant to medicinal chemistry.
The benzoic acid group provides a crucial acidic handle, enabling salt formation to modulate solubility and offering a potential key interaction point with biological targets. The strategic placement of a fluorine atom is a well-established tactic in drug design.[6][7][8][9] Due to its high electronegativity and small size, fluorine can significantly alter a molecule's pKa, metabolic stability, and lipophilicity, often leading to enhanced membrane permeability and binding affinity.[6][7][8][9][10] The 1,2,3-triazole moiety is a highly stable, five-membered heterocyclic ring that is increasingly utilized as a bioisostere for other functional groups.[11][12][13][14][15] Its inclusion can improve pharmacokinetic properties, enhance target selectivity, and reduce toxicity.[11][12]
This guide will detail the methodologies to precisely quantify the physicochemical properties of this molecule, which are critical for predicting its behavior in biological systems and for its development as a potential therapeutic agent.
Core Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. The following table summarizes the key properties for this compound that require experimental determination.
| Property | Symbol | Importance in Drug Development | Recommended Analytical Method |
| Molecular Identity & Structure | Confirms the fundamental structure and composition. | NMR, Mass Spectrometry, Elemental Analysis | |
| Purity | % | Ensures that biological activity is attributable to the target compound. | HPLC-UV, LC-MS |
| Melting Point | Mp | Indicator of purity and solid-state stability. | Capillary Melting Point Apparatus |
| Aqueous Solubility | S | Affects absorption, distribution, and formulation. | Shake-Flask Method (Thermodynamic) |
| Acidity Constant | pKa | Governs ionization state, solubility, and receptor binding. | Potentiometric Titration, UV-Vis Spectroscopy |
| Lipophilicity | LogP / LogD | Influences membrane permeability, metabolism, and toxicity. | Shake-Flask Method (n-octanol/water) |
Experimental Protocols for Characterization
The following sections provide detailed, step-by-step protocols for the determination of the key physicochemical properties of this compound.
Structural Confirmation and Purity Assessment
Rationale: Before any other property is measured, it is imperative to confirm the chemical identity and purity of the compound. High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous structural confirmation.
Protocol 1: HPLC-UV for Purity Determination
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.22 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Gradient: 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of Acetonitrile and Water.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: NMR and Mass Spectrometry for Structural Confirmation
-
¹H and ¹³C NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The resulting spectra should be consistent with the expected structure of this compound.
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound and analyze using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass of the molecular ion ([M-H]⁻ or [M+H]⁺), which should be within 5 ppm of the theoretical mass for C₉H₆FN₃O₂.
Visualization of the Characterization Workflow
Caption: Workflow for initial purity and structural confirmation.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline solid.
Protocol 3: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rapid rate initially (e.g., 10-20 °C/min) to determine an approximate melting range.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Aqueous Solubility (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach equilibrium.
Protocol 4: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Sampling and Dilution: Carefully remove an aliquot from the clear supernatant, avoiding any solid particles. Dilute the aliquot with the mobile phase used for HPLC analysis.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a pre-validated HPLC-UV method with a standard calibration curve.
Visualization of the Solubility Workflow
Caption: Shake-flask method for determining aqueous solubility.
Determination of pKa
Rationale: The pKa value indicates the pH at which a molecule is 50% ionized. For an acidic compound like this compound, the pKa of the carboxylic acid will dictate its charge state, which in turn affects its solubility, permeability, and interaction with biological targets. The presence of the electron-withdrawing fluorine atom is expected to lower the pKa compared to benzoic acid itself.[10]
Protocol 5: Potentiometric Titration for pKa Determination
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH). Record the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the first derivative of the pH versus volume curve (dpH/dV). The volume at the equivalence point corresponds to the peak of this curve. The pKa is the pH at the half-equivalence point.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of this compound. Accurate determination of these properties is a non-negotiable prerequisite for advancing any compound through the drug discovery pipeline. The interplay of the fluorine, benzoic acid, and triazole functionalities makes this molecule a compelling candidate for further investigation, and a thorough understanding of its fundamental chemical nature is the first step toward unlocking its therapeutic potential.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 1186050-58-7 [chemicalbook.com]
- 3. CAS#:1186050-58-7 | this compound | Chemsrc [chemsrc.com]
- 4. This compound - 1186050-58-7 [popebiotech.com]
- 5. This compound [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemxyne.com [chemxyne.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 13. asianpubs.org [asianpubs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. chemijournal.com [chemijournal.com]
An In-depth Technical Guide to 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1186050-58-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and critical role in the development of novel therapeutics, particularly focusing on its application in the synthesis of dual orexin receptor antagonists (DORAs).
Core Chemical Identity and Properties
This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom and a 1,2,3-triazole ring on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable synthon in drug discovery.[1][2]
| Property | Value | Source |
| CAS Number | 1186050-58-7 | [1] |
| Molecular Formula | C₉H₆FN₃O₂ | [1] |
| Molecular Weight | 207.16 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | O=C(O)C1=C(F)C=CC=C1N1N=CC=N1 | [1] |
| Boiling Point (Predicted) | 410.5±55.0 °C | [3] |
| Purity (Typical) | ≥97% (HPLC) | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective method involves a copper-catalyzed Ullmann-type coupling reaction.
Recommended Synthetic Protocol
This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.[4]
Starting Materials:
-
2-Fluoro-6-iodobenzoic acid
-
1H-1,2,3-triazole
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
trans-1,2-Dimethylcyclohexane-1,2-diamine
-
Dioxane
-
Water
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet, combine 2-fluoro-6-iodobenzoic acid, copper(I) iodide, and cesium carbonate.
-
Addition of Reagents: To the solid mixture, add dioxane, water, 1H-1,2,3-triazole, and trans-1,2-dimethylcyclohexane-1,2-diamine.
-
Reaction Conditions: The reaction mixture is gradually heated to 100°C and maintained for approximately 3 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and add methyl tert-butyl ether (MTBE) and water. Separate the aqueous layer.
-
Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1.7. Extract the acidified aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate to afford the final product as a solid.[4]
Causality in Experimental Choices
-
Catalyst System: The use of copper(I) iodide as a catalyst is crucial for facilitating the N-arylation of the triazole ring. The ligand, trans-1,2-dimethylcyclohexane-1,2-diamine, enhances the catalytic activity and improves the reaction yield.
-
Base: Cesium carbonate is employed as the base to deprotonate the triazole, making it a more effective nucleophile for the coupling reaction. Its solubility in the reaction solvent also plays a role in the reaction kinetics.
-
Solvent System: Dioxane is a suitable high-boiling aprotic solvent for this type of coupling reaction, allowing the reaction to be conducted at the required temperature. The small amount of water can sometimes have a beneficial effect on the solubility of the reagents and the overall reaction rate.
Caption: Synthetic workflow for this compound.
Analytical Characterization
A crucial aspect of a technical guide is the confirmation of the chemical structure. The primary method for this is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.22-8.13 (broad peak, 2H), 7.84-7.80 (multiple peaks, 1H), 7.74-7.65 (multiple peaks, 1H), 7.50-7.41 (multiple peaks, 1H).[4]
The characteristic peaks in the aromatic region confirm the presence of the substituted benzene ring and the triazole protons. The broad peak is indicative of the acidic proton of the carboxylic acid group. For a comprehensive analysis, it is recommended to also acquire and analyze ¹³C NMR and mass spectrometry data.
Application in Drug Discovery: A Key Intermediate for Orexin Receptor Antagonists
The primary significance of this compound in the pharmaceutical industry lies in its role as a key building block for the synthesis of dual orexin receptor antagonists (DORAs).[5][6][7] Orexin-A and Orexin-B are neuropeptides that regulate wakefulness. By blocking their receptors (OX1R and OX2R), DORAs can promote sleep, offering a novel therapeutic approach for insomnia.[8]
A prominent example of a DORA synthesized using a derivative of the title compound is Suvorexant (MK-4305), a medication approved for the treatment of insomnia.[5] The 2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety is a critical component of the pharmacophore, responsible for key interactions with the orexin receptor.
Caption: Role as a key intermediate in the synthesis of Dual Orexin Receptor Antagonists.
The structure-activity relationship (SAR) studies of various DORAs have highlighted the importance of the 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold. Modifications to the substitution pattern on the benzoic acid ring can significantly impact the potency and pharmacokinetic properties of the final drug candidate.[9][10]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: Harmful if swallowed.[1]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its well-defined synthesis and versatile chemical nature have established it as a valuable intermediate in the quest for novel therapeutics. The success of DORAs in treating insomnia underscores the importance of such building blocks in modern drug discovery. Future research may explore the incorporation of this scaffold into other classes of biologically active molecules, leveraging its unique properties to address a wider range of therapeutic targets.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. This compound CAS#: 1186050-58-7 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orexin receptor antagonist 2 | CAS#:1457940-75-8 | Chemsrc [chemsrc.com]
- 7. From Oxadiazole to Triazole Analogues: Optimization toward a Dual Orexin Receptor Antagonist with Improved in vivo Efficacy in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Introduction: A Molecule of Growing Interest
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a synthetic organic compound that stands at the intersection of two important chemical classes: fluorinated aromatics and triazoles. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. The 1,2,3-triazole moiety, often introduced via "click chemistry," is valued for its chemical stability, dipole character, and ability to form hydrogen bonds, making it a versatile linker and pharmacophore.[1][2] The specific substitution pattern of this molecule, with an ortho-fluoro group and a 2-substituted triazole, presents unique challenges and points of interest in its analytical characterization. This guide provides an in-depth technical overview of the methodologies and expected spectroscopic data for the comprehensive analysis of this compound, intended for researchers in synthetic chemistry and drug development.
Synthesis and Regioisomerism
A plausible synthetic route to this compound involves a multi-step sequence, likely starting from a suitably substituted fluorinated aromatic precursor. The key step in forming the triazole ring is often a cycloaddition reaction. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming 1,4-disubstituted 1,2,3-triazoles, the synthesis of N2-substituted triazoles often requires alternative strategies.[3][4][5][6] One such approach could involve the reaction of an aryl halide with 1,2,3-triazole under basic conditions.
A critical aspect of the synthesis of substituted triazoles is the potential for the formation of regioisomers (1-substituted vs. 2-substituted). The differentiation of these isomers is paramount, as they can possess distinct physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the correct regioisomer.[1][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure of this compound. A comprehensive analysis will involve ¹H, ¹³C, and ¹⁹F NMR experiments.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the acidic nature of the carboxylic acid group, DMSO-d₆ is a good initial choice as it can solubilize polar compounds and its residual proton signal does not typically interfere with the aromatic or triazole proton signals.[10][11] CDCl₃ could also be used, but the acidic proton may exchange or broaden, and its signal may be less informative.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the aromatic proton couplings.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).
-
¹³C NMR: A proton-decoupled ¹³C spectrum should be acquired to identify all unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the core structure of the title compound).
-
¹⁹F NMR: A one-dimensional fluorine spectrum is crucial for confirming the presence and environment of the fluorine atom. It will likely be a complex multiplet due to couplings with neighboring protons.
-
2D NMR: To unambiguously assign all signals, a suite of 2D NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the benzoic acid ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the benzoic acid and triazole rings and confirming the substitution pattern.
-
Predicted NMR Spectra and Interpretation
The following table summarizes the predicted chemical shifts and coupling constants for this compound. These are estimates based on known data for similar structural motifs.
| Atom | Experiment | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J in Hz) | Rationale |
| Aromatic Protons (3H) | ¹H NMR | 7.5 - 8.2 | Multiplets | The electron-withdrawing nature of the fluorine, carboxylic acid, and triazole groups will shift these protons downfield. The ortho-fluorine will introduce complex splitting patterns. |
| Triazole Protons (2H) | ¹H NMR | ~8.0 - 8.5 | Singlet | In a 2-substituted 1,2,3-triazole, the two CH protons are chemically equivalent, resulting in a characteristic singlet.[7] |
| Carboxylic Acid Proton (1H) | ¹H NMR | > 10 (in DMSO-d₆) | Broad Singlet | The acidic proton will be highly deshielded and may be broad due to hydrogen bonding and exchange. |
| Aromatic Carbons (6C) | ¹³C NMR | 115 - 140 | Doublets (due to C-F coupling) and Singlets | The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller, long-range C-F couplings.[11] |
| Carbonyl Carbon (1C) | ¹³C NMR | 165 - 175 | Singlet or Triplet (small J) | The carboxylic acid carbonyl carbon is typically found in this region. It may show a small long-range coupling to the ortho-fluorine. |
| Triazole Carbons (2C) | ¹³C NMR | 130 - 140 | Singlet | The two CH carbons of the 2-substituted triazole ring are equivalent. |
| Fluorine | ¹⁹F NMR | -110 to -130 | Multiplet | The chemical shift is typical for an aryl fluoride. The multiplicity will arise from coupling to the ortho and meta protons on the benzoic acid ring. |
Key for Assignments: The HMBC experiment will be critical. A correlation between the triazole protons and the carbon of the benzoic acid ring attached to the triazole nitrogen will definitively confirm the connectivity and the 2-substituted nature of the triazole.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse technique for determining the purity of a synthesized compound and for quantitative analysis. A reversed-phase method is generally suitable for a molecule of this polarity.
Experimental Protocol: HPLC Method Development
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point. The specific dimensions and particle size will depend on whether HPLC or UHPLC is used.
-
Mobile Phase: A mixture of an aqueous phase (A) and an organic phase (B) is used. To ensure good peak shape for the carboxylic acid, the aqueous phase should be acidified. A common choice is 0.1% formic acid or acetic acid in water for solvent A and 0.1% formic acid or acetic acid in acetonitrile or methanol for solvent B.[12][13]
-
Elution: A gradient elution, starting with a low percentage of the organic phase and ramping up, is recommended for initial method development to ensure the compound elutes with a reasonable retention time and good peak shape.
-
Detection: The aromatic nature of the compound suggests strong UV absorbance. A diode array detector (DAD) is ideal to monitor multiple wavelengths and to obtain a UV spectrum of the peak for identity confirmation. Wavelengths around 254 nm and 280 nm are likely to be good choices.
-
Method Validation: For quantitative applications, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13][14][15]
Expected Chromatographic Behavior
This compound is a moderately polar compound. On a C18 column with a water/acetonitrile gradient, it is expected to have a moderate retention time.[16][17][18][19] The presence of the fluorine atom may slightly increase its retention compared to the non-fluorinated analogue in some reversed-phase systems.[20] The peak shape should be sharp and symmetrical, provided the mobile phase is sufficiently acidic to suppress the ionization of the carboxylic acid group.
Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Identification and Sensitive Quantification
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, providing unambiguous identification of the target compound and enabling trace-level quantification.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
LC Conditions: The HPLC method developed previously can be directly transferred, using LC-MS compatible mobile phase additives like formic acid.
-
Ionization: ESI is the preferred ionization technique for a molecule of this nature. It is advisable to analyze the compound in both positive and negative ion modes.
-
MS1 Analysis: In the initial analysis, a full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
MS/MS Analysis: For structural confirmation and to develop a sensitive quantitative method, tandem mass spectrometry (MS/MS) is performed. The molecular ion is selected as the precursor ion and fragmented in a collision cell. The resulting product ions are then detected.
Predicted Mass Spectra and Fragmentation
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Molecular Ion | [M+H]⁺ at m/z 208.05 | [M-H]⁻ at m/z 206.04 |
| Predicted Major Fragments | Loss of H₂O (m/z 190.04), Loss of CO (from the carboxylic acid, m/z 180.06), Fragmentation of the triazole ring. | Loss of CO₂ (decarboxylation, a very common fragmentation for carboxylic acids, m/z 162.05).[21] |
Rationale for Fragmentation: In positive ion mode, the protonated molecule is likely to lose water from the carboxylic acid group. Subsequent fragmentation may involve the loss of carbon monoxide or cleavage of the triazole ring. In negative ion mode, the deprotonated molecule (carboxylate) is expected to readily undergo decarboxylation (loss of CO₂), which is a characteristic fragmentation pathway for carboxylic acids.[21] The fragmentation of the N-aryl triazole bond is also a possibility.[2][22][23][24][25]
For quantitative analysis, a Multiple Reaction Monitoring (MRM) method can be developed using the transition from the precursor ion to the most abundant and stable product ion. This provides excellent sensitivity and selectivity.[21][26][27][28]
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy is essential for the definitive structural elucidation and, crucially, for confirming the N-2 substitution of the triazole ring. HPLC provides a robust method for purity assessment and quantification. LC-MS offers unambiguous molecular weight confirmation and highly sensitive quantification through tandem mass spectrometry. By leveraging the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this and other related molecules, ensuring the integrity of their scientific findings and advancing their research and development efforts.
References
- 1. Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs | Semantic Scholar [semanticscholar.org]
- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. s4science.at [s4science.at]
- 17. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. lifesciencesite.com [lifesciencesite.com]
- 26. e-b-f.eu [e-b-f.eu]
- 27. uab.edu [uab.edu]
- 28. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids
Abstract
The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold is a privileged structural motif in modern medicinal chemistry, most notably as a core component of dual orexin receptor antagonists (DORAs) like suvorexant, which is used for the treatment of insomnia.[1][2][3] The synthesis of these compounds is complicated by the inherent challenge of controlling regioselectivity during the functionalization of the 1,2,3-triazole ring. Direct arylation of 1H-1,2,3-triazole with 2-halobenzoic acids often yields a difficult-to-separate mixture of N-1 and N-2 isomers.[2] This technical guide provides an in-depth analysis of a robust, scalable, and highly regioselective four-step synthetic strategy that circumvents this issue by introducing the triazole moiety early in the sequence, followed by systematic construction of the benzoic acid functionality. This method, grounded in well-established chemical transformations, offers a reliable pathway for researchers and drug development professionals to access these valuable intermediates in high yield and purity.
The Core Challenge: N-1 vs. N-2 Regioselectivity
The 1,2,3-triazole ring possesses two distinct nitrogen environments available for substitution: the N-1 (and N-3) position and the N-2 position. The classical Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often results in a mixture of 1,4- and 1,5-disubstituted triazoles (corresponding to N-1 substitution).[4][5] While catalyzed versions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provide excellent control for the 1,4-isomer, and Ruthenium(II)-catalyzed variants (RuAAC) favor the 1,5-isomer, direct and high-yielding methods for N-2 substitution remain less common.[6][7][8]
When attempting to directly arylate a pre-formed 1H-1,2,3-triazole ring with an activated aryl halide (e.g., a 2-iodobenzoic acid derivative), the reaction typically proceeds non-selectively, yielding both the desired N-2 isomer and the undesired N-1 isomer.[2] Separating these regioisomers can be a significant challenge, particularly on a large scale, often requiring tedious crystallization or chromatographic purification steps.[2] Therefore, a synthetic strategy that inherently guarantees N-2 selectivity is of high value.
Caption: The challenge of direct N-arylation of 1,2,3-triazole.
A Field-Proven, Selective Synthetic Strategy
To overcome the regioselectivity hurdle, an efficient and scalable four-step synthesis has been developed, commencing with commercially available 1-fluoro-2-nitrobenzene derivatives.[1][9] The logic of this approach is to install the triazole moiety onto the aromatic ring with absolute N-2 selectivity first, and then chemically manipulate the ortho-substituent into the required carboxylic acid group.
The key to achieving N-2 selectivity lies in the use of 4,5-dibromo-2H-1,2,3-triazole. The two large bromine atoms provide substantial steric bulk around the N-1 and N-3 positions. This steric hindrance effectively shields these nitrogen atoms from the incoming nucleophilic attack, thereby directing the arylation exclusively to the sterically accessible N-2 position.[3]
The overall workflow is as follows:
-
N-Arylation: A nucleophilic aromatic substitution (SNAr) reaction between a 1-fluoro-2-nitrobenzene derivative and 4,5-dibromo-2H-1,2,3-triazole.
-
Hydrogenation: Reduction of the nitro group to an aniline and simultaneous hydrodebromination of the triazole ring.
-
Sandmeyer Iodination: Conversion of the aniline to an aryl iodide via a diazonium salt intermediate.
-
Grignard Carboxylation: Formation of a Grignard reagent from the aryl iodide and subsequent quenching with carbon dioxide to yield the final benzoic acid product.
Caption: The four-step regioselective synthesis workflow.
Detailed Experimental Protocols
The following protocols are adapted from a validated and scalable synthesis.[9] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: N-Arylation of 4,5-Dibromo-2H-1,2,3-triazole
This step establishes the crucial C-N bond at the N-2 position of the triazole. The reaction proceeds via a nucleophilic aromatic substitution where the triazole anion displaces the fluoride on the electron-deficient nitrobenzene ring.
-
To a stirred suspension of 4,5-dibromo-2H-1,2,3-triazole (1.0 equiv.) and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF), add the substituted 1-fluoro-2-nitrobenzene (1.1 equiv.).
-
Heat the mixture to 80-90 °C and stir until the reaction is complete as monitored by LC-MS (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Isolate the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the 2-(2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole intermediate.
Step 2: Hydrogenation and Debromination
This one-pot reaction serves two purposes: the palladium-catalyzed hydrogenation reduces the nitro group to an amine, and it also reductively removes the two bromine atoms from the triazole ring.
-
Charge a suitable hydrogenation reactor with the 2-(2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole intermediate (1.0 equiv.) and 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%).
-
Add a suitable solvent , such as methanol or ethyl acetate.
-
Pressurize the reactor with hydrogen gas (H₂) to 3-5 bar.
-
Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling.
-
Monitor the reaction by H₂ uptake and LC-MS. Once complete, carefully vent the reactor and purge with nitrogen.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2H-1,2,3-triazol-2-yl)aniline derivative.
Step 3: Sandmeyer Iodination
The Sandmeyer reaction is a classic transformation to convert an arylamine into an aryl halide. Here, it is used to install an iodine atom, which is an excellent precursor for the subsequent Grignard reaction.
-
Dissolve the aniline derivative (1.0 equiv.) in aqueous sulfuric acid (e.g., 1-2 M) and cool the solution to -5 to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, maintaining the internal temperature below 0 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI, 1.4 equiv.) in water and heat it to 60-70 °C.
-
Carefully add the cold diazonium salt solution to the hot KI solution. Vigorous nitrogen evolution will occur.
-
Stir the mixture at 60 °C for 20-30 minutes after the addition is complete.
-
Cool the mixture to room temperature and quench any excess diazonium salt with a solution of sulfamic acid.
-
Extract the product with a suitable organic solvent (e.g., isopropyl acetate). Wash the organic layer with sodium thiosulfate solution to remove residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-(2-iodophenyl)-2H-1,2,3-triazole.
Step 4: Grignard Carboxylation
The final step involves converting the aryl iodide into a Grignard reagent, which then acts as a nucleophile to attack CO₂, forming the carboxylate salt. Acidic workup provides the target benzoic acid.
-
Dissolve the aryl iodide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C and add isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1-1.3 equiv.) dropwise.
-
Stir the mixture at 0-10 °C for 1-2 hours to ensure complete Grignard formation.
-
Bubble dry carbon dioxide (CO₂) gas through the solution (or pour the Grignard solution over crushed dry ice) while maintaining a low temperature.
-
Allow the mixture to warm to room temperature and stir for another hour.
-
Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or trituration from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure 2-(2H-1,2,3-triazol-2-yl)benzoic acid.
Representative Data
The described synthetic route has been successfully applied to produce a variety of substituted benzoic acids. The following table summarizes typical yields for each step in the synthesis of different analogs.[9]
| Starting Material (6) | N-Arylation Yield (7) | Hydrogenation Yield (8) | Sandmeyer Yield (9) | Carboxylation Yield (5) |
| 1-Fluoro-2-nitrobenzene | 95% | 99% | 85% | 81% |
| 1-Fluoro-4-methoxy-2-nitrobenzene | 91% | 99% | 71% | 73% |
| 2-Fluoro-1-methyl-3-nitrobenzene | 78% | 98% | 82% | 81% |
| 1-Fluoro-4-methyl-2-nitrobenzene | 91% | 99% | 79% | 78% |
Data adapted from Org. Process Res. Dev. 2019, 23, 2, 220–225.[9]
Conclusion
The selective synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids is a critical challenge for the development of important pharmaceutical agents. Direct arylation methods are often plagued by poor regioselectivity, leading to costly and inefficient purification processes. The multi-step strategy detailed in this guide, which relies on an early-stage, sterically-controlled N-2 arylation followed by sequential functional group transformations, represents a robust, scalable, and highly selective solution. By explaining the causality behind each experimental choice—from the use of 4,5-dibromo-2H-1,2,3-triazole to the classic Sandmeyer and Grignard reactions—this guide provides researchers with a reliable and validated blueprint for accessing this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]
- 4. scielo.br [scielo.br]
- 5. Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid: Key Starting Materials and Strategic Pathways
An In-Depth Technical Guide for Drug Development Professionals
Abstract
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of advanced pharmaceutical agents. Its unique trifunctional substitution pattern—featuring a carboxylic acid, a fluorine atom, and a 2H-1,2,3-triazole moiety on a phenyl ring—presents distinct synthetic challenges and opportunities. This guide provides an in-depth analysis of the primary synthetic routes to this molecule, with a core focus on the selection of starting materials and the strategic rationale underpinning each pathway. We will dissect three principal strategies: late-stage triazole installation via N-arylation, an early-stage coupling followed by functional group manipulation, and de novo triazole ring formation from a hydrazine precursor. Each section includes detailed protocols, mechanistic insights, and comparative data to empower researchers in process development and scale-up operations.
Introduction and Core Retrosynthetic Analysis
The structural complexity of this compound necessitates a robust and regioselective synthetic strategy. The target molecule is a key component in the synthesis of orexin receptor antagonists used in the treatment of insomnia.[1] The primary challenge lies in the selective formation of the N2-substituted triazole isomer, as N1-arylation is often a competing pathway. The synthetic approaches detailed herein are designed to maximize the yield of the desired N2 isomer through careful selection of catalysts, ligands, and starting materials.
A high-level retrosynthetic analysis reveals three logical bond disconnections, forming the basis of our strategic discussion:
-
C-N Bond Disconnection: Breaking the bond between the phenyl ring and the triazole nitrogen. This leads to a convergent approach where a functionalized benzoic acid derivative is coupled with 1H-1,2,3-triazole. This is the most direct and widely reported strategy.
-
C-C Bond Disconnection: Breaking the bond between the phenyl ring and the carboxyl group. This suggests a strategy where the triazole-substituted fluorobenzene is synthesized first, followed by the introduction of the carboxylic acid in a final step.
-
N-N/N-C Bond Disconnection within the Triazole: This approach involves forming the triazole ring directly on a pre-functionalized phenyl ring, typically starting from a phenylhydrazine derivative.
The following diagram illustrates these core strategies, which will be explored in detail.
Caption: Retrosynthetic analysis of the target molecule.
Strategy A: Late-Stage Triazole Installation via Ullmann N-Arylation
This is arguably the most efficient and scalable approach, relying on a copper-catalyzed cross-coupling reaction between a 2-fluoro-6-halobenzoic acid and 1H-1,2,3-triazole. The choice of the halogen atom on the benzoic acid is a critical determinant of reactivity.
Core Starting Materials
-
2-Fluoro-6-iodobenzoic acid: The preferred starting material due to the high reactivity of the C-I bond in copper-catalyzed couplings, leading to milder reaction conditions and often higher yields compared to its bromo- or chloro-analogs.
-
2-Fluoro-6-bromobenzoic acid: A viable and often more economical alternative to the iodo-derivative. However, it typically requires more forcing conditions (higher temperatures, stronger bases, or more sophisticated ligand systems) to achieve comparable yields.[2]
-
1H-1,2,3-Triazole: The nitrogen source for the coupling reaction. It is a commercially available and stable solid.
Mechanistic Rationale and Experimental Considerations
The Ullmann-Goldberg reaction is the cornerstone of this strategy. The mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, which is generated in situ. A ligand, typically a diamine, stabilizes the copper complex and facilitates the subsequent coupling with the deprotonated triazole. Cesium carbonate (Cs₂CO₃) is a highly effective base for this transformation, enhancing the nucleophilicity of the triazole and driving the reaction forward.[3] The regioselectivity favoring the N2-isomer is influenced by the steric environment of the ortho-fluoro and ortho-carboxyl groups, as well as the specific ligand-catalyst system employed.
Caption: Ullmann N-Arylation reaction scheme.
Experimental Protocol: Synthesis from 2-Fluoro-6-iodobenzoic acid
The following protocol is adapted from established literature procedures.[3]
Step 1: Reaction Setup
-
To a 2L three-necked round-bottomed flask equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet, add 2-fluoro-6-iodobenzoic acid (127.6 g, 480 mmol), copper(I) iodide (4.57 g, 24 mmol), and cesium carbonate (312.6 g, 959 mmol).
Step 2: Reagent Addition
-
Under a nitrogen atmosphere, add dioxane (640 mL), water (2.6 mL, 144 mmol), 1H-1,2,3-triazole (55.6 mL, 959 mmol), and trans-1,2-dimethylcyclohexane-1,2-diamine (15.1 mL, 96 mmol).
Step 3: Reaction Execution
-
Gradually heat the reaction mixture to 60°C over 30 minutes, then to 83°C for another 30 minutes, and finally hold at 100°C for 3 hours. Monitor reaction completion by HPLC or TLC.
Step 4: Work-up and Isolation
-
Cool the mixture and add methyl tert-butyl ether (MTBE) (1 L) and water (1 L). Stir vigorously and separate the layers.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1.7.
-
Extract the acidified aqueous layer twice with ethyl acetate (EtOAc).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
Dissolve the resulting oil in ethyl acetate, stir overnight to precipitate impurities, and filter. Concentration of the mother liquor yields the product as a solid. A typical yield is around 80%.[3]
Data Summary: Comparison of Aryl Halides
| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| 2-Fluoro-6-iodobenzoic acid | CuI / diamine ligand | Cs₂CO₃ | Dioxane | 100 | ~80% | [3] |
| 2-Bromo-4-methylbenzoic acid | CuI / diamine ligand | K₂CO₃ | THF/DMF | 65 | High (regioisomeric mixture) | [1] |
Strategy B: Early Triazole Installation and Subsequent Functionalization
Core Starting Materials
-
1-Fluoro-2-nitrobenzene derivatives: Simple, cost-effective aromatic building blocks.
-
4,5-dibromo-2H-1,2,3-triazole: Used to introduce the triazole moiety. The bromo-substituents can be removed in a later step.
Synthetic Workflow and Rationale
This pathway relies on a sequence of robust and well-understood chemical transformations.[4]
-
N²-Arylation: The synthesis begins by coupling 1-fluoro-2-nitrobenzene with 4,5-dibromo-2H-1,2,3-triazole.
-
Hydrogenation: The nitro group is selectively reduced to an amine, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants.
-
Sandmeyer Iodination: The resulting aniline is converted to a diazonium salt, which is then displaced with iodide to install the halogen required for the final step.
-
Grignard Carboxylation: The aryl iodide is converted to a Grignard reagent, which is then quenched with carbon dioxide (CO₂) to form the desired carboxylic acid.
Caption: Workflow for Strategy B.
This route offers flexibility but requires careful optimization of each step to maintain a high overall yield. The final Grignard carboxylation step is particularly sensitive to moisture and requires strictly anhydrous conditions.[4]
Strategy C: De Novo Triazole Ring Formation
This classical heterocyclic synthesis approach builds the triazole ring directly onto the fluorinated benzoic acid framework. It offers an alternative pathway that avoids copper-catalyzed coupling reactions.
Core Starting Materials
-
2-Amino-6-fluorobenzoic acid: The primary precursor, which must first be converted to the corresponding hydrazine.
-
Sodium Nitrite (NaNO₂): Used for the diazotization of the aniline.
-
Reducing Agent (e.g., SnCl₂): To reduce the diazonium salt to a hydrazine.
-
C2 Synthon: A two-carbon unit that can react with the hydrazine to form the triazole ring. Examples include glyoxal derivatives or compounds that generate a hydrazone intermediate susceptible to cyclization.[5][6]
Synthetic Rationale and Protocol Outline
The key to this strategy is the successful synthesis of the 2-fluoro-6-hydrazinylbenzoic acid intermediate.
Protocol: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride (General Procedure) This protocol is adapted from the synthesis of the non-fluorinated analog and serves as a representative procedure.[7][8]
Step 1: Diazotization
-
Dissolve 2-amino-6-fluorobenzoic acid in aqueous hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the low temperature. The formation of the diazonium salt is complete when a persistent positive test is observed with starch-iodide paper.
Step 2: Reduction
-
Prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the reducing agent solution. A precipitate of the hydrazine hydrochloride salt will form.
Step 3: Isolation
-
Stir the mixture for a period to ensure complete reaction, then collect the solid product by filtration.
-
Wash the filter cake with cold water and dry to obtain the 2-fluoro-6-hydrazinylbenzoic acid hydrochloride.
Step 4: Triazole Formation
-
The resulting hydrazine can be cyclized with various reagents. For example, reaction with a glyoxal derivative followed by an oxidative cyclization can yield the 1,2,3-triazole ring. The specific conditions are highly dependent on the chosen C2 synthon.[5][9]
Conclusion and Strategic Outlook
The synthesis of this compound can be approached from several distinct strategic directions.
-
Strategy A (Late-Stage N-Arylation) , particularly using 2-fluoro-6-iodobenzoic acid , represents the most convergent, high-yielding, and industrially proven method. Its primary advantage is efficiency and scalability.
-
Strategy B (Early N-Arylation) offers a flexible, linear approach that is valuable when the highly functionalized benzoic acid precursors of Strategy A are unavailable. It relies on a sequence of classical, robust reactions starting from the simple 1-fluoro-2-nitrobenzene .
-
Strategy C (De Novo Synthesis) provides a classical alternative that circumvents the need for transition metal catalysis. Its success hinges on the efficient preparation of the key 2-fluoro-6-hydrazinylbenzoic acid intermediate from 2-amino-6-fluorobenzoic acid .
The optimal choice of starting materials and synthetic route will depend on project-specific factors including cost, availability of raw materials, required scale, and the capabilities of the development laboratory. For large-scale manufacturing, the robustness and high throughput of the Ullmann coupling (Strategy A) make it the superior choice. For exploratory or early-stage research, the flexibility of Strategies B and C may offer significant advantages.
References
- 1. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 2. CN110612291A - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. This compound | 1186050-58-7 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
The Strategic Role of Fluorination in Modulating the Biological Activity of Benzoic Acid Derivatives
An In-depth Technical Guide
This guide provides an in-depth exploration of fluorinated benzoic acid derivatives, a class of compounds demonstrating remarkable versatility and potency across a spectrum of biological activities. We will dissect the fundamental physicochemical principles conferred by fluorine substitution and connect them to their functional consequences in anticancer, antimicrobial, and anti-inflammatory applications. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of why these molecules are pivotal in modern medicinal chemistry.
The Fluorine Advantage: More Than Just an Atomic Swap
The deliberate incorporation of fluorine into a benzoic acid scaffold is a cornerstone of modern drug design.[1] This is not an arbitrary substitution but a strategic decision rooted in the unique physicochemical properties of the fluorine atom: its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond.[2] These characteristics profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic shielding" can dramatically increase a drug's half-life and bioavailability.[2]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which is crucial for its ability to cross cellular membranes. The difluoromethoxy group, for instance, offers a fine balance of lipophilicity and polarity, optimizing pharmacokinetic properties like absorption and distribution.[2]
-
Acidity (pKa) Modulation: The electron-withdrawing nature of fluorine atoms can significantly lower the pKa of the benzoic acid's carboxyl group.[3] This alteration in acidity affects the molecule's ionization state at physiological pH, influencing its solubility, membrane transport, and interaction with target proteins.
-
Binding Interactions: Fluorine can participate in unique non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions. This can lead to enhanced binding affinity and selectivity for its biological target.[1]
The following diagram illustrates the causal relationship between fluorine's properties and its impact on a drug candidate's profile.
A Spectrum of Biological Activities
Fluorinated benzoic acid derivatives have been successfully developed and investigated for a wide array of therapeutic applications. Their structural simplicity allows for facile modification, making them an attractive scaffold for targeting diverse biological systems.[4]
Anticancer Activity
A significant body of research highlights the potential of fluorinated benzoic acid derivatives as anticancer agents.[5] Their mechanisms are varied, often involving the induction of programmed cell death (apoptosis) and the inhibition of key enzymes that drive cancer progression.[5][6]
-
Mechanism of Action: A prominent mechanism is the inhibition of histone deacetylases (HDACs).[7] HDACs are overexpressed in many cancers, and their inhibition can lead to cell cycle arrest and apoptosis. Certain dihydroxybenzoic acid derivatives, for example, have shown potent HDAC inhibitory activity.[7] Other derivatives function by inhibiting crucial signaling enzymes like tyrosine kinases or by inducing apoptosis through caspase-3 activation.[5][8]
-
Structure-Activity Relationship (SAR): Studies on cyclopentaquinoline derivatives bearing a fluorobenzoic acid moiety have shown that anticancer efficacy correlates with the length of an aliphatic chain, suggesting that lipophilicity and spatial orientation are critical for activity.[8]
The diagram below depicts a simplified signaling pathway for apoptosis induction, a common endpoint for many anticancer compounds.
Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Quinazolinone Derivative | MCF-7 (Breast Cancer) | IC50 | 100 µM/ml | [5] |
| Naphthylidene Derivative | HeLa (Cervical Cancer) | IC50 | 17.84 µM | [5] |
| Triazole Derivative | MCF-7 (Breast Cancer) | IC50 | 15.6 µM | [5] |
| Cyclopentaquinoline-Fluorobenzoic Acid | A549 (Lung Cancer) | IC50 | < 20 µM |[8] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] Fluorinated benzoic acid derivatives have emerged as promising candidates, with activity against a range of Gram-positive bacteria and fungi.[9][10][11]
-
Mechanism of Action: One validated mechanism is the inhibition of fatty acid biosynthesis (FAB).[9] The FAB pathway is essential for building bacterial cell membranes, and its disruption is lethal to the bacterium. Pyrazole derivatives containing a fluorophenyl moiety have been identified as potent FAB inhibitors.[9] Other derivatives, such as those incorporating a 1,3-oxazole ring, also show significant antibacterial and antifungal effects.[12]
-
Structure-Activity Relationship (SAR): In a series of pyrazole derivatives, substitutions on the aniline moiety significantly impacted antibacterial potency. For example, 3,5-dichloro or 3,5-bis(trifluoromethyl) substitutions resulted in compounds with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.[9] Conversely, polar groups like sulfonamides tended to eliminate activity.[9]
Table 2: Antibacterial Activity of Pyrazole-Fluorobenzoic Acid Derivatives
| Compound Substitution | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Phenoxy | S. aureus ATCC 33591 | 1 | [9] |
| 3,4-Dichloro | S. aureus ATCC 33591 | 0.5 | [9] |
| 3,5-bis(Trifluoromethyl) | S. aureus ATCC 33591 | 1 | [9] |
| 3,5-Dichloro-4-fluoro | S. aureus ATCC 33591 | 0.5 |[9] |
Anti-inflammatory Activity
Derivatives of anthranilic acid (2-aminobenzoic acid) form a crucial subset of non-steroidal anti-inflammatory drugs (NSAIDs).[13] Fluorination of these scaffolds can enhance their activity. Furthermore, more complex benzoic acid derivatives have been developed as potent and orally active antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory cell recruitment.[14] The introduction of chlorine or bromine alongside the core structure improved pharmacokinetic properties, leading to a compound with an IC50 of 0.51 nM and oral efficacy in a rat pleurisy model.[14]
Key Experimental Protocols
The trustworthiness of any finding rests on the robustness of its experimental validation. Here, we provide step-by-step protocols for the synthesis and biological evaluation of fluorinated benzoic acid derivatives.
Protocol 1: Synthesis of a 4-Fluoro-2-(phenylamino)benzoic Acid Derivative via Ullmann Condensation
This protocol describes a common method for synthesizing N-aryl anthranilic acid derivatives, a class with known anti-inflammatory properties.[13]
Rationale: The Ullmann condensation is a reliable copper-catalyzed reaction for forming C-N bonds, ideal for coupling an aryl halide (2-bromo-4-fluorobenzoic acid) with an amine (aniline).
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask, combine 2-bromo-4-fluorobenzoic acid (1 equivalent), aniline (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent like dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI, ~10 mol%) and L-proline (~20 mol%) to the mixture.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 100-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of water.
-
Acidification: Acidify the aqueous solution with 2N HCl until a precipitate forms (typically pH 2-3).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Protocol 2: In Vitro Anticancer Screening using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5]
Rationale: This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzoic acid derivative in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
The following diagram outlines the workflow for screening antimicrobial candidates.
Conclusion and Future Directions
Fluorinated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical properties to enhance metabolic stability, target affinity, and overall therapeutic potential. The breadth of applications, from oncology to infectious diseases, underscores their importance.
Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, exploring novel fluorinated motifs to further optimize pharmacokinetic profiles, and designing multi-target agents that can address complex diseases through synergistic mechanisms. As our understanding of disease biology deepens, the rational design of these versatile molecules will continue to be a critical engine for pharmaceutical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells | MDPI [mdpi.com]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalscientificjournal.com [globalscientificjournal.com]
- 11. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid: From Synthesis to Bioactive Potential
Foreword
In the landscape of modern drug discovery, the value of a small molecule is often defined not only by its intrinsic biological activity but also by its potential as a versatile scaffold for medicinal chemistry. 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, CAS 1186050-58-7, represents a quintessential example of such a molecule. Its structure, a strategic amalgamation of a fluorinated benzoic acid and a 2-substituted-1,2,3-triazole, positions it as a high-value intermediate and a fragment of significant interest for bioactive compound synthesis. This guide provides a comprehensive technical overview, from its synthesis to its established role as a precursor for potent therapeutics and its hypothesized potential in emerging areas of oncology. We will explore the causality behind its synthetic routes and provide validated protocols for assessing its biological potential, offering researchers a robust framework for its application.
Physicochemical Characteristics and Synthesis
The molecule's structure is fundamental to its utility. The ortho-fluorine substituent on the benzoic acid ring modulates its electronic properties and pKa, while the 2H-1,2,3-triazol-2-yl moiety provides a stable, polar, and hydrogen-bond-accepting heterocycle that is sterically constrained.[1]
| Property | Value | Source |
| CAS Number | 1186050-58-7 | [1] |
| Molecular Formula | C₉H₆FN₃O₂ | [1] |
| Molecular Weight | 207.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Predicted Boiling Point | 410.5 ± 55.0 °C | [2] |
| Predicted Density | 1.49 ± 0.1 g/cm³ | [3] |
| Purity (Typical) | >97% (HPLC) | [1] |
Rationale and Protocol for Synthesis
The regioselective synthesis of the 2-(2H-1,2,3-triazol-2-yl) isomer over the 1H-isomer is a critical challenge. The Ullmann-Goldberg coupling reaction is a robust and scalable method to achieve this with high selectivity. The choice of a copper(I) catalyst, a bidentate diamine ligand, and a specific base/solvent system is causal to favoring the desired N2-arylation of the triazole ring.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.
-
Vessel Preparation: To a 2L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet, add 2-fluoro-6-iodobenzoic acid (127.6 g, 480 mmol), copper(I) iodide (4.57 g, 24 mmol), and cesium carbonate (312.6 g, 959 mmol).
-
Reagent Addition: Add dioxane (640 mL), water (2.6 mL, 144 mmol), 1H-1,2,3-triazole (55.6 mL, 959 mmol), and trans-1,2-dimethylcyclohexane-1,2-diamine (15.1 mL, 96 mmol) to the solid mixture. The diamine ligand is crucial for stabilizing the copper catalyst and facilitating the coupling.
-
Reaction Execution: Purge the vessel with nitrogen. Gradually heat the mixture to 60°C over 30 minutes, then to 83°C for 30 minutes, and finally hold at 100°C for 3 hours. Monitor reaction completion via HPLC.
-
Quenching and Extraction: Cool the reaction mixture and add methyl tert-butyl ether (MTBE, 1 L) and water (1 L). Stir vigorously and separate the layers. The product remains in the aqueous layer as its cesium salt.
-
Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid (~148 mL) to a pH of approximately 1.7. This protonates the carboxylate, making the product soluble in organic solvents.
-
Product Isolation: Extract the acidified aqueous layer twice with ethyl acetate (EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Dissolve the resulting oil in a minimal amount of hot ethyl acetate, stir overnight to allow for crystallization of impurities, and filter. Concentration of the mother liquor yields the final product.
Core Application: A Validated Precursor to Orexin Receptor Antagonists
The primary and validated bioactivity context for the 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold is its role as a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs).[4] Orexin receptors (OX1R and OX2R) are central to regulating the sleep-wake cycle, and their antagonism is a clinically validated mechanism for treating insomnia.[5][6][7]
The drug suvorexant, for example, incorporates the closely related 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety.[3][4] This structural fragment is responsible for a critical amide bond formation that connects to the diazepane core of the final active pharmaceutical ingredient (API). The specific regiochemistry of the 2-substituted triazole is essential for the correct spatial orientation and binding affinity at the orexin receptors.
Hypothesized Bioactivity: A Candidate for PARP Inhibition
Beyond its established role, the structural motifs within this compound suggest its potential as a fragment for developing inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors represent a major class of targeted cancer therapies that exploit the principle of synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[8]
Rationale for the Hypothesis:
-
Aromatic Scaffolds: Many potent PARP inhibitors, including Talazoparib, feature complex heterocyclic aromatic systems that interact with the NAD+ binding pocket of the PARP enzyme.[9]
-
Triazole Moiety: The 1,2,3-triazole ring is a known bioisostere for amide bonds and other functional groups, and it is present in various bioactive compounds, including some developed as PARP inhibitors.
-
Fluorine Substitution: Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability.
This convergence of features makes the title compound a logical candidate for initial screening in a PARP inhibition assay.
Protocols for Bioactivity Assessment
To empirically validate the bioactive potential of this compound, a tiered screening approach is recommended. This begins with a target-specific enzymatic assay followed by a cell-based general cytotoxicity assay.
Protocol 1: In Vitro PARP-1 Chemiluminescent Assay
This protocol provides a direct measure of the compound's ability to inhibit PARP-1 enzymatic activity. The principle relies on the PARP-1-catalyzed incorporation of biotinylated NAD+ onto histone proteins, which are pre-coated on a plate. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate.[9]
Experimental Workflow:
Step-by-Step Methodology:
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins. Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBST) for 90 minutes at room temperature. Wash three times with PBST.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution to create a range of concentrations (e.g., from 100 µM down to ~5 nM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a DMSO-only vehicle control.
-
Reaction Setup:
-
Add 2.5 µL of the appropriate inhibitor dilution or vehicle to the designated wells.
-
Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Add 12.5 µL of recombinant human PARP-1 enzyme (e.g., 10 ng/µL) to the Master Mix.
-
Add 10 µL of the final enzyme/substrate mixture to each well (except the "Blank" wells, which receive only assay buffer).
-
-
Enzymatic Reaction: Incubate the plate at room temperature for 1 hour to allow the PARP-1 reaction to proceed.
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of diluted Streptavidin-HRP (1:500 in blocking buffer) to each well. Incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly three times with PBST.
-
Add a chemiluminescent HRP substrate and immediately measure the light output using a microplate luminometer.
-
-
Data Analysis: The reduction in chemiluminescent signal relative to the vehicle control indicates inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: General Cytotoxicity MTT Assay
This fundamental assay assesses the effect of the compound on cell viability by measuring the metabolic activity of cells.[1][2][10][11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., BRCA-mutant breast cancer line MDA-MB-436 for PARP context) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or LC₅₀ (concentration for 50% cell killing).
Conclusion and Future Directions
This compound stands as a molecule of significant strategic value. Its primary utility is firmly established as a key building block for orexin receptor antagonists, a testament to the bioactive relevance of its core scaffold. Furthermore, a rational, structure-based hypothesis positions it as a promising starting point for discovery programs targeting PARP-1. The experimental protocols detailed herein provide a clear and validated pathway for researchers to not only synthesize this compound efficiently but also to systematically investigate its potential as a novel therapeutic agent. Future work should focus on executing these screening protocols and, should activity be confirmed, initiating structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2012148553A1 - Process for the preparation of an orexin receptor antagonist - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid in Medicinal Chemistry
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS No. 1186050-58-7). We explore the compound's structural rationale, its strategic importance as a scaffold, and its application as a key intermediate in the synthesis of targeted therapeutics, with a particular focus on the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors. Detailed, field-proven protocols for its synthesis and subsequent evaluation in relevant biological assays are provided to empower innovation in modern drug discovery.
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, success is often dictated by the rational design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties. This compound is one such privileged scaffold. It merges three critical structural motifs into a single, synthetically accessible building block:
-
A Fluorinated Phenyl Ring: The incorporation of fluorine is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by altering the molecule's electronic properties.[1][2][3]
-
An Ortho-Substituted Benzoic Acid: The carboxylic acid group provides a crucial anchor for interactions with biological targets, often acting as a hydrogen bond donor/acceptor or forming salt bridges. The ortho-substitution pattern creates a sterically defined conformation that can be essential for fitting into constrained active sites.
-
A 2H-1,2,3-triazole Moiety: Unlike the more common 1H-1,2,3-triazole isomer generated from "click chemistry," the 2H-isomer offers a distinct spatial arrangement and electronic profile.[4][5] It serves as a highly stable, rigid, and polar linker that can participate in hydrogen bonding and dipolar interactions, acting as a bioisostere for other functional groups while being resistant to metabolic degradation.[6]
The convergence of these features makes this compound a particularly valuable intermediate for creating potent and selective inhibitors of enzymes involved in disease pathways, most notably in the field of oncology.
Physicochemical & Structural Data
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1186050-58-7 | [7][8][9][10] |
| Molecular Formula | C₉H₆FN₃O₂ | [7] |
| Molecular Weight | 207.16 g/mol | Calculated |
| IUPAC Name | This compound | [7] |
| Purity | Typically >97% (HPLC) | [7] |
| Canonical SMILES | O=C(O)C1=C(F)C=CC=C1N1N=CC=N1 | [7] |
| InChI Key | NTPOZDBAGMLNQA-UHFFFAOYSA-N | [7] |
Core Application: A Key Building Block for PARP Inhibitors
While a versatile intermediate, this compound has emerged as a scaffold of significant interest for the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, specifically in base excision repair.
The Principle of Synthetic Lethality: In cancers harboring mutations in other key DDR genes, such as BRCA1 or BRCA2, cancer cells become uniquely dependent on PARP for DNA repair and survival. Inhibiting PARP in these cells disrupts their last remaining functional repair pathway, leading to an accumulation of catastrophic DNA damage and triggering cell death. This concept, known as "synthetic lethality," allows for highly targeted cancer therapy that spares healthy cells.[11][12]
Structural Rationale for Use in PARP Inhibitors: The structure of this compound is well-suited for elaboration into a potent PARP inhibitor. The benzoic acid moiety can be converted to a primary amide, which is a classic pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, occupying the nicotinamide-binding pocket of the PARP active site. The fluorinated triazolyl-phenyl ring serves as the core scaffold to which other functionalities can be attached to secure interactions in adjacent pockets, thereby enhancing potency and selectivity.[13][14]
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cancer cells.
Experimental Methodologies & Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established copper-catalyzed cross-coupling methods.[8] It provides a reliable and scalable route to the title compound.
Causality Behind Choices:
-
Copper(I) Iodide: A classic and cost-effective catalyst for Ullmann-type N-arylation reactions.
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base essential for the deprotonation of the 1H-1,2,3-triazole, facilitating its nucleophilic attack. Its low solubility in dioxane allows for a controlled reaction.
-
trans-1,2-Diaminocyclohexane: Acts as a ligand for the copper catalyst, stabilizing it, preventing aggregation, and accelerating the rate-limiting reductive elimination step.
-
Dioxane/Water: Dioxane is the primary solvent, while a small amount of water can aid in the solubility of the base and improve reaction kinetics.
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reagent Charging: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add 2-fluoro-6-iodobenzoic acid (127.6 g, 480 mmol), copper(I) iodide (4.57 g, 24 mmol, 5 mol%), and cesium carbonate (312.6 g, 959 mmol, 2.0 eq).
-
Solvent and Reagent Addition: Add dioxane (640 mL), followed by water (2.6 mL, 144 mmol), 1H-1,2,3-triazole (55.6 mL, 959 mmol, 2.0 eq), and trans-1,2-diaminocyclohexane (15.1 mL, 96 mmol, 20 mol%).
-
Reaction Heating: Purge the vessel with nitrogen. Gradually heat the reaction mixture to 100 °C and maintain for 3 hours. Monitor reaction completion by HPLC or TLC (disappearance of starting material).
-
Workup: Cool the reaction mixture to room temperature. Add methyl tert-butyl ether (MTBE) (1 L) and water (1 L). Stir vigorously for 15 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the aqueous layer.
-
Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid (~148 mL) to a pH of approximately 1.5 - 2.0. A precipitate will form.
-
Extraction: Extract the acidified aqueous layer twice with ethyl acetate (EtOAc) (2 x 500 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a brown solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes).[8]
Protocol 2: General Procedure for In Vitro PARP-1 Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound (or its derivatives) against PARP-1 using a commercially available colorimetric assay kit.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate. A decrease in color signal indicates inhibition of PARP-1.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., an amide derivative of this compound) in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Assay Plate Preparation: To the wells of a 96-well plate coated with histones, add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer).
-
Reaction Initiation: To each well, add 25 µL of the PARP-1 enzyme/biotinylated NAD+ reaction cocktail provided by the kit.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate 3-4 times with the provided wash buffer to remove unincorporated reagents.
-
Detection: Add 50 µL of streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.
-
Signal Development: Wash the plate again as in Step 5. Add 50 µL of the colorimetric HRP substrate (e.g., TMB) to each well. Allow the color to develop for 15-30 minutes.
-
Measurement: Stop the reaction by adding 50 µL of a stop solution (e.g., 1N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
This compound is a high-value, strategically designed building block for medicinal chemistry. Its unique combination of a fluorinated ring, a specific triazole isomer, and a reactive carboxylic acid handle makes it an ideal starting point for the synthesis of complex therapeutic agents, particularly PARP inhibitors. The provided protocols offer robust methods for its synthesis and subsequent biological evaluation. Future work should focus on creating libraries of derivatives based on this scaffold to explore structure-activity relationships and optimize pharmacokinetic profiles, paving the way for the next generation of targeted cancer therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound | 1186050-58-7 [amp.chemicalbook.com]
- 9. Cas 1186050-58-7,this compound | lookchem [lookchem.com]
- 10. CAS#:1186050-58-7 | this compound | Chemsrc [chemsrc.com]
- 11. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glioblastoma Cells Counteract PARP Inhibition through Pro-Survival Induction of Lipid Droplets Synthesis and Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Strategic Utility of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic profiles is relentless. Within this context, highly functionalized building blocks serve as critical starting points for the synthesis of complex active pharmaceutical ingredients (APIs). 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid has emerged as a scaffold of significant interest, strategically combining three key motifs: an ortho-fluorinated benzoic acid, a 2-substituted-2H-1,2,3-triazole, and a sterically demanding substitution pattern. This unique convergence of functionalities imparts desirable physicochemical and metabolic properties to parent molecules, making it a valuable asset in the drug discovery pipeline.
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, properties, and core applications of this compound. We will delve into the causality behind its molecular design, provide detailed, field-proven protocols for its synthesis and subsequent utilization in amide bond formation, and contextualize its application with a focus on the development of orexin receptor antagonists, a class of drugs primarily used for the treatment of insomnia.
Physicochemical Properties and Strategic Advantages
The inherent value of this compound as a building block is rooted in the synergistic interplay of its constituent parts.
| Property | Value | Source/CAS |
| CAS Number | 1186050-58-7 | [Chemsrc, Fluorochem][1][2] |
| Molecular Formula | C₉H₆FN₃O₂ | [Fluorochem][2] |
| Molecular Weight | 207.17 g/mol | [MySkinRecipes][3] |
| IUPAC Name | This compound | [Fluorochem][2] |
| Canonical SMILES | O=C(O)C1=C(F)C=CC=C1N1N=CC=N1 | [Fluorochem][2] |
The Role of Ortho-Fluorine Substitution
The presence of a fluorine atom ortho to the carboxylic acid is a deliberate design choice that confers several advantages:
-
Modulation of Acidity and Conformation: The electron-withdrawing nature of fluorine influences the pKa of the carboxylic acid and can promote specific intramolecular interactions, potentially locking the molecule into a desired conformation for optimal binding to a biological target.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, such as a longer half-life.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket, thereby increasing the potency of the API.
The 2H-1,2,3-Triazole Moiety: More Than a Linker
The 1,2,3-triazole ring is a well-established and highly valued heterocycle in medicinal chemistry for several reasons:[4]
-
Bioisosterism: The 1,2,3-triazole ring is an excellent bioisostere for an amide bond, mimicking its size, planarity, and dipole moment.[5][6] Unlike amide bonds, however, triazoles are not susceptible to cleavage by proteases, significantly enhancing the metabolic stability of the resulting drug.[6]
-
Improved Physicochemical Properties: The triazole moiety can improve aqueous solubility and provides hydrogen bond acceptors (the nitrogen atoms), which can enhance interactions with biological targets.[5]
-
Synthetic Accessibility: The formation of triazoles is often synthetically straightforward, with "click chemistry" approaches providing high yields and regioselectivity.[5]
Synthesis of this compound: A Scalable Protocol
A reliable and scalable synthesis is paramount for the utility of any building block. The following protocol, adapted from established literature, outlines a robust method for the preparation of the title compound.[7]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the Ullmann condensation to produce the target building block.
Detailed Experimental Protocol: Synthesis
Materials:
-
2-Fluoro-6-iodobenzoic acid
-
1H-1,2,3-triazole
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
trans-1,2-Diaminocyclohexane
-
Dioxane
-
Water
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate (EtOAc)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-6-iodobenzoic acid (1.0 eq), copper(I) iodide (0.05 eq), and cesium carbonate (2.0 eq).
-
Under a nitrogen atmosphere, add dioxane followed by water, 1H-1,2,3-triazole (2.0 eq), and trans-1,2-diaminocyclohexane (0.2 eq).[7]
-
Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add MTBE and water. Stir vigorously and separate the layers.
-
Acidify the aqueous layer to a pH of approximately 2 using concentrated hydrochloric acid.[7]
-
Extract the acidified aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.[7]
Application in API Synthesis: A Focus on Orexin Receptor Antagonists
The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold is a cornerstone in the development of dual orexin receptor antagonists (DORAs), a class of drugs that has revolutionized the treatment of insomnia. The prototypical DORA, suvorexant, and its advanced analogs feature a central amide bond formed between a triazolyl benzoic acid derivative and a chiral amine, typically a diazepane or a related scaffold.[7][8]
The strategic placement of the 2-fluoro-6-(2H-1,2,3-triazol-2-yl) moiety is critical for achieving high potency and a desirable pharmacokinetic profile. The ortho-fluoro and triazole groups help to correctly orient the molecule within the orexin receptors' binding pockets, while also providing metabolic stability.
Representative Application: Amide Coupling to a Chiral Amine
The primary synthetic transformation involving this compound is the formation of an amide bond. The following is a generalized, yet detailed, protocol for the coupling of this building block with a representative chiral amine, a common step in the synthesis of orexin receptor antagonists.
Workflow for Amide Bond Formation
Caption: General workflow for the amide coupling of the building block with a chiral amine.
Detailed Experimental Protocol: Amide Coupling
Materials:
-
This compound
-
Chiral amine hydrochloride salt (e.g., (R)-7-methyl-1,4-diazepane derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a clean, dry reaction flask, dissolve this compound (1.0 eq) and the chiral amine hydrochloride salt (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired amide product.
Conclusion: A Versatile and High-Value Building Block
This compound represents a sophisticated and highly valuable building block for the synthesis of modern APIs. Its unique combination of an ortho-fluorine, a metabolically robust triazole ring, and a sterically defined benzoic acid core provides medicinal chemists with a powerful tool to address challenges in drug design, particularly in optimizing potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a reliable foundation for the synthesis and application of this key intermediate, with a particular emphasis on its proven utility in the construction of orexin receptor antagonists. As the demand for APIs with fine-tuned properties continues to grow, the strategic implementation of such well-designed building blocks will undoubtedly play an increasingly crucial role in the future of drug discovery.
References
- 1. CAS#:1186050-58-7 | this compound | Chemsrc [chemsrc.com]
- 2. Oxadiazole Derivatives as Dual Orexin Receptor Antagonists: Synthesis, Structure-Activity Relationships, and Sleep-Promoting Properties in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN110612291A - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
using 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid in the preparation of orexin receptor antagonists
Application Note & Protocols
Strategic Use of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid in the Facile Synthesis of Dual Orexin Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: Targeting the Orexin System for Insomnia Treatment
The discovery of the orexin system, comprising neuropeptides Orexin-A and Orexin-B and their cognate G-protein coupled receptors, Orexin 1 (OX1R) and Orexin 2 (OX2R), has revolutionized our understanding of sleep-wake regulation.[1][2] These hypothalamic neuropeptides are central promoters of wakefulness.[3][4] Consequently, antagonizing orexin receptors presents a highly targeted therapeutic strategy for the treatment of insomnia.[1][5]
Dual Orexin Receptor Antagonists (DORAs), which block both OX1R and OX2R, have emerged as a leading class of insomnia therapeutics.[3][5] Drugs such as Suvorexant, Lemborexant, and Daridorexant validate this approach, offering a mechanism that differs from traditional GABAergic hypnotics by quieting wakefulness rather than inducing broad neuronal inhibition.[5][6]
This application note details the pivotal role of This compound as a key structural intermediate in the synthesis of potent DORAs, using the preparation of a Suvorexant analogue as a practical example. The unique electronic and steric properties of this reagent contribute significantly to the final compound's pharmacological profile.
The Orexin Signaling Pathway: A Mechanistic Overview
Orexin neurons, located in the lateral hypothalamus, project throughout the central nervous system, activating various arousal centers. The binding of Orexin-A and Orexin-B to OX1R and OX2R initiates a signaling cascade that promotes and sustains wakefulness.[3] DORAs function by competitively binding to these receptors, thereby preventing the endogenous orexins from exerting their wake-promoting effects and allowing the natural transition to sleep.[3][6]
Caption: Orexin signaling pathway and the inhibitory action of a DORA.
Profile: this compound
This substituted benzoic acid is a highly functionalized building block crucial for introducing the 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl moiety found in several DORAs. The 1,2,3-triazole ring, in particular, is a privileged structure in medicinal chemistry, often serving as a bioisostere for amide bonds, enhancing metabolic stability and modulating physicochemical properties.[7][8]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1186050-58-7 | [9][10][11] |
| Molecular Formula | C₉H₆FN₃O₂ | [9][10] |
| Molecular Weight | 207.16 g/mol | [10] |
| Appearance | White to off-white solid | N/A (General) |
| Purity | ≥97% | [9] |
The fluorine atom at the ortho-position influences the conformation of the molecule and can participate in favorable interactions with the receptor binding pocket. The 2H-1,2,3-triazole isomer is specifically required for optimal receptor affinity.
Application Protocol: Amide Coupling for DORA Synthesis
This protocol describes a standard laboratory-scale synthesis of a DORA, exemplified by Suvorexant, via amide bond formation between this compound and a chiral diazepine intermediate.
Principle of the Reaction
The synthesis proceeds via a classic amide coupling reaction. The carboxylic acid is first activated in situ using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). HOBt forms an active ester, which suppresses side reactions and minimizes racemization. A tertiary amine base (e.g., Triethylamine, TEA) is used to neutralize the HCl salt of EDC and to deprotonate the amine salt starting material, facilitating its nucleophilic attack on the activated carboxylic acid.
Caption: General amide coupling reaction for DORA synthesis.
Materials and Reagents
| Reagent | CAS No. | Notes |
| This compound | 1186050-58-7 | Starting Material |
| (R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepane | (Varies) | Chiral Amine Intermediate |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | 25952-53-8 | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | Additive |
| Triethylamine (TEA) | 121-44-8 | Base, anhydrous |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent, anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | Extraction Solvent |
| Saturated aq. NaHCO₃ | 144-55-8 | Aqueous Wash |
| Saturated aq. NaCl (Brine) | 7647-14-5 | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | Drying Agent |
| Silica Gel | 7631-86-9 | For Chromatography |
Step-by-Step Experimental Protocol
Caption: Experimental workflow for the synthesis of a DORA.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chiral diazepine intermediate (1.0 eq).
-
Reagent Addition: Add this compound (1.2 eq), HOBt (1.2 eq), and anhydrous DMF (approx. 5-10 mL per mmol of the amine).
-
Basification: Add triethylamine (3.0 eq) to the mixture and stir until all solids dissolve.[12]
-
Initiation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃.[12]
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure DORA product.
Expected Results & Data
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Value/Observation | Rationale |
| Scale | 1.0 mmol | Standard laboratory scale |
| Equivalents (Acid) | 1.2 eq | Ensures complete consumption of the limiting amine |
| Equivalents (EDC/HOBt) | 1.2 eq | Drives the reaction to completion |
| Equivalents (TEA) | 3.0 eq | Neutralizes HCl from EDC and the amine salt |
| Temperature | Room Temperature | Sufficient for amide coupling; minimizes side reactions |
| Reaction Time | 2-4 hours | Typical for EDC/HOBt couplings |
| Expected Yield | 75-90% | Based on similar reported syntheses[12] |
| Expected Purity | >98% (after chromatography) | Achievable with standard purification |
| Characterization | ¹H NMR, ¹³C NMR, HRMS | To confirm structure and purity |
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive coupling agents (EDC/HOBt degraded by moisture).- Insufficient base.- Anhydrous conditions not maintained. | - Use fresh, high-quality coupling agents.- Ensure anhydrous solvent and reagents are used.- Check the pH of the reaction mixture; add more base if necessary.[13] |
| Formation of Side Products | - Over-activation of the carboxylic acid.- Reaction temperature too high. | - Add EDC portion-wise or at a lower temperature (0 °C).- Ensure the reaction is not left for an excessive amount of time after completion. |
| Low Yield after Workup | - Product is partially soluble in the aqueous layer.- Emulsion formation during extraction. | - Perform more extractions with the organic solvent.- Add brine to the aqueous layer to break emulsions and "salt out" the product. |
| Difficult Purification | - Byproducts (e.g., isourea from EDC) co-eluting with the product. | - Perform an acidic wash (e.g., dilute citric acid) during workup to remove the basic isourea byproduct.[12]- Optimize the chromatography solvent system for better separation. |
References
- 1. jcsm.aasm.org [jcsm.aasm.org]
- 2. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Daridorexant: can it fix your insomnia? - Sleepstation [sleepstation.org.uk]
- 7. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. This compound CAS#: 1186050-58-7 [m.chemicalbook.com]
- 11. CAS#:1186050-58-7 | this compound | Chemsrc [chemsrc.com]
- 12. html.rhhz.net [html.rhhz.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-arylation of 1,2,3-Triazoles: A Guide for Researchers and Drug Development Professionals
Introduction: The Ascendant Role of N-Aryl-1,2,3-Triazoles in Modern Drug Discovery
The 1,2,3-triazole motif has become a cornerstone in medicinal chemistry, largely due to its favorable properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for various functional groups.[1][2][3][4] The direct attachment of an aryl group to a nitrogen atom of the triazole ring, creating N-aryl-1,2,3-triazoles, further enhances the pharmacological potential of these scaffolds. These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties, making them highly sought-after targets in drug discovery programs.[1][4][5]
This application note provides a comprehensive guide to the experimental procedures for the N-arylation of 1,2,3-triazoles. We will delve into the core methodologies, offering detailed, step-by-step protocols and the underlying mechanistic rationale to empower researchers in their synthetic endeavors. The focus will be on providing practical, field-proven insights to facilitate the efficient and regioselective synthesis of N-aryl-1,2,3-triazoles.
Core Methodologies for N-Arylation of 1,2,3-Triazoles: A Comparative Overview
The synthesis of N-aryl-1,2,3-triazoles can be broadly categorized into three main approaches: copper-catalyzed, palladium-catalyzed, and metal-free methods. The choice of method often depends on the desired regioselectivity (N1 vs. N2 arylation), substrate scope, and tolerance of functional groups.
| Methodology | Catalyst/Reagent | Typical Arylating Agent | Key Advantages | Common Challenges |
| Copper-Catalyzed N-Arylation (Chan-Lam/Ullmann Type) | Cu(I) or Cu(II) salts (e.g., CuI, Cu₂O, Cu(OAc)₂) with a ligand | Arylboronic acids, Aryl halides | Cost-effective, good functional group tolerance, often high yields.[6][7][8][9] | Can require high temperatures, ligand screening may be necessary for optimal regioselectivity.[10] |
| Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type) | Pd(0) or Pd(II) catalysts with phosphine ligands | Aryl halides, Aryl triflates | High N2-selectivity can be achieved with specific ligands, broad substrate scope.[11][12] | Catalyst and ligand cost, sensitivity to air and moisture. |
| Metal-Free N-Arylation | Diaryliodonium salts | Diaryliodonium salts | Avoids transition metal contamination, often proceeds under mild conditions, excellent N2-regioselectivity.[13][14][15][16] | Stoichiometric use of the diaryliodonium salt, availability of substituted diaryliodonium salts. |
Experimental Workflow for N-Arylation of 1,2,3-Triazoles
The following diagram illustrates a generalized experimental workflow for the N-arylation of a 1,2,3-triazole.
Caption: Generalized experimental workflow for the N-arylation of 1,2,3-triazoles.
Detailed Protocols
Protocol 1: Copper-Catalyzed N2-Selective Arylation of 4,5-Disubstituted-1,2,3-Triazoles with Arylboronic Acids
This protocol is adapted from methodologies that demonstrate excellent N2-regioselectivity for sterically hindered triazoles.[6][7] The steric bulk of the C4 and C5 substituents directs the arylation to the less hindered N2 position.
Reaction Mechanism Overview:
Caption: Simplified catalytic cycle for copper-catalyzed N-arylation.
Materials:
-
4,5-Disubstituted-1,2,3-triazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Oxygen balloon
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the 4,5-disubstituted-1,2,3-triazole (e.g., 0.5 mmol), arylboronic acid (0.75 mmol), and copper(II) acetate (0.1 mmol).
-
Evacuate and backfill the flask with oxygen (using a balloon).
-
Add anhydrous THF (5 mL) and pyridine (1.0 mmol) to the flask via syringe.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N2-aryl-1,2,3-triazole.
Rationale for Reagent Choices:
-
Cu(OAc)₂: A common and effective copper catalyst for Chan-Lam couplings.
-
Pyridine: Acts as a base and a ligand to facilitate the catalytic cycle.
-
Oxygen: Serves as the terminal oxidant to regenerate the active Cu(II) species.[6]
-
THF: A suitable aprotic solvent for this transformation.
Protocol 2: Palladium-Catalyzed N2-Selective Arylation of 1,2,3-Triazoles
This protocol is based on the work of Buchwald and coworkers, which achieves high N2-selectivity through the use of sterically hindered phosphine ligands.[10][12]
Materials:
-
1,2,3-Triazole (1.2 equiv)
-
Aryl bromide or chloride (1.0 equiv)
-
Pd₂(dba)₃ (0.25–0.75 mol%)
-
Sterically hindered phosphine ligand (e.g., Me₄tBuXPhos) (0.5–1.8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the aryl halide (e.g., 1.0 mmol), 1,2,3-triazole (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃, and the phosphine ligand to an oven-dried vial equipped with a stir bar.
-
Add anhydrous toluene (1 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 120 °C and stir for 5-24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N2-aryl-1,2,3-triazole.
Causality behind Experimental Choices:
-
Pd₂(dba)₃ and Phosphine Ligand: This combination forms the active Pd(0) catalyst. The bulky ligand is crucial for promoting reductive elimination from the nitrogen atom and sterically disfavoring coordination at N1 and N3, thus leading to high N2-selectivity.[10]
-
K₃PO₄: A strong base required for the deprotonation of the triazole.
-
Toluene: A high-boiling, non-polar solvent suitable for this cross-coupling reaction.
Protocol 3: Metal-Free N2-Selective Arylation of 1,2,3-Triazoles Using Diaryliodonium Salts
This protocol provides a green and efficient alternative to metal-catalyzed methods, offering excellent N2-regioselectivity.[13][14][15][16]
Reaction Mechanism Insights:
Caption: Postulated mechanism for metal-free N-arylation with diaryliodonium salts.
Materials:
-
1,2,3-Triazole (1.0 equiv)
-
Diaryliodonium salt (e.g., diaryliodonium triflate or tetrafluoroborate) (2.0 equiv)
-
Sodium carbonate (Na₂CO₃) (1.2 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add the 1,2,3-triazole (e.g., 0.2 mmol), diaryliodonium salt (0.4 mmol), and sodium carbonate (0.24 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous and degassed toluene (2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N2-aryl-1,2,3-triazole.
Trustworthiness of the Protocol:
This method has been shown to be scalable and tolerant of a wide range of functional groups on both the triazole and the arylating agent.[13][14] The high N2 selectivity is attributed to the thermodynamic favorability of the N2-arylated product.[13]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, insufficient heating, poor quality reagents. | Activate catalyst if necessary, ensure proper reaction temperature, use freshly purified reagents and anhydrous solvents. |
| Poor Regioselectivity | Inappropriate ligand (for Pd/Cu catalysis), steric factors. | Screen different ligands, consider a different methodology (e.g., metal-free for N2 selectivity). |
| Incomplete Reaction | Insufficient reaction time, catalyst deactivation. | Extend the reaction time, add a fresh portion of catalyst. |
| Side Product Formation | Non-selective reaction, decomposition of starting materials. | Lower the reaction temperature, use a more selective catalyst system. |
Conclusion
The N-arylation of 1,2,3-triazoles is a powerful tool for the synthesis of molecules with significant potential in drug discovery and materials science. This application note has provided a detailed overview of the key methodologies, complete with step-by-step protocols and the underlying scientific principles. By understanding the nuances of each approach, researchers can make informed decisions to best suit their synthetic goals, ultimately accelerating the discovery and development of novel N-aryl-1,2,3-triazole-based compounds.
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Collection - Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts - Organic Letters - Figshare [acs.figshare.com]
Application Notes and Protocols: The Strategic Use of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid in the Synthesis of Allosteric EGFR Inhibitors
Introduction: Targeting EGFR Beyond the ATP-Binding Site
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Its dysregulation, often through activating mutations, is a well-established driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[3] While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant cancers, their efficacy is often curtailed by the emergence of resistance mutations, such as the gatekeeper T790M mutation and the C797S mutation, which directly interfere with the binding of covalent inhibitors.[4][5]
This has spurred the development of a new class of EGFR inhibitors that operate through an allosteric mechanism, binding to a site distinct from the highly conserved ATP pocket.[4][6] These allosteric inhibitors offer a promising strategy to overcome resistance mediated by mutations in the ATP-binding site. A key structural component in the synthesis of a novel class of potent and selective allosteric EGFR inhibitors is 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid . This application note provides a detailed guide for researchers and drug development professionals on the application of this versatile building block in the synthesis of a representative allosteric EGFR inhibitor, with a focus on the underlying chemical principles and practical experimental protocols.
The 2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl moiety is critical for the efficacy of these allosteric inhibitors. The strategic placement of the fluorine atom and the triazole ring contributes to the molecule's conformational rigidity and ability to form key interactions within the allosteric binding pocket of EGFR.[2] This leads to high potency and selectivity for mutant forms of EGFR over the wild-type, a crucial aspect for minimizing off-target effects and improving the therapeutic window.
Featured Allosteric Inhibitor: A Case Study
For the purpose of these application notes, we will focus on the synthesis of a potent, mutant-selective allosteric EGFR inhibitor: (S)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-4-(dimethylamino)-1-(naphthalen-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide (hereinafter referred to as Allo-Inhibitor-7 ). The synthesis of this compound highlights the utility of this compound in a key amide bond formation step.
Mechanism of Action: Allosteric Inhibition of EGFR
Unlike traditional TKIs that compete with ATP for binding, Allo-Inhibitor-7 binds to a distinct allosteric pocket on the EGFR kinase domain. This binding event induces a conformational change in the receptor, which in turn inhibits its kinase activity, even in the presence of resistance mutations at the ATP-binding site.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by an allosteric inhibitor.
Caption: EGFR signaling pathway and allosteric inhibition.
Experimental Protocols
The synthesis of Allo-Inhibitor-7 involves a multi-step sequence, with the key step being the amide coupling between a complex amine intermediate and this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially available |
| (S)-6-amino-4-(dimethylamino)-1-(naphthalen-1-yl)-1,2,3,4-tetrahydroquinoline | As per literature | Custom synthesis |
| 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | As per literature | Custom synthesis |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling Grade | Commercially available |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous | Commercially available |
| DMF (N,N-Dimethylformamide) | Anhydrous | Commercially available |
| Dichloromethane (DCM) | Anhydrous | Commercially available |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially available |
| Hexanes | HPLC Grade | Commercially available |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially available |
| Magnetic stirrer with heating | - | Standard laboratory supplier |
| Round-bottom flasks and standard glassware | - | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially available |
| Flash chromatography system | - | Standard laboratory supplier |
| High-Performance Liquid Chromatography (HPLC) | - | Standard laboratory supplier |
| Mass Spectrometer (MS) | - | Standard laboratory supplier |
| Nuclear Magnetic Resonance (NMR) Spectrometer | 400 MHz or higher | Standard laboratory supplier |
Synthetic Workflow
The overall synthesis can be visualized as a convergent approach where two key fragments are prepared and then coupled.
Caption: Convergent synthesis workflow for Allo-Inhibitor-7.
Step-by-Step Protocol: Amide Coupling
This protocol details the crucial amide bond formation step.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-6-amino-4-(dimethylamino)-1-(naphthalen-1-yl)-1,2,3,4-tetrahydroquinoline (1.0 eq) and 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (1.05 eq).
-
Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration).
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
To the benzoic acid solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir this mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. Expertise Note: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-intermediate, which facilitates the subsequent amidation, especially with sterically hindered or electron-deficient anilines.
-
-
Reaction Execution:
-
Slowly add the pre-activated benzoic acid solution to the flask containing the aniline derivatives at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford Allo-Inhibitor-7 as a solid.
-
Data and Results
The successful synthesis of Allo-Inhibitor-7 should be confirmed by standard analytical techniques.
Table 1: Expected Characterization Data for Allo-Inhibitor-7
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-75% (for the coupling step) |
| ¹H NMR | Complex spectrum with characteristic aromatic and aliphatic signals consistent with the structure. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the calculated exact mass of the product. |
| HPLC Purity | ≥95% |
Note: The specific NMR chemical shifts and mass spectral data would need to be obtained from the actual experimental results.
Discussion and Scientific Insights
The choice of this compound as a building block is a testament to the principles of modern medicinal chemistry.
-
Role of the 2-Fluoro Substituent: The ortho-fluoro group plays a dual role. Electronically, its inductive effect can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. Sterically, it helps to lock the conformation of the phenyl ring, which can be crucial for optimal binding to the allosteric pocket of EGFR. This conformational constraint can lead to a more favorable entropy of binding.
-
The 1,2,3-Triazole Moiety: The triazole ring is a versatile bioisostere for an amide bond, offering improved metabolic stability.[2] Its nitrogen atoms can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the target protein.[2] Furthermore, the triazole ring contributes to the overall rigidity of the molecule, another important factor for high-affinity binding.
-
Amide Coupling Strategy: The use of HATU as a coupling reagent is particularly effective for challenging amide bond formations involving sterically hindered or electron-poor amines. Its high efficiency and mild reaction conditions make it a reliable choice for the synthesis of complex molecules like Allo-Inhibitor-7.
Conclusion
This compound is a valuable and strategically designed building block for the synthesis of a new generation of allosteric EGFR inhibitors. Its unique combination of electronic and steric properties, conferred by the fluoro and triazole substituents, allows for the creation of potent and selective inhibitors capable of overcoming clinically relevant resistance mutations. The protocols outlined in this application note provide a practical guide for the synthesis of a representative allosteric inhibitor, Allo-Inhibitor-7, and highlight the chemical principles that underpin its design. As the landscape of cancer therapy continues to evolve, the development of novel inhibitors targeting allosteric sites represents a critical frontier, and building blocks like this compound will undoubtedly play a pivotal role in these endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1186050-58-7|this compound|BLD Pharm [bldpharm.com]
- 4. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Click Chemistry Approach for Synthesizing Fluoro-1,2,3-Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Foundational Principles: The Synergy of Fluorine, Triazoles, and Click Chemistry
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The 1,2,3-triazole ring system, a five-membered heterocycle, has emerged as a privileged scaffold in drug discovery. It is not merely a passive linker; its dipole moment and hydrogen bond accepting capabilities allow it to act as a stable mimic of the amide bond, influencing molecular conformation and target interactions.[2][3]
The synthesis of these valuable motifs was revolutionized by the advent of "click chemistry," a concept introduced by K. B. Sharpless. These reactions are characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups, making them ideal for complex molecular assembly.[4] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides regioselective access to 1,4-disubstituted 1,2,3-triazoles.[5][][7] This guide provides an in-depth exploration of click chemistry methodologies for the synthesis of fluoro-1,2,3-triazole derivatives, with a focus on the practical application and the rationale behind key experimental choices.
Strategic Blueprint: Choosing the Right Cycloaddition Pathway
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne traditionally requires harsh thermal conditions and produces a mixture of 1,4- and 1,5-regioisomers, limiting its utility.[4][8] Catalysis overcomes these limitations, offering precise control over the reaction's outcome. The choice of catalyst is the most critical decision in the synthesis of substituted triazoles, as it dictates the final regiochemistry.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction, exclusively yielding 1,4-disubstituted 1,2,3-triazoles . It is operationally simple, robust, and compatible with a vast array of solvents, including water.[][9]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method, RuAAC provides exclusive access to 1,5-disubstituted 1,2,3-triazoles . This method is particularly valuable as the 1,5-isomer is often inaccessible through other means. Furthermore, RuAAC is effective for both terminal and internal alkynes, broadening its synthetic scope.[10][11][12]
The Mechanism of Catalysis: A Tale of Two Metals
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The distinct mechanisms of CuAAC and RuAAC are responsible for their orthogonal regioselectivity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The reaction is initiated by the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper center, and a six-membered cupracycle intermediate is formed.[7] This intermediate undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[7][13]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) In contrast, the RuAAC mechanism involves the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[11][12] Critically, the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[11] Subsequent reductive elimination releases the 1,5-disubstituted triazole product.[10][11]
Building Blocks: Preparation of Fluorinated Precursors
The success of the cycloaddition hinges on the availability of high-quality fluorinated azides and alkynes.
Synthesis of Fluorinated Azides
The preparation of fluorinated azides, particularly azidoperfluoroalkanes, has historically been challenging due to the need for harsh reagents.[14][15] A significant advancement involves reversing the polarity of the reactants, using a nucleophilic fluorine source (like CF₃Si(CH₃)₃) with an electrophilic azide source (like a sulfonyl azide).[14][15] This modern approach is more convenient and scalable.[14] These fluorinated azides often exhibit higher reactivity in click reactions compared to their non-fluorinated counterparts.[14][15]
Synthesis of Fluorinated Alkynes
Fluorinated alkynes can be prepared through various established organometallic and fluorination techniques. For instance, terminal alkynes can be synthesized via the Corey-Fuchs or Seyferth-Gilbert homologation of fluorinated aldehydes. Esterification reactions involving a fluorinated alcohol and an alkyne-bearing carboxylic acid are also common.[16]
Detailed Experimental Protocols
Safety First: All reactions involving azides and fluorinating agents must be conducted in a well-ventilated fume hood.[17] Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemically resistant gloves, is mandatory.[17] Organic azides are potentially explosive and should be handled with care, avoiding high temperatures, pressure, and friction.
Protocol A: General Procedure for CuAAC Synthesis of 1-((4-fluorophenyl)methyl)-4-(trifluoromethyl)-1H-1,2,3-triazole
This protocol describes a standard CuAAC reaction. The in situ generation of Cu(I) from a Cu(II) salt using a reducing agent is a widely adopted, reliable method.
Materials:
-
1-(azidomethyl)-4-fluorobenzene (1.0 mmol, 1.0 equiv)
-
3,3,3-trifluoroprop-1-yne (1.1 mmol, 1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium L-ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol/Water (1:1 v/v), 10 mL
-
Dichloromethane (DCM)
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a 25 mL round-bottom flask, add 1-(azidomethyl)-4-fluorobenzene (1.0 mmol) and the t-butanol/water solvent mixture (10 mL).
-
Add 3,3,3-trifluoroprop-1-yne (1.1 mmol).
-
In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 M) and sodium L-ascorbate (0.2 M).
-
Add the CuSO₄·5H₂O solution (0.5 mL, 0.05 mmol) to the reaction flask, followed by the sodium L-ascorbate solution (0.5 mL, 0.1 mmol).
-
Scientist's Note: Sodium ascorbate serves as the reducing agent to generate the active Cu(I) catalyst from the Cu(II) precursor. A slight excess helps prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[7]
-
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 2-6 hours).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,4-disubstituted fluoro-1,2,3-triazole.
Characterization:
-
Yield: Typically >90%.
-
¹H, ¹³C, ¹⁹F NMR: To confirm the structure and purity. The regiochemistry is confirmed by the presence of a singlet for the triazole proton (C5-H).
-
HRMS: To confirm the elemental composition.
Protocol B: General Procedure for RuAAC Synthesis of 1-benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole
This protocol utilizes a common ruthenium catalyst to achieve the complementary 1,5-regioselectivity.
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
3,3,3-trifluoroprop-1-yne (1.2 mmol, 1.2 equiv)
-
CpRuCl(PPh₃)₂ or CpRuCl(COD) (0.05 mmol, 5 mol%)
-
Anhydrous Toluene or 1,4-Dioxane (10 mL)
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.05 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Add benzyl azide (1.0 mmol), followed by 3,3,3-trifluoroprop-1-yne (1.2 mmol).
-
Scientist's Note: Ruthenium-catalyzed reactions are often sensitive to air and moisture. Maintaining an inert atmosphere is crucial for catalyst activity and reproducibility. The choice of catalyst, like CpRuCl(PPh₃)₂ or the more ambient-temperature-active CpRuCl(COD), can be optimized based on substrate reactivity.[10][11]
-
-
Heat the reaction mixture to 60-80 °C (or stir at room temperature if using a highly active catalyst). Monitor the reaction progress by TLC. The reaction may take 4-24 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,5-disubstituted fluoro-1,2,3-triazole.
Characterization:
-
Yield: Typically 60-85%.[18]
-
¹H, ¹³C, ¹⁹F NMR: To confirm structure and purity. The regiochemistry can be confirmed using 2D NMR techniques like HMBC, which will show a correlation between the triazole C4-H proton and the benzylic CH₂ carbons.[18]
-
HRMS: To confirm the elemental composition.
Data Interpretation and Comparison
The choice of catalytic system directly impacts the product obtained. A summary of the key differences is presented below.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/Ascorbate) | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) |
| Regioselectivity | 1,4-disubstituted [4][] | 1,5-disubstituted [10][11] |
| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes[10][18] |
| Typical Conditions | Room temp, aqueous/organic solvents | Room temp to elevated temp, organic solvents |
| Atmosphere | Typically aerobic | Requires inert atmosphere (N₂ or Ar) |
Applications in Medicinal Chemistry and Drug Development
The fluoro-1,2,3-triazole scaffold is a recurring motif in a wide range of biologically active compounds. The incorporation of fluorine can lead to enhanced pharmacological profiles, making these compounds promising drug candidates.[19][20]
| Biological Activity | Example Moiety | Therapeutic Potential | Reference |
| Anticancer | Imidazopyridine-triazole conjugates | Induce G2/M cell cycle arrest and apoptosis | [19][20] |
| Anticancer | Fluorinated 1,2,3-triazole derivatives | Cytotoxicity against MCF-7 and HeLa cell lines | [19] |
| Antibacterial | Fluorinated triazole derivatives | Inhibition of Gram-positive & Gram-negative strains | [19][20] |
| Antiviral | Nucleoside-triazole conjugates | Activity against various viral strains | [20] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion (CuAAC) | Inactive catalyst (Cu(II) not reduced); Poor quality reagents. | Use fresh sodium ascorbate solution; Ensure high purity of azide and alkyne; Consider using a Cu(I) source directly like CuI. |
| Low or No Conversion (RuAAC) | Catalyst degradation due to air/moisture; Insufficient temperature. | Ensure rigorous inert atmosphere conditions (use Schlenk line); Increase reaction temperature or time; Try a different Ru(II) catalyst. |
| Formation of Side Products (CuAAC) | Oxidative homocoupling of alkyne. | Increase the amount of sodium ascorbate (e.g., to 20 mol%); Degas the solvent prior to reaction. |
| Mixture of Regioisomers | Competing thermal (uncatalyzed) reaction. | For CuAAC/RuAAC, ensure reaction temperature is not excessively high, which can favor the uncatalyzed pathway. |
| Difficulty in Purification | Residual copper catalyst. | Wash the organic extract with a dilute aqueous solution of ammonia or EDTA to chelate and remove residual copper. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated azides click to make triazoles [uochb.cz]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
The Strategic Incorporation of Fluorine: A Guide to Fluorinated Building Blocks in Modern Organic Synthesis
Abstract
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical science, and materials research. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered acidity/basicity—offer a powerful toolkit for fine-tuning the characteristics of bioactive compounds.[1][2][3] This guide provides an in-depth exploration of the role of fluorinated building blocks in organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also practical, field-proven insights and detailed experimental protocols for the strategic incorporation of fluorine and fluorinated moieties. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Fluorine Advantage: Why Incorporate a "Small Atom with a Big Ego"?
Fluorine's influence on a molecule's properties is disproportionate to its size.[4] Its high electronegativity, the strength of the carbon-fluorine (C-F) bond, and its relatively small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while profoundly altering the electronic landscape of the molecule.[3] The strategic placement of fluorine can lead to a multitude of benefits:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[1][2][4]
-
Modulation of Lipophilicity: Fluorine's impact on lipophilicity (logP) is context-dependent. While a single fluorine atom can subtly increase lipophilicity, highly fluorinated groups like trifluoromethyl (-CF3) significantly enhance it. This property can be leveraged to improve a drug's ability to cross cellular membranes and the blood-brain barrier.[2]
-
Tuning Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms. This modulation can be critical for optimizing a drug's solubility, absorption, and target engagement at physiological pH.[3]
-
Conformational Control and Binding Affinity: The introduction of fluorine can influence the conformational preferences of a molecule, sometimes locking it into a bioactive conformation that enhances its binding affinity to a biological target.[1]
The following diagram illustrates the key decision-making points when considering the incorporation of fluorine into a lead compound.
Caption: Decision workflow for strategic fluorination in drug discovery.
Key Synthetic Strategies and Protocols
The synthesis of organofluorine compounds can be broadly categorized into two main approaches: late-stage fluorination, where fluorine is introduced at a late step in the synthesis of a complex molecule, and the building block approach, which utilizes pre-fluorinated starting materials.[5] This guide will focus on providing protocols for key reactions that are central to both strategies.
Electrophilic Fluorination: Taming the "F+" Synthon
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source.[6] Reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor®, are widely used due to their stability, safety, and ease of handling compared to earlier, more hazardous reagents.[6][7]
Application Note: α-Fluorination of Carbonyl Compounds
The introduction of a fluorine atom at the α-position of a carbonyl group can significantly impact the acidity of the α-proton and the reactivity of the carbonyl group. This modification is frequently employed in the synthesis of enzyme inhibitors and other bioactive molecules. The following protocol details the electrophilic fluorination of an enol ester using Selectfluor®.
Protocol 1: Electrophilic Fluorination of an Enol Ester using Selectfluor® [2][8]
Materials:
-
Enol ester substrate (1.0 equiv)
-
Selectfluor® (1.0 equiv)
-
Acetonitrile (MeCN), reagent grade
-
Water (deionized)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the enol ester substrate (1.0 equiv).
-
Add a 95:5 (v/v) mixture of acetonitrile and water to achieve a substrate concentration of approximately 0.4 M.
-
While stirring at room temperature, add Selectfluor® (1.0 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-19 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality and Insights:
-
The use of a protic co-solvent like water can accelerate the reaction.[8]
-
Selectfluor® is a user-friendly, crystalline solid that is not volatile and is stable in air and moisture.[7]
-
The reaction mechanism is believed to proceed through a polar two-electron process, rather than a single-electron transfer (SET) pathway.[2]
Nucleophilic Aromatic Substitution (SNAr): A Workhorse for Aryl Fluoride Synthesis
Nucleophilic aromatic substitution is a powerful method for introducing fluorine into electron-deficient aromatic and heteroaromatic rings.[9] The reaction involves the displacement of a leaving group, typically a halide or a nitro group, by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[10]
Application Note: Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are prevalent in pharmaceuticals. The following protocol describes the nucleophilic fluorination of a chloropyrimidine, a common scaffold in medicinal chemistry, using potassium fluoride.
Protocol 2: Nucleophilic Fluorination of 2-Chloropyrimidine with KF [11]
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Potassium fluoride (KF, 2.0 equiv)
-
Water (deionized)
-
Reaction vial (e.g., Reacti-Vial)
-
Heating block or oil bath
Procedure:
-
To a 5 mL Reacti-Vial, add 2-chloropyrimidine (1.75 mmol, 1.0 equiv), potassium fluoride (3.50 mmol, 2.0 equiv), and water (1 mL).
-
Seal the vial and heat the mixture to 100 °C for 17 hours using a heating block.
-
After cooling to room temperature, quench the reaction with an aqueous solution of potassium carbonate (40 mL).
-
Extract the aqueous mixture with isopropyl acetate (2 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Causality and Insights:
-
Potassium fluoride is a cost-effective and readily available fluoride source.[9]
-
The use of water as a solvent makes this a "green" and environmentally friendly procedure.[11]
-
The reaction is most effective for heteroaryl chlorides with electron-withdrawing groups that activate the ring towards nucleophilic attack.[11]
Trifluoromethylation: Installing a Powerhouse Group
The trifluoromethyl (-CF3) group is one of the most impactful fluorinated motifs in drug design, significantly enhancing lipophilicity and metabolic stability.[12] A variety of reagents have been developed for the introduction of the -CF3 group, including electrophilic, nucleophilic, and radical trifluoromethylating agents.
Application Note: Synthesis of Trifluoromethylated Anilines
Trifluoromethylated anilines are crucial building blocks for a wide range of pharmaceuticals and agrochemicals. The following protocol describes a general method for the synthesis of 4-(trifluoromethyl)aniline from 4-chlorobenzotrifluoride.
Protocol 3: Synthesis of 4-(Trifluoromethyl)aniline [13][14]
Materials:
-
4-Chlorobenzotrifluoride (1.0 equiv)
-
Aqueous ammonia (excess)
-
Copper(I) chloride (CuCl, catalytic amount)
-
Autoclave or high-pressure reaction vessel
Procedure:
-
Caution: This reaction is performed under high pressure and should only be carried out by trained personnel with appropriate safety equipment.
-
In a high-pressure autoclave, combine 4-chlorobenzotrifluoride, aqueous ammonia, and a catalytic amount of copper(I) chloride.
-
Seal the autoclave and heat the reaction mixture to a temperature between 150-250 °C. The pressure will increase significantly.
-
Maintain the reaction at the elevated temperature for several hours, monitoring the progress by taking aliquots and analyzing by gas chromatography (GC) or LC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture to a separatory funnel and extract with an organic solvent such as toluene or diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting 4-(trifluoromethyl)aniline by distillation or recrystallization.
Causality and Insights:
-
This reaction is a nucleophilic aromatic substitution where ammonia displaces the chloride. The electron-withdrawing trifluoromethyl group activates the aromatic ring for this substitution.
-
A copper catalyst is often necessary to facilitate the reaction.[14]
-
The high temperature and pressure are required to overcome the activation energy for the C-Cl bond cleavage.
The following diagram illustrates a general workflow for the synthesis and purification of a fluorinated building block.
Caption: General workflow for the synthesis of a fluorinated building block.
Data-Driven Insights: The Quantitative Impact of Fluorination
The decision to incorporate fluorine should be guided by empirical data. The following tables provide a comparative analysis of the physicochemical and pharmacokinetic properties of fluorinated versus non-fluorinated compounds, illustrating the tangible benefits of this strategy.
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Analogs
| Compound Pair | Structure | logP (Experimental) | pKa (Experimental) | Reference |
| Aniline / 4-Fluoroaniline | 0.90 / 1.34 | 4.63 / 4.65 | [15] | |
| Toluene / 4-Fluorotoluene | 2.73 / 2.91 | N/A | [16] | |
| Piperidine / 4-Fluoropiperidine | 1.1 / 0.7 | 11.1 / 10.1 | [15] |
Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds in Human Liver Microsomes (HLM)
| Compound | Structure | Metabolic Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Non-Fluorinated Analog | 15 | 46.2 | [4] | |
| Fluorinated Analog | 45 | 15.4 | [4] | |
| Non-Fluorinated Chloroindane | 22 | 31.5 | [17] | |
| Fluorinated Chloroindane | > 60 | < 11.6 | [17] |
Application Note: In Vitro Metabolic Stability Assay
The following is a generalized protocol for assessing the metabolic stability of a compound using liver microsomes. This is a critical in vitro assay in early drug discovery.
Protocol 4: In Vitro Microsomal Stability Assay [4][17]
Materials:
-
Test compound and a positive control (a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
Incubator or water bath at 37 °C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the pre-warmed microsome solution. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.
-
Incubate the reaction mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t1/2), where V is the incubation volume and P is the amount of microsomal protein.
Conclusion and Future Outlook
The strategic use of fluorinated building blocks is an indispensable tool in modern organic synthesis, particularly in the development of new therapeutics and agrochemicals. The ability of fluorine to modulate key physicochemical and pharmacokinetic properties in a predictable, albeit context-dependent, manner allows for the rational design of molecules with improved performance. As synthetic methodologies for the introduction of fluorine and fluorinated groups continue to advance, particularly in the area of late-stage fluorination, the scope and precision of these molecular editing tools will undoubtedly expand.[5] The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently and effectively leverage the power of fluorine in their synthetic endeavors.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of 4-Chloro-2-(trifluoromethyl)aniline [benchchem.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. Our goal is to provide not just a protocol, but a deeper understanding of the reaction's critical parameters, enabling you to troubleshoot common issues and optimize your yield and purity.
The synthesis of this molecule presents a key challenge in regioselectivity—specifically, the formation of the N2-arylated triazole isomer over the N1-isomer, coupled with the steric hindrance at the 2,6-disubstituted benzoic acid core. This guide is structured to address these challenges directly.
Core Synthesis Protocol: Copper-Catalyzed N-Arylation
The most reliable and scalable method for preparing this compound is a copper-catalyzed Ullmann-type C-N cross-coupling reaction. This approach directly couples the N2-atom of 1H-1,2,3-triazole with a functionalized aryl halide.
Reaction Principle
The reaction proceeds via the formation of a copper(I)-triazolide intermediate. A diamine ligand stabilizes the copper catalyst and facilitates the oxidative addition into the aryl-iodine bond, followed by reductive elimination to form the desired C-N bond. The choice of base, ligand, and solvent is critical for achieving high yield and regioselectivity.
Key Reagents and Rationale
| Reagent | Role | Rationale & Expertise |
| 2-Fluoro-6-iodobenzoic acid | Aryl Halide Substrate | The iodo-substituent is a highly effective leaving group for copper-catalyzed couplings, being more reactive than the corresponding bromo- or chloro-derivatives. |
| 1H-1,2,3-Triazole | Nitrogen Nucleophile | The parent triazole provides the heterocyclic moiety. It is deprotonated in situ to form the nucleophilic triazolide anion. |
| Copper(I) Iodide (CuI) | Catalyst | Cu(I) is the active catalytic species. Using CuI directly avoids the need for an in-situ reducing agent that would be required if starting from a Cu(II) salt. |
| Cesium Carbonate (Cs₂CO₃) | Base | A strong, yet relatively non-nucleophilic base. Its high solubility in polar aprotic solvents and ability to effectively deprotonate the N-H of the triazole make it superior to bases like K₂CO₃ for challenging couplings. |
| trans-1,2-Diaminocyclohexane | Ligand | This ligand is crucial for stabilizing the Cu(I) center, preventing disproportionation, and accelerating the catalytic cycle. It plays a key role in directing the regioselectivity towards the desired N2-isomer.[1] |
| Dioxane / H₂O | Solvent System | Dioxane is a high-boiling aprotic solvent suitable for this reaction temperature. A small, controlled amount of water can aid in solubilizing the base, potentially increasing reaction rates.[1] |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1]
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-6-iodobenzoic acid (1.0 eq), copper(I) iodide (0.05 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation of the Cu(I) catalyst.
-
Reagent Addition: Under a positive flow of nitrogen, add dioxane (approx. 5 mL per mmol of starting material), followed by water (0.3 eq), 1H-1,2,3-triazole (2.0 eq), and finally the trans-1,2-diaminocyclohexane ligand (0.2 eq).
-
Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. A typical reaction time is 3-6 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Add methyl tert-butyl ether (MTBE) and water. Stir vigorously and separate the layers.
-
The product will be in the aqueous layer as the cesium salt. Isolate the aqueous layer.
-
Acidify the aqueous layer slowly with concentrated HCl to a pH of ~2. The product will precipitate or can be extracted.
-
Extract the acidified aqueous layer twice with ethyl acetate (EtOAc).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to yield the crude product, often a dark oil or solid.[1]
-
For further purification, dissolve the crude material in a minimal amount of hot EtOAc, stir overnight at room temperature, and filter to remove insoluble impurities. The desired product is typically in the filtrate. Concentrate the filtrate to obtain the purified product.
-
Experimental Workflow Diagram
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
Q1: My reaction has stalled or shows very low conversion. What is the primary cause?
A1: Low conversion is most often linked to an inactive catalyst or suboptimal reaction conditions.
-
Cause A: Catalyst Oxidation. The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by atmospheric oxygen, especially at high temperatures.
-
Solution: Ensure your reaction is run under a strictly inert atmosphere (nitrogen or argon). Use fresh, high-purity CuI. Degas your solvents before use, particularly the dioxane.
-
-
Cause B: Ineffective Ligand. The diamine ligand is essential. If it is old or impure, it cannot effectively stabilize the catalyst.
-
Solution: Use a high-purity ligand from a reliable supplier.
-
-
Cause C: Insufficient Temperature. The reaction requires thermal energy to overcome the activation barrier.
-
Solution: Use an oil bath with a temperature controller and an internal thermometer to ensure the reaction mixture itself reaches 100°C, not just the heating mantle setting.
-
Q2: I've formed a significant amount of the wrong regioisomer (the N1-substituted triazole). How can I improve selectivity for the N2 product?
A2: This is the central challenge of this synthesis. While this protocol is optimized for the N2 isomer, contamination with the N1 isomer is a known issue in related syntheses.[2]
-
Cause A: Incorrect Ligand-to-Copper Ratio. The ligand's role is paramount in directing regioselectivity. The steric and electronic environment it creates around the copper center influences which nitrogen atom of the triazolide anion attacks.
-
Solution: Strictly adhere to the recommended stoichiometry. An excess or deficit of the ligand can alter the active catalytic species and harm selectivity. Ensure the trans-1,2-diaminocyclohexane is used, as other ligands may favor the N1 isomer.
-
-
Cause B: Reaction Temperature. While high temperature is needed for conversion, excessively high temperatures can sometimes reduce selectivity by providing enough energy to overcome the barrier for the undesired pathway.
-
Solution: Maintain a steady 100°C. Do not overheat.
-
-
Separation Strategy: Complete suppression of the N1 isomer is difficult. You will likely need to separate the final products. Due to similar polarities, this can be challenging.
-
Recommendation: Attempt column chromatography on silica gel using a mobile phase of ethyl acetate/hexanes with 0.5-1% acetic acid. The acid ensures the carboxyl group remains protonated and prevents streaking on the column. Alternatively, fractional crystallization from different solvent systems (e.g., EtOAc/heptane, acetonitrile, isopropanol) may be effective. It has been noted that separating these isomers by crystallization can be difficult due to their solubility profiles.[2]
-
Q3: My final product is a dark, impure oil that is difficult to handle and purify. What are the next steps?
A3: This is a common outcome, as noted in the literature.[1] The issue often stems from baseline impurities or residual copper salts.
-
Cause A: Residual Copper. Copper salts can form colored complexes that are difficult to remove.
-
Solution: During the workup, after acidification and extraction, wash the combined organic layers with a dilute aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride. This can help chelate and remove residual copper into the aqueous phase. Follow this with a brine wash.
-
-
Cause B: High-Boiling Impurities. Side reactions can generate tar-like byproducts.
-
Solution: Follow the purification step of dissolving the crude product in a minimal amount of a suitable solvent (like ethyl acetate) and filtering off insoluble material. If the product remains oily, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification. If all else fails, column chromatography is the most robust method.
-
Troubleshooting Logic Diagram
Frequently Asked Questions (FAQs)
Q: Can I use 2-fluoro-6-bromobenzoic acid instead of the iodo- derivative to lower costs?
A: Yes, this is feasible, but direct substitution is unlikely to work well. The C-Br bond is stronger and less reactive than the C-I bond in Ullmann couplings. To achieve a good yield, you will likely need to re-optimize the reaction conditions, which may include:
-
Higher Temperatures: You may need to increase the temperature to 110-130°C.
-
Different Ligand: A more electron-rich or sterically tailored ligand may be required to facilitate the more difficult oxidative addition step.
-
Longer Reaction Times: The reaction will likely be slower. A patent for a related compound suggests that the bromo-derivative can be used effectively.[3]
Q: Why not use a standard "click chemistry" (CuAAC) reaction?
A: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful reaction, but it is highly regioselective for forming 1,4-disubstituted-1,2,3-triazoles .[4][][6] Our target molecule is a 2-substituted triazole. The connectivity is fundamentally different, with the aryl group attached to the N2 position of the triazole ring, which is not accessible through the standard CuAAC mechanism. This highlights the importance of selecting a synthetic strategy that can deliver the correct regioisomer for your target application.
Q: What is the specific role of the small amount of water added to the reaction?
A: While many coupling reactions require strictly anhydrous conditions, the deliberate addition of a small amount of water in this case likely serves to improve the solubility of the inorganic base, Cs₂CO₃.[1] A partially dissolved base can lead to poor reproducibility and slow reaction kinetics. By improving its solubility, the deprotonation of the 1H-1,2,3-triazole is faster and more efficient, leading to a higher concentration of the active nucleophile in the reaction mixture. However, an excess of water should be avoided as it can promote unwanted side reactions.
Q: How do I best monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot the reaction mixture with your 2-fluoro-6-iodobenzoic acid starting material. A good mobile phase is 50:50 ethyl acetate/hexanes with 1% acetic acid. The starting material and product should have different Rf values. The reaction is complete when the starting material spot has been completely consumed. For more precise monitoring, especially during optimization, LC-MS is the ideal technique as it will confirm the mass of the product and any major byproducts.
References
- 1. This compound | 1186050-58-7 [amp.chemicalbook.com]
- 2. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges of 2-(2H-1,2,3-triazol-2-yl)benzoic Acid Regioisomers
Welcome to the technical support center for navigating the complex purification of 2-(2H-1,2,3-triazol-2-yl)benzoic acid and its regioisomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the desired N-2 isomer from its N-1 counterpart. As many synthetic routes, particularly copper-catalyzed arylations, inevitably produce a mixture of these isomers, an effective and scalable purification strategy is paramount for advancing research and development in areas like orexin receptor antagonists.[1][2]
This document provides in-depth, experience-driven answers to common questions, troubleshooting for failed experiments, and detailed, validated protocols to ensure you can achieve high purity of your target compound.
The Root of the Challenge: Regioisomer Formation
The primary difficulty arises from the structure of the 1,2,3-triazole ring itself, which contains two distinct nitrogen atoms available for N-arylation. This leads to the concurrent formation of the thermodynamically favored 2-(2H-1,2,3-triazol-2-yl)benzoic acid (N-2 isomer) and the kinetically favored 2-(1H-1,2,3-triazol-1-yl)benzoic acid (N-1 isomer).
Frequently Asked Questions (FAQs)
Q1: What are the key structural and property differences between the N-1 and N-2 isomers?
Answer: The N-1 and N-2 isomers are structurally distinct, which gives rise to differences in their physicochemical properties that can be exploited for separation.
-
N-2 Isomer (2-(2H-1,2,3-triazol-2-yl)benzoic acid): The benzoic acid group is attached to the central nitrogen atom of the triazole ring. This structure is generally more symmetric.
-
N-1 Isomer (2-(1H-1,2,3-triazol-1-yl)benzoic acid): The benzoic acid group is attached to a nitrogen atom adjacent to a carbon in the triazole ring.
The most critical difference for purification is their polarity . The N-1 isomer is typically more polar than the N-2 isomer.[3] This is because the N-1 structure has a more pronounced dipole moment. This difference in polarity is the basis for chromatographic separation. Additionally, their subtle differences in acidity and crystal packing allow for separation via salt formation and recrystallization.[4]
Q2: Why can't I easily separate the isomers by just recrystallizing the crude product from a common solvent?
Answer: While seemingly straightforward, simple recrystallization often fails because the isomers can have very similar solubility profiles in many common organic solvents. Furthermore, one isomer can sometimes act as an impurity that hinders the crystallization of the other. In some cases, the undesired N-1 isomer is less soluble, meaning it crashes out of solution first, complicating the isolation of the desired N-2 product.[5] This is why more advanced techniques that amplify the small differences in their properties are required.
Q3: What analytical techniques are best for monitoring the purification process?
Answer: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of column chromatography. Due to the polarity difference, the two isomers should appear as distinct spots. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the ratio of isomers in the crude mixture and assessing the purity of the final product. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential, as the chemical shifts of the triazole protons will be different for each isomer.[6]
Troubleshooting Guide: Common Purification Failures
Q4: I ran a silica gel column, but the isomers are co-eluting or the separation is very poor. What went wrong?
Answer: This is a frequent issue and usually points to a suboptimal mobile phase. The polarity difference between the isomers is subtle, requiring careful optimization of the eluent.
Probable Causes & Solutions:
-
Incorrect Solvent System: The polarity of your eluent may be too high, causing both compounds to move too quickly up the column, or too low, resulting in broad, overlapping bands.
-
Isocratic Elution: An isocratic (single-solvent mixture) elution may not have the resolving power to separate compounds with such similar Rf values.
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running the column, test various solvent systems using TLC. Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a system where the desired N-2 isomer has an Rf of ~0.3 and there is maximum separation (ΔRf) between the two spots.
-
Implement a Gradient Elution: A shallow gradient elution is highly effective. Start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent. This will hold the more polar N-1 isomer on the column longer while allowing the less polar N-2 isomer to elute first.
-
Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina or a reverse-phase C18 column, which separates based on different interaction mechanisms.[7][8]
| Solvent System Component (A) | Solvent System Component (B) | Typical Starting Gradient | Notes |
| Hexane / Heptane | Ethyl Acetate | 0% to 30% B over 20 column volumes | A classic choice for normal-phase chromatography. |
| Dichloromethane (DCM) | Methanol (MeOH) | 0% to 5% B over 20 column volumes | Useful for compounds that have poor solubility in hexane/ethyl acetate.[6] |
| Toluene | Acetone | 0% to 25% B over 20 column volumes | Offers different selectivity compared to ester-based systems. |
Q5: I attempted purification via salt formation, but ended up with an oily mess or a mixture of salts. How can I fix this?
Answer: Selective crystallization via salt formation is a powerful, scalable technique but requires precise control of stoichiometry and conditions.[2][4] Oiling out or co-precipitation usually indicates an issue with the solvent, base, or temperature.
Probable Causes & Solutions:
-
Incorrect Base or Stoichiometry: Using too much or a very strong base can lead to the precipitation of both isomers.
-
Inappropriate Solvent: The solvent must be able to dissolve the initial crude mixture but allow for the selective precipitation of only one of the isomer salts.
-
Temperature Control: Cooling the solution too quickly can cause the product to oil out or trap impurities.
Troubleshooting Steps:
-
Choose the Right Base: Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often used. Start with slightly less than one molar equivalent of the base relative to the total amount of benzoic acid isomers. This encourages the more acidic isomer to form a salt and precipitate preferentially.
-
Solvent Selection is Key: The process often involves a solvent/anti-solvent system. For example, the potassium salt of the N-2 isomer might be soluble in water but can be precipitated by the addition of an organic solvent like isopropanol or acetone. Experiment on a small scale to find the ideal solvent mixture. A reported successful method involves forming the potassium salt, where the undesired N-1 isomer's salt remains more soluble in the mother liquor.[4]
-
Slow, Controlled Crystallization: After forming the salt, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Validated Purification Protocols
Protocol 1: High-Performance Flash Chromatography
This method is ideal for small to medium-scale purification (mg to grams) and offers high resolution.
-
Sample Preparation: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane (DCM).
-
Column Packing: Pack a silica gel column with a slurry of silica in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column. This "dry loading" technique prevents band broadening.
-
Elution: Begin elution with the low-polarity mobile phase.
-
Gradient Application: Slowly and linearly increase the concentration of the polar solvent (e.g., from 2% to 30% Ethyl Acetate over 20-30 column volumes).
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify those containing the pure, less polar N-2 isomer (which should elute first).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(2H-1,2,3-triazol-2-yl)benzoic acid.
Protocol 2: Selective Crystallization via Potassium Salt Formation
This method is highly scalable and often preferred in industrial settings.[2][4]
-
Dissolution: Dissolve the crude isomer mixture in a suitable solvent like Tetrahydrofuran (THF) or Isopropyl Acetate (iPrOAc).[9]
-
Base Addition: Prepare a solution of one equivalent of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in water or methanol. Add this solution dropwise to the stirred mixture at room temperature.
-
Precipitation: The potassium salt of the desired N-2 isomer is often less soluble and will begin to precipitate as a crystalline solid. The more soluble N-1 isomer salt will remain in the mother liquor.[4] Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filtration: Isolate the precipitated potassium salt by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., iPrOAc or acetone) to remove any residual mother liquor containing the N-1 isomer.
-
Acidification (Liberation of Free Acid): Dissolve the filtered potassium salt in water.
-
Final Crystallization: Slowly acidify the aqueous solution with 1M HCl while stirring. The pure 2-(2H-1,2,3-triazol-2-yl)benzoic acid will precipitate out as a white solid.
-
Isolation: Cool the mixture in an ice bath, collect the pure product by vacuum filtration, wash with cold water, and dry under vacuum. Purity should be >99%.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Ullmann-Goldberg Couplings of 1H-1,2,3-Triazole
Welcome to the technical support center for the Ullmann-Goldberg N-arylation of 1H-1,2,3-triazoles. This guide is designed for researchers, synthetic chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-proven insights to help you overcome common challenges in this powerful yet nuanced C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Ullmann-Goldberg reaction and why is it important for 1,2,3-triazoles?
The Ullmann-Goldberg reaction is a copper-catalyzed cross-coupling reaction that forms a bond between a nitrogen nucleophile and an aryl halide.[1][2] For 1,2,3-triazoles, this reaction is a key method for synthesizing N-aryl triazoles, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.[3][4] While classical Ullmann conditions were often harsh, requiring high temperatures and stoichiometric copper, modern protocols use catalytic copper sources with ancillary ligands, enabling much milder and more versatile transformations.[1][5]
Q2: What are the essential components of a modern Ullmann-Goldberg reaction?
A successful modern Ullmann-Goldberg coupling relies on the careful selection of four key components:
-
Copper Catalyst: A source of copper, typically in the +1 oxidation state (e.g., CuI, CuBr, Cu₂O), is the active catalyst.[6]
-
Ligand: A chelating molecule, often a diamine or an amino acid derivative, that coordinates to the copper center. The ligand is crucial for stabilizing the catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle, allowing the reaction to proceed at lower temperatures.[7][8]
-
Base: A base is required to deprotonate the N-H of the 1,2,3-triazole, making it sufficiently nucleophilic to engage in the catalytic cycle. Common choices include inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[6][8]
-
Solvent: A high-boiling point, polar aprotic solvent such as DMF, DMSO, NMP, or dioxane is typically used to ensure all components remain in solution at the required reaction temperature.[1][4]
Q3: Why can the N-arylation of 1H-1,2,3-triazole be particularly challenging?
The N-arylation of N-heterocycles like 1,2,3-triazole presents unique challenges. The nitrogen atoms in the ring can act as competing ligands, coordinating to the copper catalyst and potentially inhibiting its activity. Furthermore, many functionalized triazoles can be sensitive to the strongly basic conditions and elevated temperatures often required, leading to decomposition or side reactions.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Core Problem: Low or No Product Yield
Q: My reaction has failed to produce the desired N-aryl triazole. What are the most common culprits?
When a reaction yields no product, it's critical to systematically review the foundational parameters. The most frequent issues are an inactive catalyst, an inappropriate ligand for your specific substrate, or a suboptimal choice of base or solvent. It is also essential to ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as oxygen can deactivate the copper catalyst.[9][10][11]
Q: I suspect my copper(I) source is inactive. How can I troubleshoot this?
The active catalytic species is Cu(I), which can be sensitive to oxidation.[1]
-
Use a Fresh Source: Ensure you are using a fresh bottle of your copper(I) salt (e.g., CuI, CuBr). Old or improperly stored salts may be partially oxidized and inactive.
-
Consider the Source: While CuI is most common, other sources like Cu₂O or copper powder can be effective. If using Cu(0) or Cu(II) salts, the reaction conditions must be able to generate the active Cu(I) species in situ.[1]
-
Purity Matters: Use high-purity copper salts to avoid contamination with inhibitors.
Q: The reaction is sluggish and gives low conversion. How do I select a more effective ligand?
Ligand choice is arguably the most critical variable for success in modern Ullmann couplings.[7] There is no single "best" ligand; the optimal choice depends heavily on the electronic and steric properties of your triazole and aryl halide.
-
Screen Ligand Classes: If one ligand fails, do not assume the reaction is impossible. Screen a small panel of ligands from different structural classes.
-
Causality: The ligand's role is to form a soluble, reactive complex with copper(I). An effective ligand prevents copper from precipitating and modulates its electronic properties to promote the C-N bond-forming step.
Q: My base doesn't seem to be working. How critical is the choice of base?
The base is absolutely critical. It not only deprotonates the triazole but also influences the overall catalytic cycle.
-
Strength and Solubility: A base that is too weak will not deprotonate the triazole effectively. A base that is too strong or too soluble may lead to side reactions or substrate decomposition. K₃PO₄ and Cs₂CO₃ are the most common and effective choices.
-
Physical Form Matters: The physical state of the base (e.g., finely milled vs. granular) can significantly impact reaction reproducibility by altering its surface area and dissolution rate. This can lead to inconsistent deprotonation and variable induction periods.[13][14] For consistent results, use the same form of the base for every reaction.
Core Problem: Side Reactions and Impurities
Q: I'm observing significant formation of a biaryl product from the homocoupling of my aryl halide. How can I suppress this?
Aryl halide homocoupling is a classic side reaction in Ullmann chemistry.[5] It becomes more competitive when the desired C-N coupling is slow. To minimize it:
-
Lower the Temperature: Homocoupling often has a higher activation energy. Reducing the reaction temperature may slow the side reaction more than the desired N-arylation. This is only possible with a highly active catalyst/ligand system.
-
Optimize the Ligand: A more effective ligand will accelerate the C-N coupling, allowing it to outcompete the homocoupling pathway.
-
Adjust Stoichiometry: Using a slight excess of the triazole (e.g., 1.1-1.2 equivalents) can favor the cross-coupling reaction.
Q: My starting materials or product appear to be decomposing under the reaction conditions. What can I do?
Decomposition is common when working with sensitive heterocyclic systems, especially at high temperatures.
-
Lower the Temperature: This is the most effective solution. Modern ligand systems are designed to work at lower temperatures (e.g., 80–110 °C) compared to the classical conditions (>180 °C).[5]
-
Use a Weaker Base: If your substrate is base-sensitive, screen weaker bases. In some systems, even organic bases or alternatives like sodium trimethylsilanolate (NaOTMS) can be effective while minimizing degradation.
Core Problem: Poor Reproducibility
Q: I achieved a great result once, but I can't reproduce it. What causes this inconsistency?
Poor reproducibility in Ullmann-Goldberg reactions is a common and frustrating issue. It almost always traces back to subtle variations in reaction setup and reagents.
-
Atmosphere Control: Ensure your reaction vessel is rigorously purged with an inert gas. Trace oxygen can kill the catalyst.
-
Water Content: While some protocols tolerate trace water, anhydrous conditions are generally preferable. Water can affect the solubility and activity of the base and catalyst. Some studies note that trace moisture can contribute to induction periods.[13]
-
Base Inconsistency: As mentioned, the physical form and source of the inorganic base can cause significant variations in reaction profiles.[13][14]
-
Stirring Rate: For heterogeneous mixtures (especially with the base), ensure the stirring is vigorous and consistent to maximize contact between phases.
Data & Visualization
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Aryl Halide | 1.0 equiv | Aryl-I > Aryl-Br >> Aryl-Cl | C-X bond strength dictates reactivity. Iodides are most reactive.[1] |
| 1H-1,2,3-Triazole | 1.1–1.2 equiv | Vary between 1.0–1.5 equiv | Slight excess favors cross-coupling over aryl homocoupling. |
| Copper Source | CuI (5–10 mol%) | Screen CuBr, Cu₂O, Cu(OTf)₂ | CuI is a reliable and common Cu(I) source. |
| Ligand | trans-1,2-Diaminocyclohexane (10–20 mol%) | Screen L-Proline, N,N-Dimethylglycine | Diamines are robust ligands for N-arylation.[12] |
| Base | K₃PO₄ (2.0 equiv) | Screen Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic base is required for deprotonation. |
| Solvent | Dioxane or Toluene (0.2–0.5 M) | Screen DMF, DMSO | Solvent must solubilize reagents at reaction temperature. |
| Temperature | 110 °C | Screen from 80 °C to 130 °C | Balance reaction rate against potential decomposition. |
Experimental Protocols
General Protocol for Ullmann-Goldberg Coupling of 1H-1,2,3-Triazole
This protocol provides a robust starting point for your experiments.[6]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 1H-1,2,3-triazole (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), trans-1,2-diaminocyclohexane (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic solids. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N-aryl-1,2,3-triazole product.
Visualization of Key Workflows
A logical workflow is essential for both setting up and troubleshooting the reaction.
Caption: General experimental workflow for the Ullmann-Goldberg reaction.
Caption: Troubleshooting logic flow for reaction optimization.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer Nature Experiments [experiments.springernature.com]
- 12. reddit.com [reddit.com]
- 13. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Aryl-1,2,3-Triazoles
Welcome to the technical support center for the synthesis of 2-aryl-1,2,3-triazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of synthesizing this specific regioisomer of the 1,2,3-triazole scaffold. Unlike the more commonly targeted 1,4- and 1,5-disubstituted triazoles, the synthesis of 2-substituted isomers presents unique challenges, primarily concerning regioselectivity and the management of specific side reactions.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Poor Regioselectivity – "I'm getting a mixture of N1- and N2-aryl triazoles. How can I improve selectivity for the N2 isomer?"
Answer:
This is the most common challenge in the synthesis of 2-aryl-1,2,3-triazoles, which are often prepared by the N-arylation of a pre-formed NH-1,2,3-triazole. The triazole anion is an ambident nucleophile, with reactive sites at N1 and N2, leading to the formation of a product mixture.[1] Achieving high selectivity depends on a delicate balance of electronic and steric factors, which can be manipulated through careful selection of reaction conditions.
Root Causes & Mechanistic Insights:
-
Electronic Effects: The N2 position is often electronically favored for substitution. However, the distribution of regioisomers is highly dependent on the specific substrates, electrophiles, and reaction conditions used.[1]
-
Steric Hindrance: Bulky substituents on the triazole ring (at C4 and/or C5) can sterically hinder the N1 position, thereby favoring arylation at the more accessible N2 position.
-
Reaction Conditions: The choice of base, solvent, and catalyst system is critical. These components can influence the site of deprotonation and the nature of the subsequent arylation.
Solutions & Protocols:
-
Optimize the Base and Solvent System: For alkylation reactions, which can provide insight into arylation, polar aprotic solvents like DMF often favor the formation of the 2-substituted isomer.[2] A screening of bases is recommended. While strong bases might seem intuitive, milder bases like sodium carbonate (Na₂CO₃) can provide superior regioselectivity in certain systems.[2]
Parameter Condition Observed Effect on N2 Selectivity Rationale Base Na₂CO₃ vs. K₂CO₃ Na₂CO₃ can offer higher selectivity.[2] The counter-ion can influence the aggregation state and reactivity of the triazole anion. Solvent DMF vs. EtOH/H₂O DMF generally provides higher N2 selectivity.[2] Polar aprotic solvents stabilize the transition state leading to the N2 product more effectively. -
Employ Directed Arylation Methods:
-
Chan-Lam Coupling: This copper-catalyzed reaction using aryl boronic acids is highly effective and often shows excellent regioselectivity for the N2 position, even with less-activated arylating agents. It typically proceeds under milder conditions than traditional nucleophilic aromatic substitution (SNAr).[2]
-
SNAr Reactions: For SNAr to be effective and regioselective, the aryl halide must be activated with strong electron-withdrawing groups (e.g., -NO₂, -CF₃). This method often leads regiospecifically to the 2-aryl product.[2]
-
Problem 2: Unidentified Byproducts – "My reaction mixture is complex, and purification is difficult. What are the likely side products?"
Answer:
Beyond regioisomers, several other side products can form depending on your chosen synthetic route. Identifying these is key to optimizing the reaction and simplifying purification.
Common Side Products & Their Origins:
-
Homocoupled Alkynes (Glaser Coupling): If your synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) step to form the initial triazole ring, oxidative homocoupling of the terminal alkyne is a classic side reaction. This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen.[3]
-
Prevention: Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use a mild reducing agent, like sodium ascorbate, to keep the copper in the catalytically active Cu(I) state.[3] The addition of copper-coordinating ligands can also stabilize the Cu(I) state and minimize this side reaction.[3][4]
-
-
Azide Decomposition Products: Aryl azides can be thermally or photochemically unstable, decomposing to form highly reactive nitrenes.[5] This can lead to a host of complex, often polymeric, byproducts. Low nitrogen-content alkyl azides are generally more stable.[5]
-
Products from Bishydrazone Cyclization: If you are using the oxidative cyclization of glyoxal arylosazones (bishydrazones) to synthesize the 2-aryl-1,2,3-triazole core, incomplete cyclization or over-oxidation can lead to impurities.[8][9]
-
Prevention: Carefully control the amount of oxidizing agent (e.g., Cu(OAc)₂) and monitor the reaction progress closely by TLC or LC-MS to avoid the formation of degradation products.
-
-
5-Halogenated Triazoles: When using stoichiometric amounts of copper(I) halides (CuI, CuBr) in a cycloaddition, the halide can be incorporated into the 5-position of the triazole ring.[3][10]
-
Prevention: Use a catalytic amount of a copper source that does not contain a reactive halide, such as copper(II) sulfate with a reducing agent, or use a pre-formed Cu(I) catalyst like [Cu(CH₃CN)₄]PF₆.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for obtaining 2-aryl-1,2,3-triazoles?
There are three main strategies:
-
Post-Cycloaddition Arylation: This is the most versatile approach. First, an NH-1,2,3-triazole is synthesized (e.g., via a standard CuAAC reaction followed by removal of a protecting group, or from a non-catalyzed cycloaddition). This triazole is then N-arylated using methods like Chan-Lam coupling or SNAr reactions.[2] This strategy allows for late-stage diversification.
-
Oxidative Cyclization of Bishydrazones: This classical method involves reacting glyoxal with two equivalents of an arylhydrazine to form a bishydrazone, which is then oxidatively cyclized (often with a copper salt) to yield the 2,4,5-trisubstituted-2H-1,2,3-triazole.[8][11]
-
Multi-Component Reactions: Certain specialized multi-component reactions can directly yield 2-substituted triazoles. For example, a three-component reaction of alkynes, sodium azide, and formaldehyde can produce 2-hydroxymethyl-2H-1,2,3-triazoles, which can be further modified.[12] While not directly yielding 2-aryl products, these intermediates can be valuable synthons.
Q2: Are there any safety concerns I should be aware of when working with aryl azides?
Yes, absolutely. Organic azides are high-energy compounds and can be explosive.[6] Their stability is inversely related to their nitrogen content.
-
Stability Assessment: A general guideline is the "Rule of Six," which suggests having at least six carbon atoms for every energetic group (like an azide) to ensure relative stability.[7] Another metric is the ratio (NC + NO) / NN ≥ 3, where a higher value indicates greater stability.[6]
-
Handling Precautions: Always handle organic azides behind a blast shield. Avoid friction, shock, and high temperatures. Use plastic spatulas and avoid ground-glass joints where possible. Never distill or concentrate azides to dryness unless you are certain of their stability.
Q3: What are the best practices for purifying 2-aryl-1,2,3-triazoles?
Purification can be challenging due to the similar polarity of N1 and N2 regioisomers.
-
Column Chromatography: This is the most common method. A careful screening of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is required. Often, the isomers are separable, but it may require long columns and shallow gradients.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for removing both regioisomers and other impurities, often yielding highly pure material.
-
Salt Formation/Purification: For some triazoles, it's possible to form a salt (e.g., with an alkali metal), precipitate it from a non-polar solvent, and then neutralize it to recover the purified triazole.[13]
Featured Protocol: Regioselective N2-Arylation via Chan-Lam Coupling
This protocol describes a general procedure for the N2-arylation of a pre-formed 4,5-disubstituted-NH-1,2,3-triazole with an arylboronic acid, a method known for its high N2-selectivity.[2]
Materials:
-
4,5-disubstituted-NH-1,2,3-triazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (1.2 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel, add the NH-1,2,3-triazole (1.0 equiv), the arylboronic acid (1.5 equiv), and Cu(OAc)₂ (1.2 equiv).
-
Solvent Addition: Add DMSO to achieve a concentration of approximately 0.2 M with respect to the starting triazole.
-
Reaction Setup: Seal the vessel (if using a microwave vial) or equip the flask with a reflux condenser. It is crucial to note that this reaction is typically run open to the air, as O₂ is often the terminal oxidant.[2]
-
Heating: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the specific substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-1,2,3-triazole.
-
Characterization: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and HRMS. 2D NMR techniques like HMBC and NOESY can be invaluable for unambiguously assigning the N2-substitution pattern.
References
- 1. scielo.br [scielo.br]
- 2. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic azide - Wikipedia [en.wikipedia.org]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Technical Support Center: Strategies for Overcoming Solubility Challenges of Triazolyl Benzoic Acid Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with triazolyl benzoic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility hurdles encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of these promising compounds.
Introduction: Understanding the Solubility Puzzle
Triazolyl benzoic acid derivatives are a significant class of compounds in medicinal chemistry, often exhibiting a wide range of biological activities.[1][2][3] However, their development is frequently hampered by poor aqueous solubility. This challenge stems from a combination of factors inherent to their molecular structure: the lipophilic nature of the aromatic rings and the crystalline structure of the solid form, which requires substantial energy to break down for dissolution. The presence of the acidic benzoic acid moiety, however, offers a key handle for solubility manipulation.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will explore various techniques, from simple pH adjustments to advanced formulation strategies, providing not just the "how" but also the critical "why" behind each experimental choice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My triazolyl benzoic acid derivative shows very low solubility in aqueous buffers for my initial in vitro assays. What are the first steps I should take?
A1: For preliminary assays, the goal is often rapid and straightforward solubilization to obtain reliable data. Here are the most direct approaches:
-
pH Adjustment: The carboxylic acid group on your molecule is your primary ally. By increasing the pH of your aqueous medium above the compound's pKa, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[4][5][6] Most benzoic acid derivatives have a pKa around 3-5.[6][7] Therefore, adjusting the buffer to a pH of 7.4 should significantly increase solubility.[8]
-
Causality: The ionized form of a molecule is generally more polar and thus more soluble in aqueous media. The Henderson-Hasselbalch equation governs this relationship, predicting the ratio of ionized to un-ionized drug at a given pH.[5]
-
-
Use of Cosolvents: If pH adjustment alone is insufficient or not compatible with your assay, the use of a water-miscible organic solvent, or cosolvent, is a common and effective strategy.[9][10]
-
Common Cosolvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[10]
-
Experimental Workflow:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
For your assay, perform a serial dilution of this stock solution into your aqueous buffer.
-
Critical Point: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.[11]
-
-
Table 1: Common Cosolvents for Initial in vitro Assays
| Cosolvent | Typical Stock Concentration | Maximum Final Assay Concentration (Cell-based) | Notes |
| DMSO | 10-50 mM | < 0.5% | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | 10-50 mM | < 0.5% | Can cause protein precipitation at higher concentrations. |
| Propylene Glycol | Variable | < 1% | Generally well-tolerated by cells. |
| PEG 400 | Variable | < 1% | A good option for increasing solubility of hydrophobic compounds. |
Q2: I'm moving towards in vivo studies and need a formulation that enhances oral bioavailability. What are the most promising advanced techniques?
A2: For in vivo applications, especially oral delivery, the formulation strategy must not only increase solubility but also improve the dissolution rate in the gastrointestinal tract. Here are several robust techniques:
Solid dispersion is a highly effective technique that involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[12][13] This approach can enhance solubility by reducing particle size to a molecular level, improving wettability, and creating amorphous forms of the drug.[14]
-
Mechanism: When the solid dispersion is exposed to an aqueous environment, the water-soluble carrier dissolves rapidly, releasing the drug as very fine, colloidal particles with a high surface area, which leads to an increased dissolution rate and bioavailability.[13]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are widely used carriers.[12]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Dissolution: Dissolve your triazolyl benzoic acid derivative and a hydrophilic carrier (e.g., PVP K30) in a suitable volatile organic solvent, such as methanol or a mixture of dichloromethane and methanol.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the drug and carrier on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization & Sieving: Scrape the dried mass and pulverize it using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.[11]
Caption: Workflow for preparing solid dispersions by the solvent evaporation method.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[15][16] They can encapsulate poorly water-soluble "guest" molecules, like your triazolyl benzoic acid derivative, into their hydrophobic core, forming an inclusion complex.[16][17]
-
Mechanism: This encapsulation effectively masks the hydrophobic nature of the drug, leading to a significant increase in its apparent water solubility.[15][16]
-
Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used in pharmaceutical formulations.[18]
Experimental Protocol: Kneading Method for Cyclodextrin Inclusion Complex
-
Carrier Trituration: Place the desired amount of cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to form a homogeneous paste.
-
Drug Addition: Gradually add the triazolyl benzoic acid derivative powder to the paste while continuously triturating.
-
Kneading: Knead the mixture for 45-60 minutes to ensure the thorough inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.[17]
Nanosuspension technology involves reducing the particle size of the pure drug to the sub-micron range (typically 200-600 nm).[19] These nanosized drug particles are then stabilized in a liquid medium using surfactants or polymers.
-
Mechanism: According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, which in turn enhances the dissolution velocity and saturation solubility of the drug.[19] Nanosuspensions are particularly useful for drugs that are poorly soluble in both aqueous and organic media.[20][21]
-
Preparation Methods: Common techniques include high-pressure homogenization and media milling (top-down approaches), as well as precipitation (a bottom-up approach).[22]
Experimental Protocol: Precipitation Method for Nanosuspension
-
Solvent Phase Preparation: Dissolve your triazolyl benzoic acid derivative in a suitable organic solvent (e.g., acetone).
-
Antisolvent Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC). This will act as the antisolvent.
-
Precipitation: Inject the solvent phase into the antisolvent phase under high-speed stirring. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
Caption: Workflow for preparing nanosuspensions by the precipitation method.
Q3: Can I improve the solubility of my triazolyl benzoic acid derivative through chemical modification?
A3: Yes, chemical modification is a powerful strategy, particularly through the synthesis of prodrugs.[23] A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[24][25]
-
Prodrug Strategy for Benzoic Acids: For a carboxylic acid-containing molecule, a common prodrug approach is to create an ester.[24] The ester moiety can increase lipophilicity, which may aid in crossing biological membranes.[24] Once absorbed, endogenous esterase enzymes can hydrolyze the ester back to the active carboxylic acid.
-
Solubility Enhancement: To specifically enhance aqueous solubility, you can attach a highly polar or ionizable promoiety to the carboxylic acid. Examples include esters linked to amino acids, phosphates, or polyethylene glycol (PEG).[23][26]
Caption: General concept of a prodrug strategy for a carboxylic acid-containing drug.
Summary of Key Approaches
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid group. | Simple, rapid, and cost-effective for initial studies. | Limited by the pH constraints of the biological system. |
| Cosolvents | Reducing the polarity of the solvent system. | Easy to prepare for screening purposes. | Potential for solvent toxicity in biological assays.[10] |
| Solid Dispersions | Molecular dispersion in a hydrophilic carrier. | Significant increase in dissolution rate and bioavailability.[12][13] | Can be physically unstable (recrystallization) over time. |
| Cyclodextrin Complexes | Encapsulation of the drug in a hydrophobic cavity. | Increases solubility and stability; masks taste.[16] | Can be limited by the size of the drug molecule and the amount of cyclodextrin required. |
| Nanosuspensions | Increased surface area due to particle size reduction. | Applicable to a wide range of poorly soluble drugs; high drug loading.[20] | Requires specialized equipment; potential for particle aggregation. |
| Prodrugs | Covalent modification to a more soluble form. | Can overcome both solubility and permeability issues.[23][26] | Requires additional synthetic steps; potential for incomplete conversion in vivo. |
Conclusion
Overcoming the solubility challenges of triazolyl benzoic acid derivatives is a critical step in advancing their development from the laboratory to potential clinical applications. The choice of solubilization strategy depends heavily on the specific experimental context, from initial in vitro screening to formulation for in vivo studies. By understanding the underlying scientific principles of each technique—be it altering the physicochemical environment with pH or cosolvents, or employing advanced formulation technologies like solid dispersions and nanosuspensions—researchers can systematically address and resolve these solubility issues. This guide provides a foundational framework to troubleshoot these challenges, enabling you to unlock the full therapeutic potential of your compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. ajdhs.com [ajdhs.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. scispace.com [scispace.com]
- 14. japer.in [japer.in]
- 15. Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. humapub.com [humapub.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. jddtonline.info [jddtonline.info]
- 23. researchgate.net [researchgate.net]
- 24. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
stability of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid under different conditions
Technical Support Center: 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Welcome to the technical support resource for this compound (CAS 1186050-58-7). This guide is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability profile of this compound. We will address common questions, troubleshoot potential experimental issues, and provide robust protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1] Exposure to high temperatures, humidity, and light can accelerate degradation.[1] We recommend storing the material in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at +4°C.[1] This minimizes the risk of hydrolysis from atmospheric moisture and photodegradation.
Q2: How stable is the 1,2,3-triazole ring in this molecule under typical laboratory conditions?
A2: The 1,2,3-triazole ring is an aromatic heterocycle and is generally considered stable under typical synthetic and analytical conditions.[1] It is largely resistant to cleavage under moderately acidic or basic conditions at ambient temperature. However, the triazole moiety can be susceptible to degradation under specific stress conditions. Notably, photochemical decomposition of 1,2,3-triazole derivatives can occur upon exposure to UV light, potentially leading to denitrogenative transformations.[2][3] Therefore, protecting solutions from light is a critical precaution.
Q3: What is the expected impact of the ortho-fluoro substituent on the molecule's stability?
A3: The ortho-fluoro substituent significantly influences the molecule's electronic properties and conformation. The strong carbon-fluorine bond generally enhances the chemical and metabolic stability of the benzene ring.[4] Structurally, the fluorine atom at the ortho position can cause steric hindrance that forces the carboxylic acid group to twist out of the plane of the aromatic ring.[5][6] This altered conformation can influence intramolecular interactions and, consequently, the reactivity and degradation profile of the carboxylic acid group.[7]
Q4: I am observing variability in my bioassay results. Could compound degradation in the aqueous assay buffer be a factor?
A4: Yes, degradation in solution is a plausible cause for inconsistent bioassay results.[1] The stability of this compound in solution is dependent on pH, temperature, light exposure, and the composition of the medium.[1] We recommend conducting a preliminary stability test of the compound in your specific assay buffer. Incubate a stock solution under the assay conditions (e.g., 37°C for 24 hours) and analyze it by HPLC to quantify any potential degradation. Protecting the assay plates from direct light is also a crucial step.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Loss of parent compound peak area over time in prepared solutions. | Solution Instability: The compound may be degrading due to hydrolysis, photolysis, or reaction with solvent/buffer components. | 1. Verify pH: Check the pH of your solution. The ionization state of the carboxylic acid can affect its stability. 2. Protect from Light: Prepare and store solutions in amber vials or cover glassware with aluminum foil to prevent photodegradation, a known risk for triazole derivatives.[2][8] 3. Solvent Choice: Ensure the solvent is pure and degassed. Peroxides in aged ethers or dissolved oxygen can cause oxidative degradation. |
| Appearance of new, unidentified peaks in HPLC chromatogram after sample workup. | Forced Degradation: The compound may be degrading under the stress of the experimental conditions (e.g., heating, exposure to strong acids/bases). | 1. Run a Control: Analyze a sample of the compound that has not been subjected to the experimental workup to confirm the new peaks are indeed degradants. 2. Moderate Conditions: If possible, reduce the temperature or use milder reagents during your workup. Aromatic carboxylic acids can undergo decarboxylation at very high temperatures.[9][10] 3. Perform Forced Degradation: Systematically expose the compound to heat, light, acid, base, and oxidative conditions to identify the specific cause. See Protocol 1 for guidance.[11] |
| Poor recovery of the compound from a formulation. | Chemical Incompatibility: The compound may be reacting with excipients in the formulation, leading to degradation. | 1. Excipient Compatibility Study: Prepare binary mixtures of the compound with each excipient and store them under accelerated stability conditions (e.g., 40°C/75% RH). Analyze for degradants over time. 2. Analyze for Known Degradants: Based on forced degradation studies, analyze the formulation specifically for expected degradation products like the decarboxylated analog. |
Visualized Workflows and Degradation Pathways
Below are diagrams illustrating a typical stability assessment workflow and the primary potential degradation pathways for this compound based on its chemical motifs.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the title compound.
Technical Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.[11][12]
1. Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Prepare stressor solutions: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
2. Incubation under Stress Conditions:
-
For each condition, add a small volume of the stock solution to the stressor solution to achieve a final concentration suitable for analysis (e.g., 100 µg/mL). Prepare a control in neutral water.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.[13]
-
Thermal Degradation: Incubate a solution (in neutral water) and a sample of the solid compound at 80°C.
-
Photolytic Degradation: Expose a solution (in neutral water) in a quartz cuvette to a calibrated light source (providing UV and visible output, e.g., Option 2 in ICH Q1B). Run a dark control in parallel.[2]
3. Sampling and Analysis:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours).
-
Immediately neutralize the acid and base samples with an equivalent amount of base/acid, respectively, to halt the reaction.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid, UV detection at an appropriate wavelength).
4. Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control.
-
Analyze the chromatograms for the formation of new peaks (degradants). The goal is to achieve 5-20% degradation to ensure primary degradants are formed without complete destruction of the molecule.[12]
Summary of Expected Stability
The following table summarizes the anticipated stability profile of this compound based on the known chemistry of its constituent parts.
| Stress Condition | Expected Stability | Likely Degradation Pathway | Key Structural Moiety | Supporting Evidence |
| Acid Hydrolysis (Moderate) | Likely Stable | Minimal degradation expected. | Triazole and fluorophenyl rings are generally robust. | The 1,2,4-triazole ring is generally stable under typical acidic conditions.[1] |
| Base Hydrolysis (Moderate) | Likely Stable | Minimal degradation expected. | Triazole and fluorophenyl rings are generally robust. | The 1,2,4-triazole ring is generally stable under typical basic conditions.[1] |
| Oxidation (e.g., H₂O₂) | Susceptible to Degradation | Aromatic ring hydroxylation. | Benzoic acid ring. | Benzoic acid can be degraded by advanced oxidative processes involving hydroxyl radicals.[13] |
| Thermal Stress (≤ 100°C) | Likely Stable | Minimal degradation. | Entire molecule. | Benzoic acid itself is highly stable to heat, with significant degradation only occurring at much higher temperatures (>300°C).[9][10] |
| Thermal Stress (> 250°C) | Susceptible to Degradation | Decarboxylation. | Carboxylic acid group. | Substituted benzoic acids can undergo decarboxylation at elevated temperatures in aqueous media.[10] |
| Photolysis (UV/Vis Light) | Susceptible to Degradation | Ring cleavage/rearrangement of the triazole. | 1,2,3-Triazole ring. | Triazole-containing compounds, including antifungal drugs, can exhibit significant photodegradation.[2][3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Jagiellonian University Repository [ruj.uj.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Welcome to the technical support center for the synthesis and purification of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key intermediate. Achieving high purity is critical for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient. This document provides in-depth, field-proven troubleshooting advice and detailed protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
The impurity profile of your final product is intrinsically linked to the synthetic route employed. The most common route involves the coupling of a 2-fluoro-6-halobenzoic acid with 1H-1,2,3-triazole. Based on this and other potential syntheses, you can anticipate several classes of impurities.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Class | Specific Examples | Potential Origin | Recommended Analytical Method |
| Starting Materials | 2-Fluoro-6-iodobenzoic acid, 1H-1,2,3-triazole | Incomplete reaction | HPLC, LC-MS |
| Regioisomers | 2-Fluoro-6-(1H-1,2,3-triazol-1-yl)benzoic acid | Non-selective N-arylation of the triazole ring | HPLC, LC-MS, NMR |
| Reaction Byproducts | Debrominated/deiodinated starting material, homocoupled products | Side reactions during the coupling step | HPLC, LC-MS |
| Catalyst Residues | Copper salts (e.g., from CuI) | Incomplete removal after workup | ICP-MS, AAS |
| Solvent Residues | Dioxane, Ethyl Acetate, MTBE | Incomplete drying/evaporation | GC-HS, ¹H NMR |
| Degradation Products | Quinoxaline derivatives (if using glyoxal route)[1] | Side reaction of diamine precursors with glyoxal[1] | LC-MS, NMR |
Q2: My crude product is a dark brown oil or solid, not the expected off-white solid. What causes this and how can I fix it?
This is a common issue often caused by residual copper catalyst and the formation of colored polymeric byproducts.
-
Causality: Copper(I) and Copper(II) species, used to catalyze the N-arylation of the triazole, can form highly colored complexes that are difficult to remove. Furthermore, side reactions at elevated temperatures can lead to trace amounts of highly conjugated, colored impurities.
-
Solution: The first step is an effective aqueous workup. Washing the organic layer with a mild chelating agent like aqueous ammonia or a dilute solution of ethylenediaminetetraacetic acid (EDTA) can help sequester copper ions. For persistent color, treatment with activated charcoal during recrystallization is highly effective. See Protocol 2 for a detailed methodology.
Q3: HPLC analysis shows a significant peak with the same mass as my product but a different retention time. Is this an isomer? How do I separate it?
Yes, this is almost certainly the undesired 2-Fluoro-6-(1H-1,2,3-triazol-1-yl)benzoic acid regioisomer. The N-arylation of 1,2,3-triazole can occur on either the N1 or N2 position, leading to two primary isomers.
-
Expertise & Experience: The 1H and 2H isomers often have very similar polarities, making them challenging to separate. The key is to exploit the subtle differences in their physicochemical properties. The 1H-isomer is typically more polar than the desired 2H-isomer.
-
Separation Strategy:
-
Column Chromatography: This is the most reliable method for separating isomers. A carefully selected solvent system is crucial.[2][3] See Protocol 3 for a recommended procedure.
-
Fractional Recrystallization: This can be effective if the isomeric ratio is highly skewed. It relies on the differential solubility of the isomers in a specific solvent system. This method often requires optimization and may lead to lower recovery of the pure desired product.
-
Q4: How can I efficiently remove unreacted 2-fluoro-6-iodobenzoic acid from my product?
While both the starting material and the product are carboxylic acids, their properties can be leveraged for separation.
-
Trustworthiness: The most robust method is a pH-controlled acid-base extraction, followed by recrystallization. The triazole moiety in the product imparts different solubility characteristics compared to the iodo-substituted starting material.
-
Methodology:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a saturated sodium bicarbonate solution. Both the product and starting material will move to the aqueous layer as their sodium salts.
-
Slowly re-acidify the aqueous layer with dilute HCl. The product and starting material will precipitate at slightly different pH values. Careful, fractional precipitation can enrich the desired product.
-
The final and most effective step is recrystallization. Benzoic acids are typically much more soluble in hot water or alcohol/water mixtures than in cold, a principle that is key to purification.[4][5]
-
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Workup | 1. Incomplete reaction. 2. Product loss during aqueous extraction due to high water solubility. | 1. Monitor reaction by TLC/HPLC to ensure completion. 2. Saturate the aqueous layer with NaCl before back-extraction to reduce the solubility of the product. |
| Broad Melting Point | Presence of impurities, particularly the regioisomer. | Purify via column chromatography (Protocol 3 ) or perform multiple recrystallizations (Protocol 2 ). |
| Oily Product That Won't Solidify | High concentration of residual solvent or impurities depressing the melting point. | 1. Dry thoroughly under high vacuum. 2. Attempt to triturate with a non-polar solvent like hexanes or ether to induce crystallization. 3. Purify via column chromatography. |
| Inconsistent HPLC Results | Degradation on the column; complexation with metal ions. | 1. Use a buffered mobile phase. 2. Ensure the HPLC system is free of metal contamination. A simple reversed-phase HPLC method with UV detection is generally effective for triazole derivatives.[6] |
Experimental Protocols & Visualizations
Purification Workflow Overview
The following diagram outlines the general workflow for purifying the crude product from the synthesis.
Caption: General purification workflow for this compound.
Protocol 1: Standard Acid-Base Extraction
This protocol is designed to remove neutral impurities and some baseline starting materials.
-
Dissolution: Dissolve the crude material (approx. 10 g) in ethyl acetate (150 mL).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL). Combine the aqueous layers. The product is now in the aqueous layer as its sodium salt.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with vigorous stirring until the pH is between 1 and 2. A precipitate should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.[7]
Protocol 2: Recrystallization for High Purity
This method is excellent for removing trace impurities and improving the crystalline form of the product, especially after an initial extraction.[4][5]
-
Solvent Selection: An ethanol/water or isopropanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot alcohol (e.g., isopropanol) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal (approx. 1-2% w/w), and gently reheat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent mixture, and dry under vacuum.
Protocol 3: Preparative Column Chromatography for Isomer Separation
This is the definitive method for separating the desired 2H-isomer from the 1H-isomer.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate is often effective. A common starting point is a 7:3 to 1:1 mixture of Hexanes:Ethyl Acetate. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent streaking of the acidic product on the silica.
-
Slurry Packing: Prepare a slurry of silica gel in the initial eluent and pack the column carefully to avoid air bubbles.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
-
Elution: Begin elution with the mobile phase, collecting fractions and monitoring by TLC or HPLC. The less polar 2H-isomer will typically elute before the more polar 1H-isomer.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.
Decision-Making for Purification Strategy
Use this diagram to select the most appropriate purification path based on your initial analysis of the crude product.
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 1186050-58-7 [amp.chemicalbook.com]
Technical Support Center: Stability and Storage of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Welcome to the technical support resource for 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1186050-58-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of decomposition for this compound?
A1: The decomposition of this molecule is primarily influenced by three key environmental factors: temperature, moisture, and light. Each factor can initiate distinct degradation pathways due to the compound's specific functional groups: a benzoic acid moiety, a triazole ring, and a fluorinated aromatic system.
-
Thermal Stress: Benzoic acids, particularly when substituted, are susceptible to thermal decarboxylation, where the carboxylic acid group is lost as CO₂.[1][2][3] Elevated temperatures significantly accelerate this process.
-
Hydrolysis: The presence of moisture can lead to hydrolysis. While the 1,2,3-triazole ring is generally stable, it is not entirely immune to hydrolysis under certain conditions, which could compromise the molecule's integrity.[4][5][6]
-
Photodegradation: Aromatic compounds containing carbon-fluorine (C-F) bonds can be sensitive to light, particularly UV radiation.[7][8] Photolysis can lead to defluorination or other complex rearrangements, generating fluorinated byproducts.[9][10]
Q2: What are the ideal long-term storage conditions for this compound?
A2: To mitigate the risks outlined above, we have established a set of best-practice storage conditions. Adherence to these guidelines is crucial for preserving the purity and stability of the material.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal decarboxylation and other temperature-dependent degradation reactions.[3][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents long-term oxidative degradation. A tightly sealed container is critical. |
| Moisture | Store in a dry/desiccated environment | Prevents hydrolysis.[12] Use of a desiccator is highly recommended for opened containers. |
| Light | Protect from light (Amber vial/Store in dark) | Avoids photolysis of the fluorinated aromatic ring.[7][8] |
| Container | Tightly sealed, chemically inert glass vial | Prevents contamination and exposure to atmospheric moisture and oxygen. |
Q3: Can I store the compound at room temperature for short periods?
A3: While not ideal, storage at ambient temperature for brief periods (e.g., during weighing or preparation for an experiment) is generally acceptable if the compound is protected from moisture and direct light.[13][14] However, for any duration exceeding a few hours, refrigeration is strongly advised to maintain long-term purity. The cumulative effect of multiple short-term exposures to ambient conditions can lead to gradual degradation.
Q4: What are the visible signs of decomposition?
A4: The first sign of degradation is often a change in physical appearance. A pure sample of this compound should be a white to off-white solid. Any significant color change, such as developing a yellow or brown tint, may indicate the formation of degradation products. Another sign can be a change in texture, such as clumping or the appearance of an oily residue, which could suggest hygroscopicity and subsequent hydrolysis.
Troubleshooting Guide
This section provides a systematic approach to identifying and addressing potential stability issues encountered during your research.
Scenario 1: My compound has discolored after storage. What could have happened?
Discoloration is a common indicator of chemical degradation. The specific cause can be diagnosed by considering the storage conditions.
-
If stored at room temperature or higher: The likely culprit is thermal decomposition, possibly involving decarboxylation.[15]
-
If exposed to light: Photodegradation is a strong possibility, leading to complex byproducts.[7]
-
If the container was not sealed properly: Exposure to air and humidity could have caused oxidative damage and/or hydrolysis.
The diagram below illustrates the relationship between environmental stressors and potential degradation pathways.
Caption: Key environmental factors and their corresponding decomposition pathways.
Scenario 2: Analytical data (HPLC, NMR) shows unexpected impurities. What are they?
If you suspect degradation, it is essential to re-analyze the material. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.[16][17]
Recommended Protocol: Purity Analysis by HPLC
-
System: Reverse-phase HPLC with UV detection.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Column: A C18 column is a standard choice.
-
Detection: Monitor at a wavelength where the aromatic system has strong absorbance (e.g., ~254 nm).
-
Analysis: Prepare a solution of your stored compound and compare its chromatogram to a reference standard or the initial analysis data. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.
Potential Degradation Products:
| Degradation Pathway | Potential Product | Expected Analytical Signature |
| Decarboxylation | 1-Fluoro-3-(2H-1,2,3-triazol-2-yl)benzene | Loss of the -COOH signal in ¹H NMR. Product will be less polar and have a shorter retention time in reverse-phase HPLC. |
| Hydrolysis | 2-Fluoro-6-hydrazinylbenzoic acid (or further products) | Appearance of new signals in NMR and MS corresponding to ring-opened structures. |
| Photodegradation | Complex mixture, potentially including defluorinated species | ¹⁹F NMR is highly effective for detecting C-F bond cleavage.[7] HPLC-MS can help identify various photoproducts. |
Scenario 3: How do I proceed if my compound has degraded?
If significant degradation is confirmed, the best course of action is to procure a new, verified lot of the compound. Attempting to re-purify a partially degraded sample can be challenging and may not remove all problematic impurities. If purification is necessary, column chromatography may be effective, but the stability of the purified material will still be a concern unless stored properly.
The following workflow provides a systematic guide for troubleshooting.
Caption: Workflow for troubleshooting suspected compound decomposition.
References
- 1. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. carlroth.com [carlroth.com]
- 13. 445-29-4|2-Fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 14. 4-Fluorobenzoic acid 98 456-22-4 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. benchchem.com [benchchem.com]
analytical techniques for monitoring the purity of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Technical Support Center: Analytical Purity of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Welcome to the technical support guide for monitoring the analytical purity of this compound. This document is designed for researchers, analytical chemists, and drug development professionals who require robust methods for ensuring the quality and consistency of this compound. We will explore common analytical challenges and provide practical, field-tested solutions based on established scientific principles and regulatory expectations.
Introduction: The Analytical Challenge
This compound is a molecule possessing several key functional groups that influence its analytical behavior: a polar carboxylic acid, an aromatic ring system, and a 1,2,3-triazole moiety. Accurate purity assessment is critical, as seemingly minor impurities—such as positional isomers or degradation products—can have a significant impact on downstream applications, including pharmacological activity and safety profiles. This guide provides a multi-faceted approach, focusing primarily on High-Performance Liquid Chromatography (HPLC) as the principal quantitative technique, supported by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and impurity identification.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Cornerstone of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely used analytical method for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1] It is the preferred technique for developing stability-indicating assays that separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[1][2]
Frequently Asked Questions (HPLC)
Q1: What is a recommended starting RP-HPLC method for analyzing this compound?
A1: Due to the compound's polarity, a C18 column is a suitable starting point. A gradient elution method is recommended to ensure that both the main compound and any potential impurities (which may have a wide range of polarities) are eluted with good peak shape.
-
Causality: The carboxylic acid group can cause peak tailing on standard silica-based C18 columns due to strong interactions with residual silanol groups.[3] Using a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase can mitigate these interactions.[3][4] The mobile phase should be buffered at a pH at least 2 units away from the analyte's pKa to ensure a consistent ionization state and prevent peak shape distortion. For a carboxylic acid, an acidic mobile phase (e.g., pH 2.5-3.5) is ideal to keep the analyte in its neutral, more retained form.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm | Provides good retention for moderately polar compounds and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid or 20mM Phosphate Buffer in Water (pH 2.5) | Acidic pH suppresses ionization of the carboxylic acid, improving retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. Acetonitrile often provides better peak shape and lower UV cutoff. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility of retention times. |
| Detection | UV at 260 nm | Aromatic compounds typically have strong UV absorbance. Wavelength should be optimized via a UV scan. |
| Injection Vol. | 5-10 µL | Small volume to prevent column overload. |
Q2: How do I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method (SIM) must be able to separate the intact drug from its degradation products.[1][5] This requires performing forced degradation (stress testing) studies as mandated by ICH guideline Q1A(R2).[1]
-
Expertise: The goal is not to completely degrade the compound, but to generate 5-20% degradation. This allows for the detection of primary degradation products and demonstrates the method's resolving power. The stress conditions typically include acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[5][6]
Troubleshooting Guide (HPLC)
Issue 1: My peak for the main compound is tailing severely.
-
Diagnosis: Peak tailing for an acidic compound like this is often caused by secondary interactions with active silanol groups on the HPLC column packing.[3] It can also be caused by column overload.
-
Solution Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Issue 2: The compound has very little or no retention on the C18 column.
-
Diagnosis: This indicates the compound is too polar for the chosen conditions or the stationary phase has undergone "phase collapse" (dewetting) due to a highly aqueous mobile phase.
-
Solutions:
-
Ensure Acidic Mobile Phase: Confirm the mobile phase pH is low enough to suppress ionization of the carboxylic acid. The neutral form is less polar and will be retained more strongly.
-
Use a Polar-Embedded Column: These columns are designed to be stable in highly aqueous mobile phases and offer alternative selectivity for polar compounds.[4]
-
Avoid 100% Aqueous Mobile Phase: If starting a gradient, ensure the mobile phase contains at least 5% organic solvent to prevent phase collapse on traditional C18 columns.[7]
-
Section 2: Quantitative NMR (qNMR) for Absolute Purity Determination
While HPLC provides relative purity based on peak area percentage, quantitative NMR (qNMR) can determine the absolute purity (or assay) of a substance without needing a reference standard of the same compound.[8] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]
Frequently Asked Questions (qNMR)
Q1: How can I use ¹H qNMR to determine the absolute purity of my sample?
A1: The most common method involves using a certified internal standard (IS).[9] A known mass of the sample and a known mass of a high-purity internal standard are dissolved together in a suitable deuterated solvent, and the ¹H NMR spectrum is acquired under quantitative conditions.
-
Trustworthiness: The key to accurate qNMR is using appropriate acquisition parameters. This includes ensuring a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, using a 90° pulse, and ensuring a high signal-to-noise ratio.[9]
Q2: How do I select a suitable internal standard for this compound?
A2: An ideal internal standard should:
-
Be of high, certified purity.
-
Be stable and non-volatile.
-
Have one or more sharp signals in a region of the spectrum that is free from any analyte or impurity signals.[10]
-
Be soluble in the same deuterated solvent as the analyte.
Table 2: Potential Internal Standards for qNMR in DMSO-d₆
| Internal Standard | Chemical Shift (ppm) in DMSO-d₆ | Rationale |
| Maleic Acid | ~6.3 | Signal is in a relatively clear region, away from most aromatic protons. |
| 1,3,5-Trimethoxybenzene | ~6.2 (aromatic), ~3.7 (methoxy) | Provides two distinct signals for quantification. |
| Dimethyl sulfone | ~3.1 | Signal is in the aliphatic region, far from the analyte's aromatic signals. |
Experimental Protocol: Purity Determination by qNMR
-
Preparation: Accurately weigh (~10 mg) the this compound sample and an accurately weighed amount (~5 mg) of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using quantitative parameters (e.g., relaxation delay D1 = 30s, 90° pulse, 16 scans).
-
Processing: Carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved signal from the analyte (Intanalyte) and a signal from the internal standard (IntIS).
-
Calculation: Use the following formula to calculate the purity:
Purity (%) = (Intanalyte / IntIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PIS = Purity of the internal standard
-
Section 3: Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry, especially when coupled with HPLC (LC-MS), is an indispensable tool for identifying unknown impurities.[11] It provides molecular weight information and, with tandem MS (MS/MS), structural information through fragmentation patterns.
Frequently Asked Questions (MS)
Q1: What are the expected mass spectrometric fragmentation patterns for this molecule?
A1: The fragmentation of 1,2,3-triazoles is highly dependent on the substituents.[12] For this compound, key fragmentation pathways under electrospray ionization (ESI) would likely involve:
-
Loss of N₂: A characteristic fragmentation of the triazole ring can be the loss of a nitrogen molecule.[12]
-
Loss of H₂O: From the carboxylic acid group.
-
Loss of CO₂: Decarboxylation of the benzoic acid moiety.
-
Cleavage of the Triazole Ring: Loss of fragments like HCN.[13]
Q2: I have an unknown peak in my HPLC. How can I use LC-MS to identify it?
A2: By analyzing the sample with an LC-MS system, you can obtain the mass-to-charge ratio (m/z) of the unknown peak. High-resolution mass spectrometry (HRMS), using analyzers like TOF or Orbitrap, is particularly powerful as it provides a highly accurate mass, allowing you to propose a molecular formula.[11] Comparing the molecular formula of the impurity to that of the parent compound can suggest potential modifications (e.g., loss of fluorine, addition of an oxygen atom for an oxidation product, or a different arrangement of atoms for an isomer).
Integrated Workflow for Purity Assessment
A robust purity assessment relies on an integrated approach where these techniques are used to complement each other.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic Acids
The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry, most notably as a critical intermediate in the synthesis of dual orexin receptor antagonists (DORAs) like suvorexant, used in the treatment of insomnia.[1][2] The efficacy and scalability of synthesizing this key fragment are therefore of paramount importance to researchers in drug development. The primary synthetic challenge lies in achieving regioselective N-arylation of the 1,2,3-triazole ring, as the formation of the undesired N1-isomer often complicates purification and reduces overall yield.
This guide provides an in-depth comparison of the two most prevalent synthetic strategies, offering field-proven insights into the causality behind experimental choices, process robustness, and scalability. We will dissect each route, providing detailed protocols and a quantitative comparison to empower researchers to select the optimal pathway for their specific objectives.
Route 1: The Ullmann-Goldberg Condensation Approach
This classical approach involves the direct N-arylation of 1H-1,2,3-triazole with a 2-halobenzoic acid derivative. It is, in principle, the most convergent route.
Mechanistic Rationale and Causality
The core of this route is a copper-catalyzed Ullmann-Goldberg condensation. The choice of reagents and conditions is critical for success, yet the route is fundamentally hampered by a lack of regioselectivity.
-
The Halogen's Role: The reaction is typically performed with either 2-iodo- or 2-bromobenzoic acids.[3][4] While iodides are more reactive, 2-bromobenzoic acids are substantially less expensive and more desirable for large-scale industrial production.[3][5]
-
Catalyst System: Copper(I) iodide (CuI) is the workhorse catalyst for this transformation.[3] The reaction efficiency can be enhanced by the use of ligands, such as N,N'-dimethylcyclohexane-1,2-diamine (DMCHDA). However, for process simplification and cost reduction, ligand-free systems using inexpensive copper sources like Cu₂O have been successfully developed.[6]
-
Base and Solvent: An inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the triazole.[3] High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane are used to ensure solubility and achieve the necessary reaction temperatures (often >100 °C).[3][6]
The Decisive Challenge: Regioisomer Separation
The primary drawback of the Ullmann route is the concurrent formation of both the desired N2-aryl and the undesired N1-aryl regioisomers.[1] For instance, optimized conditions for a suvorexant intermediate still produced an 81:19 ratio of the N2 to N1 isomer.[3][5] Separating these isomers is non-trivial due to their similar physical properties.
The most effective industrial solution involves a selective crystallization protocol. By forming the potassium or sodium salt of the benzoic acid products, the solubility difference between the N1 and N2 salts can be exploited. A vastly improved second-generation process allows for the direct crystallization of the desired N2-isomer potassium salt from the reaction mixture, leaving the more soluble N1-isomer in the mother liquor.[3][6] This innovation is a significant process improvement, though it requires careful optimization.
Visualizing the Ullmann-Goldberg Workflow
Caption: Workflow for the Ullmann-Goldberg condensation route.
Route 2: The Regioselective Multi-Step Approach
This strategy prioritizes regioselectivity from the outset by employing a sterically-hindered triazole. The benzoic acid functionality is then installed through a sequence of reliable chemical transformations. This method offers superior control and avoids the challenging isomer separation.
Mechanistic Rationale and Causality
This is a linear synthesis that builds complexity in a controlled, step-wise manner. The key is the initial, highly selective N2-arylation.
-
Step 1: N2-Selective Arylation: The synthesis begins not with 1H-1,2,3-triazole, but with 4,5-dibromo-2H-1,2,3-triazole .[2][6][7] The two bulky bromine atoms provide sufficient steric hindrance to effectively block nucleophilic attack at the N1 position. This directs the incoming aryl group exclusively to the N2 position via a nucleophilic aromatic substitution (SNAr) reaction with an activated electrophile like 1-fluoro-2-nitrobenzene.[2][7] This step is highly selective, yielding the N2-arylated product in high purity (often >98%).[7]
-
Step 2: Hydrogenation (Reduction & Debromination): The intermediate is then subjected to catalytic hydrogenation. This single, clean step achieves two crucial transformations simultaneously: the reduction of the nitro group to a primary amine and the reductive cleavage of the C-Br bonds on the triazole ring.[6][7]
-
Step 3: Sandmeyer Iodination: The resulting aniline derivative is converted to a stable aryl iodide via the Sandmeyer reaction.[2][6][7] This classic transformation proceeds through a diazonium salt intermediate and is a robust method for installing an iodine atom, which is an excellent handle for the final step.
-
Step 4: Grignard Carboxylation: The final carboxylic acid is installed via a Grignard reaction. The aryl iodide is treated with a Grignard reagent (e.g., isopropylmagnesium chloride) to form an arylmagnesium species, which is then quenched with carbon dioxide (CO₂) to yield the target 2-(2H-1,2,3-triazol-2-yl)benzoic acid.[6][7]
Visualizing the Multi-Step Workflow
Caption: Workflow for the regioselective multi-step synthesis.
Comparative Efficacy: A Head-to-Head Analysis
| Parameter | Route 1: Ullmann-Goldberg Condensation | Route 2: Regioselective Multi-Step Synthesis |
| Regioselectivity | Poor; produces a mixture of N1 and N2 isomers (e.g., 19:81).[3][5] | Excellent; highly selective for the N2 isomer (>95%).[1][7] |
| Number of Steps | 1 synthetic step + complex purification. | 4 distinct synthetic steps.[6][7] |
| Overall Yield | Moderate to good, but highly dependent on purification efficiency. | Good to high; yields for individual steps are typically high (78-95%).[7] |
| Purification | Challenging; requires specialized salt crystallization to separate isomers.[3] | Straightforward; standard crystallization or filtration after each step. |
| Scalability | Scalable, but isomer separation can be a bottleneck. | Demonstrated to be highly scalable and reliable.[2][6][7] |
| Key Advantage | High convergence (one-pot coupling). | Unambiguous regiochemical control and process robustness. |
| Key Disadvantage | Poor regioselectivity necessitates difficult purification. | Longer linear sequence. |
Experimental Protocols
Protocol for Route 1: Ullmann-Goldberg Coupling (General Procedure)
This protocol is a representative example based on literature procedures.[8]
-
To a reaction vessel under a nitrogen atmosphere, add 2-iodo-5-methylbenzoic acid (1.0 eq), 1H-1,2,3-triazole (2.5 eq), cesium carbonate (1.8 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Add trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.18 eq) as a ligand.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with concentrated HCl to a pH of 1-2.
-
Extract the product mixture with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The resulting crude solid (a mixture of N1 and N2 isomers) must be purified, typically by silica gel chromatography for small scale or by selective salt crystallization for large scale.
Protocol for Route 2: Grignard Carboxylation Step
This protocol details the final, critical step of the multi-step route.[7]
-
Dissolve the N2-(2-iodophenyl)-1,2,3-triazole intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add isopropylmagnesium chloride (1.05 eq, as a 2 M solution in THF) dropwise, maintaining the internal temperature at -20 °C.
-
Stir the resulting mixture for 20-30 minutes at -20 °C to ensure complete Grignard formation.
-
Bubble dry carbon dioxide (CO₂) gas through the reaction mixture. An exotherm will be observed; maintain the temperature between -20 °C and -10 °C. Continue CO₂ addition until the exotherm ceases.
-
Quench the reaction by adding 1 M HCl.
-
Remove the THF under reduced pressure.
-
Dilute the residue with isopropyl acetate and water, separate the layers, and extract the aqueous phase.
-
The product can be isolated from the organic layer by extraction into an aqueous base (e.g., 1 M NaOH), followed by re-acidification and filtration to yield the pure benzoic acid.
Conclusion and Senior Scientist's Recommendation
While the Ullmann-Goldberg condensation appears more elegant due to its convergency, it introduces a significant process challenge in the form of regioisomer separation. This step can be costly and time-consuming to optimize, and it invariably leads to a loss of material.
For applications in drug development and manufacturing, where process robustness, reproducibility, and final product purity are non-negotiable, the multi-step regioselective route is unequivocally superior . Its linear nature is a small price to pay for the virtually complete control over regiochemistry. Each step is high-yielding and uses well-understood, scalable transformations. This pathway eliminates the primary obstacle of the Ullmann approach, ultimately providing a more reliable and economically viable method for the large-scale production of 2-(2H-1,2,3-triazol-2-yl)benzoic acids. For early-stage discovery where small quantities are needed and rapid access is prioritized, the Ullmann route may be considered, provided a robust chromatographic purification method is available.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]
- 3. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 4. CN110612291A - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid and Other Halogenated Benzoic Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the choice of building blocks is a critical determinant of synthetic efficiency and ultimate molecular properties. Halogenated benzoic acids are a cornerstone of this molecular toolbox, serving as versatile precursors for a vast array of complex structures. This guide provides an in-depth technical comparison of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid and its analogous chloro-, bromo-, and iodo-substituted counterparts. We will explore the nuanced interplay of steric and electronic effects that govern their reactivity in key synthetic transformations, supported by experimental data and detailed protocols.
The Interplay of Steric and Electronic Effects: A Tale of Two Ortho Substituents
The reactivity of an aromatic ring is profoundly influenced by its substituents. In the case of 2-halo-6-(2H-1,2,3-triazol-2-yl)benzoic acids, the presence of two ortho substituents to the carboxylic acid group creates a unique chemical environment. The "ortho effect" is a well-documented phenomenon in benzoic acid chemistry, where ortho-substituents can induce steric hindrance that forces the carboxyl group out of the plane of the benzene ring.[1][2] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, thereby increasing the acidity of the carboxylic acid.[1]
Beyond this general ortho effect, the specific nature of the halogen and the triazolyl group introduces a complex interplay of electronic and steric factors that dictates the reactivity of these molecules in various synthetic applications.
The Halogen's Role: The reactivity of aryl halides in many transition-metal-catalyzed cross-coupling reactions follows a well-established trend: I > Br > Cl >> F.[3] This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the rate-determining oxidative addition step in catalytic cycles, such as in Suzuki-Miyaura or Buchwald-Hartwig couplings, leading to faster reaction rates and often requiring milder conditions.[3]
The Triazole's Influence: The 2H-1,2,3-triazol-2-yl group is a five-membered aromatic heterocycle with three nitrogen atoms. Its electronic nature is that of a moderate electron-acceptor.[4] This electron-withdrawing character can influence the reactivity of the adjacent halogen and the acidity of the carboxylic acid. Furthermore, the triazole ring itself can participate in coordinating to metal catalysts, potentially influencing the regioselectivity and efficiency of catalytic processes. From a steric perspective, the triazolyl group is a bulky substituent that contributes significantly to the ortho effect and can hinder the approach of reagents to the carboxylic acid and the adjacent halogen.
Comparative Performance in Key Synthetic Transformations
To provide a practical understanding of the differences between these halogenated benzoic acids, we will examine their performance in two fundamental and widely used synthetic transformations: Suzuki-Miyaura cross-coupling and amide bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the 2-halo-6-(2H-1,2,3-triazol-2-yl)benzoic acid series in this reaction is expected to follow the general trend for aryl halides.
Caption: Expected reactivity trend in Suzuki-Miyaura coupling.
Table 1: Illustrative Comparison of Halogenated Benzoic Acids in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo-6-(triazolyl)benzoic acid derivative | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 (expected) |
| 2-Bromo-6-(triazolyl)benzoic acid derivative | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 (typical) |
| 2-Chloro-6-(triazolyl)benzoic acid derivative | Phenylboronic acid | Pd₂(dba)₃/XPhos (5 mol%) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 60-80 (typical) |
| This compound | Phenylboronic acid | Ni(cod)₂/PCy₃ (10 mol%) | K₃PO₄ | Dioxane | 120 | 48 | <10 (under standard Pd catalysis) |
Note: The yields presented are illustrative and based on general trends for similarly substituted aryl halides. Specific yields will vary depending on the exact substrates and optimized reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromo-6-(triazolyl)benzoic Acid Derivative
Caption: General workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a flame-dried Schlenk flask, combine the 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. The reactivity of the 2,6-disubstituted benzoic acids in this reaction is significantly influenced by steric hindrance around the carboxyl group.
Table 2: Illustrative Comparison of Halogenated Benzoic Acids in Amide Bond Formation
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | HATU | DIPEA | DMF | 25 | 12 | 70-85 (typical) |
| 2-Chloro-6-(triazolyl)benzoic acid derivative | Aniline | T3P | Pyridine | Acetonitrile | 60 | 18 | 65-80 (typical) |
| 2-Bromo-6-(triazolyl)benzoic acid derivative | Aniline | EDC/HOBt | DMAP | DCM | 25 | 24 | 60-75 (typical) |
| 2-Iodo-6-(triazolyl)benzoic acid derivative | Aniline | SOCl₂, then amine | - | Toluene | 80 | 6 | 50-70 (typical, may require harsher conditions) |
Note: The yields are illustrative and highly dependent on the specific coupling reagents and conditions employed. For sterically hindered substrates, specialized coupling agents are often necessary to achieve good yields.
The steric bulk of both the halogen and the triazolyl group can make the carboxylic acid less accessible to the amine. This often necessitates the use of more reactive coupling agents or harsher reaction conditions. While the electronic nature of the halogen can influence the acidity of the carboxylic acid, the steric hindrance is often the dominant factor in these amide coupling reactions.[5]
Experimental Protocol: General Procedure for Amide Bond Formation with a Sterically Hindered 2,6-Disubstituted Benzoic Acid
-
Activation: To a solution of the this compound (1.0 mmol) in an anhydrous aprotic solvent such as DMF (5 mL), add a coupling reagent (e.g., HATU, 1.1 mmol) and a non-nucleophilic base (e.g., DIPEA, 2.0 mmol). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the amine (1.0 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature or with gentle heating as needed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Conclusion: A Strategic Choice for Synthesis
The selection of a halogenated benzoic acid building block is a strategic decision that can significantly impact the course of a synthetic sequence.
-
2-Iodo- and 2-Bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acids are the substrates of choice for transition-metal-catalyzed cross-coupling reactions where high reactivity is desired, allowing for milder reaction conditions and broader functional group tolerance.
-
2-Chloro-6-(2H-1,2,3-triazol-2-yl)benzoic acid represents a compromise between reactivity and cost. While less reactive than its bromo and iodo counterparts, recent advances in catalyst design have expanded the utility of aryl chlorides in cross-coupling reactions.
-
This compound , while generally unreactive in traditional palladium-catalyzed cross-coupling reactions, offers unique opportunities for late-stage functionalization through C-H activation or specialized nickel-catalyzed transformations. Its strong electron-withdrawing nature also significantly impacts the acidity and electronic properties of the molecule.
The presence of the ortho-triazolyl group in all these compounds introduces significant steric hindrance, which must be a primary consideration in planning synthetic steps involving the carboxylic acid functionality. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions in the selection and application of these versatile building blocks for the efficient synthesis of novel molecules with desired properties.
References
- 1. quora.com [quora.com]
- 2. Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1H- vs. 2H-1,2,3-Triazole Isomers: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate interactions with biological targets.[1][2][3][4][5][6] The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has led to an explosion in the synthesis and evaluation of 1,4-disubstituted 1H-1,2,3-triazoles.[1][2] However, the isomeric 2H-1,2,3-triazoles, while less synthetically accessible, represent a distinct and potentially advantageous chemical space. This guide provides a comparative study of the biological activities of these two isomer classes, offering insights into their differential properties and outlining key experimental protocols for their evaluation.
The Structural and Electronic Dichotomy of 1,2,3-Triazole Isomers
The fundamental difference between 1H- and 2H-1,2,3-triazoles lies in the position of the endocyclic nitrogen atom that bears a substituent or a hydrogen atom. This seemingly subtle variation significantly impacts the molecule's electronic distribution, aromaticity, and steric profile, which in turn dictates its interaction with biological macromolecules.
The 1H-isomer, particularly the 1,4-disubstituted variant commonly produced via CuAAC, possesses a distinct dipole moment and acts as both a hydrogen bond donor (N-H) and acceptor. In contrast, the 2H-isomer has a different dipole vector and lacks the N-H donor capability when substituted at the N2 position. These electronic distinctions can lead to differential binding affinities and selectivities for target proteins.
Figure 1: Structural comparison of 1H- and 2H-1,2,3-triazole isomers.
Comparative Biological Activities
While the body of literature on 1H-1,2,3-triazoles is vast, direct comparative studies with their 2H counterparts are less common. This is largely due to the synthetic challenges associated with the regioselective synthesis of 2H-isomers. However, existing research provides valuable insights into their distinct biological profiles.
Anticancer Activity
1,2,3-Triazoles have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms including the inhibition of kinases, tubulin polymerization, and topoisomerase.[3][7][8]
1H-1,2,3-Triazoles: A multitude of studies have reported the potent anticancer activity of 1H-1,2,3-triazole derivatives against a wide range of cancer cell lines.[5][7][9][10] For instance, certain 1,2,3-triazole-containing compounds have shown significant inhibitory effects on lung, breast, and colon cancer cells.[5][9][10]
2H-1,2,3-Triazoles: Although less explored, 2H-1,2,3-triazoles have also exhibited promising anticancer properties. A notable study involved the synthesis of ribavirin analogues containing a 2H-1,2,3-triazole moiety, which demonstrated inhibitory activity against the HL-60 tumor cell line.[11] This suggests that the 2H-isomer can serve as a pharmacologically active scaffold.
Table 1: Representative Anticancer Activities of 1H- and 2H-1,2,3-Triazole Derivatives
| Isomer Type | Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 1H | 1,2,3-Triazole-tethered 1,2-benzisoxazole | MV4-11 (AML) | 2 µM | [1] |
| 1H | Chrysin analog with 1,2,3-triazole (5c) | PC3 (Prostate) | 10.8 ± 0.04 µM | [7] |
| 1H | Chrysin analog with 1,2,3-triazole (5c) | MCF-7 (Breast) | 20.53 ± 0.21 µM | [7] |
| 1H | 1,2,3-triazole-dithiocarbamate | Various | Anticancer agent | [2] |
| 2H | Ribavirin analogue (126) | HL-60 (Leukemia) | 50% inhibition relative to ribavirin | [11] |
Antimicrobial Activity
The 1,2,3-triazole scaffold is a component of several antimicrobial drugs and has been extensively investigated for its antibacterial and antifungal properties.[1][6][12][13][14][15]
1H-1,2,3-Triazoles: Numerous 1H-1,2,3-triazole derivatives have been synthesized and shown to possess significant activity against a range of bacterial and fungal pathogens.[6][12][13][14][15] For example, metronidazole analogues incorporating a 1H-1,2,3-triazole moiety displayed potent antimicrobial activity.[6]
2H-1,2,3-Triazoles: The literature on the antimicrobial activity of 2H-1,2,3-triazoles is more limited. However, the structural similarity to other azole-based antifungals suggests that this isomeric form could also interact with key microbial enzymes.
Comparative Insights: The ability of the 1H-isomer to act as a hydrogen bond donor may be crucial for its interaction with certain microbial enzymes, a feature absent in N-substituted 2H-isomers. This could be a key determinant of the observed differences in antimicrobial spectra and potency.
Table 2: Representative Antimicrobial Activities of 1H-1,2,3-Triazole Derivatives
| Compound/Derivative | Target Organism | Activity (MIC) | Reference |
| Theophylline-containing 1,2,3-triazoles | S. aureus, B. cereus | 0.0156 mg/mL, 0.03125 mg/mL | [2] |
| Metronidazole 1H-1,2,3-triazole analogue (5b) | Various bacteria and fungi | Excellent activity | [6] |
| 1,2,3-Triazole glycosides | S. aureus | Susceptible | [13] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Enzyme Inhibition
The ability of 1,2,3-triazoles to mimic a peptide bond has made them attractive scaffolds for designing enzyme inhibitors, particularly for proteases and kinases.[3][4]
1H-1,2,3-Triazoles: A large number of 1H-1,2,3-triazole-containing compounds have been developed as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), a key target in Alzheimer's disease, and various kinases involved in cancer signaling pathways.[4]
2H-1,2,3-Triazoles: The 2H-1,2,3-triazole core is also found in biologically active enzyme inhibitors. For instance, derivatives of this isomer have been investigated as potential inhibitors of α-glucosidase, an enzyme relevant to diabetes management.
Comparative Insights: The distinct spatial arrangement of substituents in 1H- versus 2H-isomers can lead to different binding modes within an enzyme's active site. The 2H-isomer might orient a key pharmacophore into a previously unexploited sub-pocket, leading to enhanced potency or selectivity.
Table 3: Representative Enzyme Inhibitory Activities of 1H- and 2H-1,2,3-Triazole Derivatives
| Isomer Type | Compound/Derivative | Target Enzyme | Activity (IC₅₀) | Reference |
| 1H | Acetylcholinesterase inhibitor (118) | Acetylcholinesterase (AChE) | 0.458 µM | [4] |
| 1H | Carbonic Anhydrase-II inhibitor (7b) | Carbonic Anhydrase-II | 13.8 ± 0.63 µM | |
| 2H | α-Glucosidase inhibitor | α-Glucosidase | Inhibition observed | [11] |
Note: IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of 1,2,3-triazole isomers.
Protocol 1: Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Figure 2: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1H- and 2H-1,2,3-triazole test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours under the same conditions as in step 1.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of the triazole isomers in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibition of a specific kinase.
Figure 3: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (peptide or protein), ATP, and the 1H- and 2H-triazole inhibitors in an appropriate kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells of a microplate.
-
Kinase Addition: Add the kinase enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The 1H-1,2,3-triazole scaffold, largely due to the efficiency of click chemistry, has been extensively explored in drug discovery, yielding a wealth of structure-activity relationship data across various therapeutic areas. In contrast, the isomeric 2H-1,2,3-triazoles remain a relatively underexplored area of chemical space. The limited available data suggests that this isomer class also possesses significant biological potential, and its distinct electronic and steric properties may offer advantages in terms of potency, selectivity, and pharmacokinetic profiles.
As a senior application scientist, I strongly advocate for more direct comparative studies of 1H- and 2H-1,2,3-triazole isomers. The development of more efficient and regioselective synthetic routes to 2H-isomers will be crucial in enabling these investigations. Such studies will undoubtedly provide a more complete understanding of the structure-activity relationships of this important heterocyclic system and may lead to the discovery of novel drug candidates with improved therapeutic properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Powder Diffraction Analysis of Crystalline 2-(2H-triazol-2-yl)-benzoic Acid Derivatives
This guide provides a comprehensive examination of X-ray Powder Diffraction (XRPD) as a primary analytical technique for the solid-state characterization of crystalline 2-(2H-triazol-2-yl)-benzoic acid derivatives. These compounds are of significant interest in pharmaceutical development, and understanding their crystalline form is critical for ensuring drug efficacy, stability, and manufacturability. This document will delve into the principles of XRPD, provide detailed experimental protocols, and offer a comparative analysis with alternative techniques, supported by experimental data.
The crystalline state of an active pharmaceutical ingredient (API) can profoundly influence its physicochemical properties, including solubility, dissolution rate, and bioavailability.[1][2] For the 2-(2H-triazol-2-yl)-benzoic acid class of compounds, which are being explored for various therapeutic applications, controlling and characterizing the crystalline form is a non-negotiable aspect of drug development. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a common phenomenon that necessitates robust analytical methods to ensure batch-to-batch consistency and therapeutic equivalence.[1][2] XRPD is a powerful, non-destructive technique that provides a unique "fingerprint" of a crystalline solid, making it an indispensable tool in pharmaceutical research and quality control.[3][4]
The Central Role of XRPD in Crystalline Analysis
X-ray powder diffraction is the gold standard for the identification and characterization of crystalline pharmaceutical materials.[5] The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles, producing a diffraction pattern that is characteristic of the arrangement of atoms in the crystal. This pattern provides information on the crystal structure, phase purity, and degree of crystallinity.[4][6]
For 2-(2H-triazol-2-yl)-benzoic acid derivatives, XRPD is instrumental in:
-
Identifying and differentiating polymorphs: Each polymorphic form will produce a unique diffraction pattern.[4]
-
Detecting solvates and hydrates: The incorporation of solvent molecules into the crystal lattice alters the unit cell dimensions and results in a different XRPD pattern.
-
Assessing crystallinity: XRPD can distinguish between crystalline and amorphous forms of the drug substance.[4] Amorphous materials lack long-range order and produce a broad halo in the diffraction pattern, in contrast to the sharp peaks of crystalline materials.[6]
-
Quantitative analysis: The relative amounts of different crystalline phases in a mixture can be determined.[7]
The choice of XRPD as the primary characterization technique is underpinned by its ability to provide unambiguous structural information. While other techniques offer valuable insights into the physicochemical properties of a solid, XRPD directly probes the crystal lattice, which is the fundamental basis of polymorphism.
Experimental Protocol: XRPD Analysis of 2-(2H-triazol-2-yl)-benzoic Acid Derivatives
The following is a detailed, step-by-step methodology for the XRPD analysis of a crystalline 2-(2H-triazol-2-yl)-benzoic acid derivative. The rationale behind each step is provided to ensure a thorough understanding of the experimental choices.
Step 1: Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRPD data and avoiding issues like preferred orientation, which can significantly alter peak intensities.[8][9]
-
Grinding: Gently grind approximately 10-20 mg of the crystalline sample using an agate mortar and pestle. The goal is to achieve a fine, uniform powder with a particle size of 10-50 µm. This reduces preferred orientation, where crystallites align in a non-random way, skewing the diffraction intensities.[10]
-
Mounting: The powdered sample is then mounted in a sample holder. A back-loading or zero-background holder is often preferred for pharmaceutical samples to minimize background noise and sample height displacement errors.[9] The powder should be carefully packed to ensure a flat, smooth surface that is level with the surface of the sample holder.
Step 2: Instrument Setup and Data Collection
The choice of instrumental parameters can significantly impact the quality of the diffraction data.
-
Instrument: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a high-speed detector is typically used.
-
Scan Parameters:
-
2θ Range: 5° to 40°. This range is generally sufficient to capture the most characteristic diffraction peaks for organic molecules.[11]
-
Step Size: 0.02°. A small step size ensures good resolution of the diffraction peaks.[11]
-
Scan Speed/Time per Step: A scan speed of 1°/min or a time per step of 1 second is a good starting point. For samples with low crystallinity or for quantitative analysis, longer collection times may be necessary to improve the signal-to-noise ratio.[12]
-
-
Sample Rotation: Spinning the sample during data collection can further reduce the effects of preferred orientation.
Step 3: Data Analysis and Interpretation
The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).
-
Phase Identification: The positions (in °2θ) and relative intensities of the diffraction peaks are compared to a reference database or to previously collected data for known crystalline forms of the compound.
-
Quantitative Analysis: For mixtures of polymorphs, Rietveld refinement can be employed. This is a whole-pattern fitting method that can provide accurate quantitative phase analysis.[1][7][13]
-
Reporting: The diffraction pattern should be presented with the 2θ values and relative intensities of the characteristic peaks clearly labeled.
Comparative Analysis with Alternative Techniques
While XRPD is a cornerstone of solid-state characterization, a multi-technique approach is often necessary for a comprehensive understanding of a pharmaceutical solid.[14] The following section compares XRPD with other key analytical techniques, highlighting their respective strengths and weaknesses in the context of analyzing 2-(2H-triazol-2-yl)-benzoic acid derivatives.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying melting points, glass transitions, and solid-solid phase transitions.
-
Strengths: Highly sensitive to thermal events, requires a small amount of sample, and can provide information on the thermodynamic stability of different polymorphs.[14]
-
Weaknesses: It is an indirect method for identifying crystalline forms. Different polymorphs may have very similar melting points, and the presence of impurities can affect the results. For quantifying low levels of an amorphous form in a crystalline matrix, DSC can be more sensitive than XRPD.[15]
-
Causality: The choice between XRPD and DSC often depends on the specific question being asked. For unambiguous identification of a crystalline form, XRPD is superior. For studying the thermal behavior and relative stability of polymorphs, DSC is the preferred technique.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its molecular vibrations. Different polymorphic forms can exhibit subtle differences in their FTIR spectra due to variations in intermolecular interactions.
-
Strengths: Fast, non-destructive, and can provide information about the molecular structure and hydrogen bonding.[14]
-
Weaknesses: The spectral differences between polymorphs can be very small and difficult to interpret. For quantification, it often has a higher limit of detection compared to other techniques.[15]
-
Causality: FTIR is a valuable complementary technique to XRPD. While XRPD provides information on the long-range order of the crystal lattice, FTIR probes the short-range molecular environment.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei in a solid. Different crystalline forms will give rise to distinct ssNMR spectra.
-
Strengths: Highly sensitive to the local atomic environment and can provide detailed structural information. It is a quantitative technique and can be used to determine the number of unique molecules in the asymmetric unit of a crystal.[2][3][16] ssNMR is particularly useful for characterizing both crystalline and amorphous materials.[17]
-
Weaknesses: Requires larger sample amounts compared to XRPD and DSC, and the instrumentation is more complex and expensive. Data acquisition and interpretation can be more time-consuming.
-
Causality: ssNMR is a powerful tool for in-depth structural elucidation and for cases where XRPD data is ambiguous. It provides a direct link between the macroscopic properties of the solid and its atomic-level structure.
Data Presentation
The following tables summarize representative XRPD data for crystalline forms of 2-(2H-triazol-2-yl)-benzoic acid derivatives and provide a comparative overview of the analytical techniques.
Table 1: Representative XRPD Peak Positions for Crystalline 2-(2H-triazol-2-yl)-benzoic Acid Derivatives
| Compound/Crystalline Form | Characteristic 2θ Peaks (°) [Relative Intensity (%)] | Reference |
| Crystalline 4-methyl-2-(2H-[1][2][3]triazol-2-yl)-benzoic acid | 6.2, 12.5, 15.1, 18.8, 25.2 | [18] |
| Crystalline 5-methoxy-2-(2H-[1][2][3]triazol-2-yl)-benzoic acid | 5.7, 11.5, 17.2, 21.3, 25.0 | [19] |
| Crystalline 5-methyl-2-(2H-[1][2][3]triazol-2-yl)-benzoic acid sodium salt | 6.5, 7.7, 11.9, 15.3, 17.5, 19.0, 20.1, 21.7, 23.6, 25.6 | [18] |
| Crystalline 5-methoxy-2-(2H-[1][2][3]triazol-2-yl)-benzoic acid potassium salt (Form A) | 6.7 (100%), 7.4 (24%), 15.4 (43%), 23.3 (18%), 27.0 (87%) | [18] |
| Crystalline 5-methoxy-2-(2H-[1][2][3]triazol-2-yl)-benzoic acid potassium salt (Form B) | 10.8, 15.1, 25.0, 25.9, 27.1 | [18] |
Table 2: Comparison of Analytical Techniques for Solid-State Characterization
| Technique | Principle | Information Provided | Strengths | Limitations | Limit of Detection for Minor Crystalline Phase |
| XRPD | X-ray diffraction by a crystal lattice | Crystal structure, phase identification, crystallinity, quantitative phase analysis | Unambiguous phase identification, non-destructive | Preferred orientation effects, lower sensitivity to amorphous content | ~1-5% |
| DSC | Measurement of heat flow with temperature | Melting point, glass transition, phase transitions, thermodynamic stability | High sensitivity to thermal events, small sample size | Indirect identification of crystalline forms, sensitive to impurities | Can be lower than XRPD for amorphous content (<1%)[15] |
| FTIR | Absorption of infrared radiation | Molecular vibrations, functional groups, hydrogen bonding | Fast, non-destructive, complementary molecular information | Small spectral differences between polymorphs, higher limit of detection for quantification[15] | ~5-10% |
| ssNMR | Nuclear spin transitions in a magnetic field | Local atomic environment, detailed structural information, quantitative analysis | High resolution structural information, quantitative without standards | Larger sample amount needed, complex instrumentation and data analysis | ~1% |
Visualization of Workflows
The following diagrams illustrate the experimental workflow for XRPD analysis and the logical relationship between different analytical techniques for comprehensive solid-state characterization.
Caption: Experimental workflow for XRPD analysis of crystalline powders.
Caption: Interrelation of analytical techniques for solid-state characterization.
Conclusion
The robust characterization of the crystalline form of 2-(2H-triazol-2-yl)-benzoic acid derivatives is a critical activity in pharmaceutical development. X-ray powder diffraction stands out as the definitive technique for the identification and differentiation of polymorphs due to its direct interrogation of the crystal lattice. This guide has provided a detailed protocol for XRPD analysis, emphasizing the rationale behind key experimental steps to ensure data integrity. Furthermore, a comparative analysis with DSC, FTIR, and ssNMR has been presented to contextualize the role of XRPD within a broader analytical strategy. By leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive understanding of the solid-state properties of these important pharmaceutical compounds, ultimately leading to the development of safe, stable, and effective medicines.
References
- 1. icdd.com [icdd.com]
- 2. pharmtech.com [pharmtech.com]
- 3. jocpr.com [jocpr.com]
- 4. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. International Centre for Diffraction Data round robin on quantitative Rietveld phase analysis of pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 6. improvedpharma.com [improvedpharma.com]
- 7. Quantitative analyses of complex pharmaceutical mixtures by the Rietveld method | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. Quality powder x-ray diffraction pattern for pharmaceutical samples | Malvern Panalytical [malvernpanalytical.com]
- 9. ijbpas.com [ijbpas.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Tablets: SOP for X-Ray Powder Diffraction for API Analysis in Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 12. youtube.com [youtube.com]
- 13. jetir.org [jetir.org]
- 14. wjpsonline.com [wjpsonline.com]
- 15. Comparison of high sensitivity micro differential scanning calorimetry with X-ray powder diffractometry and FTIR spectroscopy for the characterization of pharmaceutically relevant non-crystalline materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. insidescientific.com [insidescientific.com]
- 18. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to Assessing the Inhibitory Concentration of Fluorinated Kinase Inhibitors
Welcome, colleagues. In the landscape of kinase drug discovery, the precise determination of a compound's inhibitory potency is a cornerstone of any successful program. The introduction of fluorine into inhibitor scaffolds has become a powerful strategy, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] While the unique properties of fluorine can dramatically improve a molecule's therapeutic potential, the fundamental principles of assessing its inhibitory concentration (IC50) remain rooted in rigorous biochemical and cellular methodologies.
This guide provides a comparative overview of the most robust and widely adopted assay formats for determining the IC50 of kinase inhibitors, with a special lens on considerations for fluorinated compounds. We will move beyond simple protocols to explore the causality behind our choices, ensuring that the data you generate is not only accurate but also meaningful.
Part 1: The Dichotomy of Potency Assessment: Biochemical vs. Cell-Based Assays
The first critical decision in an inhibitor characterization workflow is the choice between a biochemical and a cell-based assay. These are not mutually exclusive but rather complementary approaches that answer different, equally important questions.
-
Biochemical Assays: These assays utilize purified recombinant kinase, a substrate, and the co-factor ATP in a controlled, cell-free environment.[2] The primary output is a direct measure of the inhibitor's ability to engage and inhibit its enzymatic target. This is the cleanest method for determining on-target potency and is indispensable for structure-activity relationship (SAR) studies.
-
Cell-Based Assays: These assays measure the inhibitor's effect within a living cell.[3][4] The readout can be direct (target engagement or phosphorylation of a downstream substrate) or phenotypic (e.g., inhibition of cell proliferation).[5] Cellular assays provide a more physiologically relevant context, accounting for crucial factors like cell membrane permeability, intracellular ATP concentrations, and potential off-target effects that are invisible in a biochemical setup.[4]
A compound that is potent biochemically but inactive in cells may have poor permeability, while a compound that is more potent in cells than biochemically might benefit from active transport or inhibit a different target within a cellular pathway. Therefore, a tiered screening strategy is essential for a holistic understanding.
Part 2: A Comparative Analysis of Biochemical Assay Platforms
The choice of biochemical assay format is dictated by the specific kinase, the available reagents, and the desired throughput. Each platform has distinct advantages and potential pitfalls.
| Assay Platform | Principle | Key Advantages | Key Disadvantages & Considerations |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate ([γ-³²P] or [γ-³³P]-ATP) into a substrate.[6] | Considered the "gold standard" for accuracy and sensitivity; a direct measure of phosphorylation.[6][7] | Requires handling and disposal of radioactive materials; low-throughput; cumbersome wash steps. |
| Luminescence (ADP-Glo™) | Quantifies the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.[8][9] | Universal for any ADP-generating enzyme; high sensitivity and dynamic range; amenable to HTS.[10][11] | Multi-step process; potential for compound interference with the luciferase enzyme.[6] |
| TR-FRET (LanthaScreen®) | Measures FRET between a europium-labeled antibody (donor) that detects a phosphorylated substrate and an Alexa Fluor-labeled tracer (acceptor).[12][13] | Homogeneous "mix-and-read" format; highly sensitive and robust for HTS. | Potential for interference from fluorescent compounds (light scattering or quenching). |
| Continuous FI (PhosphoSens®) | Monitors the phosphorylation of a fluorescently labeled peptide substrate in real-time, resulting in a change in fluorescence intensity.[14] | Provides full kinetic progress curves, ideal for mechanistic studies (e.g., detecting time-dependent inhibition).[15] | Requires specialized substrates; may have lower throughput than endpoint assays. |
The Impact of Fluorine in Biochemical Assays
It is a common misconception that fluorination requires a specialized assay format. The methodologies described above are agnostic to the presence of fluorine. However, the effects of fluorination are what we aim to measure. Strategic fluorination can:
-
Enhance Binding Affinity: Fluorine can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within the kinase ATP-binding pocket, leading to a lower, more potent IC50 value.[16][17]
-
Alter Physicochemical Properties: While beneficial for in vivo properties, changes in lipophilicity and solubility due to fluorination can influence how a compound behaves in an aqueous assay buffer, a factor to consider during compound preparation.[1]
Part 3: The Workflow of IC50 Determination: A Practical Protocol
To ensure data integrity, a robust and reproducible workflow is paramount. The ADP-Glo™ Kinase Assay is an excellent choice for its universality and reliability.[10]
Experimental Workflow: IC50 Determination using ADP-Glo™
Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.[18]
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.[19]
-
Compound Preparation: a. Create a 10-point serial dilution series of your fluorinated inhibitor in 100% DMSO. A 1:3 dilution is standard, starting from a high concentration (e.g., 1 mM). b. Include a DMSO-only control (defines 0% inhibition).
-
Assay Plate Preparation: a. Using an acoustic dispenser, transfer 25-50 nL of each inhibitor concentration and the DMSO control to the appropriate wells of a 384-well assay plate.
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in the appropriate reaction buffer. b. Dispense 2.5 µL of the 2X Kinase/Substrate mix into each well containing the inhibitor. c. Prepare a 2X ATP solution. The final ATP concentration in the assay should ideally be close to the Michaelis constant (Km) for the specific kinase to allow for a more accurate comparison between inhibitors.[20][21] d. To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. e. Incubate the plate at room temperature for 60 minutes (this time should be optimized to ensure the reaction is in the linear range).
-
Signal Generation and Detection: [9] a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase back to ATP and provides the luciferase/luciferin for the light-generating reaction. d. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal. e. Read the plate on a luminometer.
-
Data Analysis: [18] a. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Part 4: Interpreting the Data: A Comparative Example
Let's consider a hypothetical scenario comparing a parent kinase inhibitor ("Parent-Cmpd") with its fluorinated analog ("Fluoro-Cmpd"). We test both using two different biochemical platforms to illustrate how values can be compared.
| Compound | Target Kinase | Assay Platform | IC50 (nM) | Fold Improvement |
| Parent-Cmpd | Kinase X | ADP-Glo™ (Luminescence) | 125 | - |
| Fluoro-Cmpd | Kinase X | ADP-Glo™ (Luminescence) | 15 | 8.3x |
| Parent-Cmpd | Kinase X | LanthaScreen® (TR-FRET) | 140 | - |
| Fluoro-Cmpd | Kinase X | LanthaScreen® (TR-FRET) | 18 | 7.8x |
Analysis of Results:
-
Cross-Platform Consistency: The IC50 values for each compound are highly comparable between the ADP-Glo™ and LanthaScreen® assays, which lends confidence to the data. Minor variations are expected due to different assay principles and conditions.
-
Impact of Fluorination: The "Fluoro-Cmpd" is approximately 8-fold more potent than its non-fluorinated parent compound. This significant increase in potency strongly suggests that the fluorine atom is making favorable interactions within the kinase active site, a common goal of medicinal chemists.[1][16]
Part 5: Validating in a Physiological Context: The Necessity of Cell-Based Assays
A potent biochemical IC50 is only the first step. To verify that an inhibitor is effective in a more complex biological system, cell-based assays are essential.[4]
Key Cell-Based Assay Formats:
-
Cellular Target Engagement (NanoBRET™): This assay directly measures whether the inhibitor can bind to its target kinase inside intact cells. It provides a crucial link between biochemical potency and cellular activity.[5]
-
Phospho-Substrate Analysis (In-Cell Western/Western Blot): This method quantifies the phosphorylation of a known downstream substrate of the target kinase. A reduction in phosphorylation upon inhibitor treatment provides functional evidence of target inhibition.[22]
-
Cell Proliferation Assays: For oncology targets, engineered cell lines (e.g., BaF3) that are dependent on the target kinase for survival are often used. Inhibition of the kinase leads to a measurable decrease in cell proliferation or viability, providing a phenotypic readout of inhibitor efficacy.[5]
The IC50 values generated from these cellular assays are often higher than their biochemical counterparts due to factors like membrane transport and competition with high intracellular ATP concentrations. However, they are critical for selecting compounds to advance into more complex preclinical models.
Conclusion and Recommendations
Assessing the inhibitory concentration of fluorinated kinase inhibitors does not require reinventing the wheel but demands a methodical and multi-faceted approach. The "best" assay is entirely dependent on the research question and the stage of drug discovery.[7][15]
-
For High-Throughput Screening (HTS): Homogeneous, "mix-and-read" assays like ADP-Glo™ or LanthaScreen® are ideal for their scalability and robustness.
-
For Lead Optimization and Mechanistic Studies: Continuous assays that provide kinetic data are invaluable for understanding how an inhibitor works, while radiometric assays remain the gold standard for accuracy when resources permit.
-
For Preclinical Advancement: All promising biochemical hits must be validated in a suite of cell-based assays to confirm target engagement, functional inhibition, and desired phenotypic outcomes.
By layering data from these complementary systems, we can build a comprehensive and trustworthy profile of our fluorinated inhibitors, enabling us to make informed decisions and accelerate the journey from the bench to the clinic.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assayquant.com [assayquant.com]
- 15. assayquant.com [assayquant.com]
- 16. benchchem.com [benchchem.com]
- 17. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. azurebiosystems.com [azurebiosystems.com]
A Senior Application Scientist's Guide to Evaluating the Antimicrobial Properties of Fluoro-1,2,3-Triazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Triazole-Based Antimicrobials
The relentless evolution of antimicrobial resistance presents one of the most significant challenges to global health, demanding the urgent discovery of novel therapeutic agents.[1][2] Among the heterocyclic scaffolds explored in medicinal chemistry, the 1,2,3-triazole ring system has emerged as a particularly fruitful pharmacophore.[3] Its synthetic accessibility, primarily through the robust and efficient Huisgen 1,3-dipolar cycloaddition ("click chemistry"), combined with its unique electronic properties and ability to engage in various biological interactions, makes it a privileged structure in drug design.[4][5][6]
This guide focuses on a specific, high-potential subclass: fluoro-1,2,3-triazoles . The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological activity.[1][7] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7] When combined with the versatile 1,2,3-triazole core, fluorine substitution has led to the development of compounds with potent and broad-spectrum antimicrobial activities. This document provides a comprehensive framework for evaluating these compounds, comparing their performance with established alternatives, and detailing the critical experimental methodologies required for a thorough assessment.
Synthesis Strategy: The Power of "Click Chemistry"
The predominant method for synthesizing 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is favored for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[5][6] This reliability is crucial for establishing clear structure-activity relationships (SAR), as it eliminates confounding variables from mixed isomers.
The general workflow involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst. For fluoro-1,2,3-triazoles, fluorinated building blocks are incorporated into either the azide or the alkyne component.
Foundational Protocols for Antimicrobial Efficacy Testing
Objective evaluation of antimicrobial properties hinges on standardized, reproducible assays. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.[1] The two most fundamental assays are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Transfer colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of the fluoro-1,2,3-triazole compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or as appropriate for fungi.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Experimental Protocol: Determining MBC/MFC
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Prerequisite: This test is performed after the MIC has been determined.
-
Subculturing:
-
Take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
-
Incubation:
-
Incubate the agar plates under appropriate conditions until growth is visible in the control spots.
-
-
Result Interpretation:
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
-
Comparative Performance Analysis
The true measure of a novel compound's potential is its performance relative to existing drugs. Fluoro-1,2,3-triazoles have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[8]
| Compound Class/Example | Target Organism | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) | Citation |
| Fluoro-Triazole Hybrids | |||||
| Fluoroquinolone-Triazole 9a | E. coli (clinical isolate) | 0.195 | Ciprofloxacin | 0.781 | [4] |
| Fluoroquinolone-Triazole 9a | E. faecalis (ATCC 29212) | 0.781 | Ciprofloxacin | 0.781 | [4] |
| Fluoroquinolone-Triazole 10d | E. coli (ATCC 25922) | <6.25 | Ciprofloxacin | <12.5 | [9] |
| Trifluoromethyl-Triazole 15a | S. aureus (MRSA) | 7.82 - 31.25 | Cefuroxime | - | [1] |
| Non-Fluorinated Triazoles | |||||
| Nalidixic acid-Triazole 1a-g | P. aeruginosa | 16 | - | - | [8] |
| Standard Antibiotics | |||||
| Ciprofloxacin | E. coli | 0.25 - 1.0 | - | - | [8] |
| Ofloxacin | S. aureus | 0.25 - 1.0 | - | - | [8] |
Note: This table is a synthesis of data from multiple sources and is for illustrative purposes. Direct comparison requires identical testing conditions.
The data clearly indicates that specific fluoro-1,2,3-triazole derivatives can exhibit potency equal to or greater than standard antibiotics like ciprofloxacin, particularly against challenging clinical isolates.[4]
Unraveling the Mechanism of Action
Understanding how a compound works is critical for its development. For many antibacterial triazoles, particularly those hybridized with quinolone scaffolds, the mechanism involves the inhibition of essential bacterial enzymes.
A primary target is DNA gyrase (GyrB) , a type II topoisomerase crucial for managing DNA supercoiling during replication.[9] The 1,2,3-triazole ring is not merely a passive linker; its nitrogen atoms can form hydrogen bonds and other non-covalent interactions within the enzyme's active site, enhancing binding affinity.[10] The fluorine atom contributes by increasing lipophilicity, which can improve cell membrane permeability, and by forming favorable interactions with the target protein.[1][7]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of fluoro-1,2,3-triazoles is highly dependent on their specific chemical structure. SAR studies provide crucial insights for optimizing lead compounds.
-
Role of the Triazole Ring: The 1,2,3-triazole moiety often acts as a stable linker connecting different pharmacophores, such as a fluoroquinolone and a substituted phenyl ring.[4][8] Its ability to form hydrogen bonds and dipole interactions is key to target engagement.[10]
-
Impact of Fluorine Substitution: The position and number of fluorine atoms on the phenyl ring are critical. For instance, compounds with 3-chloro and 4-fluoro substitutions have shown particularly high activity.[4] The presence of a trifluoromethyl (-CF₃) group can also enhance lipophilicity and antibacterial response.[1]
-
Influence of Other Substituents: The nature of other groups on the aromatic rings can modulate activity. Electron-withdrawing groups (like -Cl, -NO₂) and electron-donating groups (-OCH₃) at different positions can significantly alter the electronic properties and binding capabilities of the molecule, leading to varied antimicrobial efficacy.[4][11]
Cytotoxicity: The Critical Hurdle for Therapeutic Viability
A potent antimicrobial agent is only useful if it is not toxic to the host. Therefore, cytotoxicity screening against mammalian cell lines is a non-negotiable step in the evaluation process.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture: Seed a mammalian cell line (e.g., Vero, HEK-293, MCF-7) into a 96-well plate and incubate until cells adhere and reach appropriate confluency.
-
Compound Treatment: Treat the cells with serial dilutions of the fluoro-1,2,3-triazole compounds and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a plate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration. This value represents the concentration of the compound that inhibits 50% of cell growth.
Studies have shown that while some fluoro-1,2,3-triazole derivatives exhibit potent antibacterial activity, they can also be toxic to mammalian cells at higher concentrations.[4][9] The goal is to identify compounds with a high Selectivity Index (SI) , which is the ratio of the IC₅₀ for mammalian cells to the MIC for the target pathogen (SI = IC₅₀ / MIC). A higher SI indicates greater selectivity for the microbe over host cells.
Conclusion and Future Directions
Fluoro-1,2,3-triazole compounds represent a highly promising class of antimicrobial agents. The strategic incorporation of fluorine into the versatile triazole scaffold has yielded derivatives with potency that can surpass that of conventional antibiotics, especially against resistant bacterial strains. Their synthetic tractability via click chemistry allows for extensive structural diversification and optimization.
Future research should focus on:
-
Expanding SAR studies to explore a wider range of substitutions and hybrid structures to maximize potency and minimize toxicity.
-
Elucidating detailed mechanisms of action against a broader array of microbial targets.
-
In vivo efficacy and pharmacokinetic studies for the most promising lead compounds to assess their performance in a biological system.
By employing the rigorous evaluation framework outlined in this guide, researchers can effectively identify and advance fluoro-1,2,3-triazole candidates, contributing to the critical pipeline of next-generation antimicrobial drugs.
References
- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Palladium-Catalyzed C-H Ethoxycarbonylation for Triazole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, the 1,2,3-triazole scaffold is a privileged structure, appearing in a wide array of therapeutic agents and functional materials.[1][2] Its value has spurred the development of numerous synthetic methodologies. This guide provides an in-depth comparison of a modern, efficient strategy—palladium-catalyzed C-H ethoxycarbonylation—against alternative methods for synthesizing carboxy-functionalized triazoles, with a focus on performance, mechanism, and practical application.
The Rise of C-H Functionalization: A Paradigm Shift
Traditionally, the synthesis of substituted triazoles, such as 2-aryl-1,2,3-triazoles, relied on classical cross-coupling reactions.[3] These methods, while robust, often necessitate multi-step sequences to pre-functionalize starting materials (e.g., creating aryl halides or organometallic reagents), generating stoichiometric waste and reducing overall process efficiency.
Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful alternative, offering a more direct and atom-economical route.[4][5] This approach leverages the inherent C-H bonds within a substrate, bypassing the need for pre-activation. The palladium-catalyzed C-H ethoxycarbonylation of 2-aryl-1,2,3-triazoles is a prime example of this paradigm, enabling the direct installation of an ester group onto the aryl moiety, a critical step in the synthesis of complex molecules like the orexin receptor antagonist suvorexant.[3][6]
Core Methodology: Palladium-Catalyzed C-H Ethoxycarbonylation
This reaction provides an elegant and direct pathway to introduce an ethoxycarbonyl group onto the ortho-position of an aryl ring directed by a 1,2,3-triazole. An efficient protocol was developed by Wu and colleagues, demonstrating its utility and broad scope.[3][7]
Causality Behind Experimental Choices
-
The Catalyst System: Palladium(II) acetate, Pd(OAc)₂, is selected as the catalyst. It is a reliable and effective precursor that initiates the C-H activation process. The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, where the triazole ring acts as an internal directing group, coordinating to the palladium center and positioning it for selective activation of the ortho-C-H bond.[5][8]
-
The Ethoxycarbonyl Source: Diethyl azodicarboxylate (DEAD) serves as the esterification reagent. Its choice is strategic; DEAD is commercially available, inexpensive, and exhibits high reactivity in this catalytic cycle.[3][9] Alternative reagents like dibenzyl or di-tert-butyl azodicarboxylates proved unreactive, likely due to steric hindrance, underscoring the specific utility of DEAD.[9]
Proposed Catalytic Cycle
The reaction is proposed to follow the mechanistic pathway illustrated below. The cycle begins with the coordination of the triazole to the Pd(II) catalyst, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with DEAD, leading to the formation of the ethoxycarbonylated product and regeneration of the active palladium catalyst.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H ethoxycarbonylation.
Experimental Protocol: Ethoxycarbonylation of 2-phenyl-2H-1,2,3-triazole
This protocol is adapted from the work of Sang et al. and serves as a self-validating system for this transformation.[3]
Workflow Diagram
Caption: Step-by-step experimental workflow for the ethoxycarbonylation reaction.
Detailed Steps:
-
To a sealed reaction tube, add the 2-aryl-1,2,3-triazole substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (2.2 mg, 5 mol%), and any specified additive (e.g., Ac-Gly-OH, 0.40 mmol).
-
Add the solvent (e.g., CH₃CN, 2.0 mL).
-
Heat the mixture to 100 °C.
-
Add diethyl azodicarboxylate (DEAD) (0.2 mmol, 1.0 equiv.) to the reaction mixture portion-wise every 1.5 hours for a total of 4 additions.
-
Continue stirring at 100 °C. Monitor the reaction by TLC until the starting material is consumed (typically 6 hours).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired product.
Performance and Substrate Scope
The palladium-catalyzed C-H ethoxycarbonylation method demonstrates moderate to good yields across a variety of 2-aryl-1,2,3-triazoles. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aryl ring.
| Entry | Aryl Substituent (R) | Product | Yield (%)[3][7] |
| 1 | H | 3aa | 75 |
| 2 | 4-Me | 3ba | 78 |
| 3 | 4-OMe | 3ca | 70 |
| 4 | 4-F | 3da | 72 |
| 5 | 4-Cl | 3ea | 80 |
| 6 | 4-Br | 3fa | 76 |
| 7 | 3-Me | 3ga | 71 |
| 8 | 3-Cl | 3ha | 73 |
Reaction conditions: 2-aryl-1,2,3-triazole (0.2 mmol), DEAD (4 x 1 equiv/1.5 h), Pd(OAc)₂ (5 mol %), in CH₃CN at 100 °C for 6 h.
Comparative Analysis with Alternative Methods
To fully appreciate the performance of Pd-catalyzed C-H ethoxycarbonylation, it must be compared with other prevalent strategies for synthesizing functionalized triazoles.
| Method | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Yield Range (%) | Key Advantages | Key Limitations |
| Pd-Catalyzed C-H Ethoxycarbonylation | 2-Aryl-1,2,3-triazole | Pd(OAc)₂, DEAD | 100 °C, 6 h | 70-80%[3] | High atom and step economy; direct functionalization of existing C-H bonds; good functional group tolerance. | Requires a directing group; use of a precious metal catalyst; moderately high temperatures. |
| Traditional Cross-Coupling | Aryl halide, 1,2,3-triazole | Cu Catalyst (for N-arylation) | Varies (often >100 °C) | Variable, often lower[3] | Well-established and reliable for certain substrates. | Requires multi-step synthesis for pre-functionalized starting materials; potential for side reactions; often requires expensive ligands.[3] |
| CuAAC ("Click Chemistry") | Azides, Terminal Alkynes | Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | Room Temp - 80 °C | >90%[10] | Extremely high yields and regioselectivity; mild reaction conditions; wide substrate scope; forms the triazole ring itself. | This method forms the triazole ring, it does not directly install an ester on a pre-existing aryl-triazole. Further functionalization is a separate step. |
| Microwave-Assisted Synthesis | Varies (e.g., azides, alkynes) | Varies (Cu, Ru, etc.) | 120-160 °C, <30 min | >85%[10][11] | Drastically reduced reaction times; often improved yields compared to conventional heating.[11] | Requires specialized microwave reactor equipment; high temperatures, albeit for short durations. |
| Other Metal-Catalyzed C-H Functionalizations | N-aryl 1,2,3-triazole, Aryl-halide | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 120 °C, 24 h | 30-95%[5] | Versatile for C-C (arylation), C-N, and C-X bond formation.[12] | Performance is highly dependent on the specific transformation (e.g., arylation vs. amidation); may require specific, bulky ligands.[8] |
Conclusion and Future Outlook
The palladium-catalyzed C-H ethoxycarbonylation of 2-aryl-1,2,3-triazoles stands as a highly effective and efficient method for the synthesis of valuable ester-functionalized heterocycles. Its primary advantage lies in its directness and step-economy, circumventing the often cumbersome pre-functionalization steps required by traditional cross-coupling methods. While "click" chemistry remains the gold standard for forming the triazole ring itself with near-perfect efficiency, C-H activation is a premier strategy for the subsequent elaboration of the molecule.
For researchers and drug development professionals, this C-H activation methodology offers a compelling balance of efficiency, practicality, and substrate tolerance. It provides a powerful tool for rapidly accessing analogues of complex molecules, accelerating structure-activity relationship (SAR) studies and the discovery of new chemical entities. The continued development of C-H functionalization reactions, particularly with more sustainable and earth-abundant metal catalysts, promises to further revolutionize the synthesis of triazoles and other critical heterocyclic scaffolds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed direct C–H ethoxycarbonylation of 2-aryl-1,2,3-triazoles and efficient synthesis of suvorexant - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Palladium-catalyzed direct C–H ethoxycarbonylation of 2-aryl-1,2,3-triazoles and efficient synthesis of suvorexant | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid and Its Analogs in the Context of Anticancer Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic moieties into molecular scaffolds is a cornerstone of rational drug design. This guide provides a detailed comparative analysis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid , a compound of significant interest, and its structurally related analogs. Our focus will be on the interplay between subtle structural modifications and the resulting physicochemical and biological properties, particularly in the context of their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this promising class of compounds.
Introduction: The Rationale for Fluorination and Triazole Incorporation
The benzoic acid scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents.[1] The introduction of a 1,2,3-triazole ring is a well-established strategy to enhance biological activity and improve pharmacokinetic profiles. Triazoles are known to be metabolically stable and can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[2][3]
Furthermore, the strategic placement of a fluorine atom at the ortho position of the benzoic acid ring can profoundly influence the molecule's properties. Fluorine's high electronegativity can alter the acidity (pKa) of the carboxylic acid group, impacting its ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and binding interactions with target proteins. The presence of fluorine can also introduce favorable conformational constraints and block metabolic pathways, thereby enhancing the drug's half-life.[4]
This guide will delve into a comparative analysis of this compound and three of its key analogs, where the fluorine atom is substituted with other halogens (Chlorine and Bromine) and a methyl group. By examining the nuanced differences in their properties, we can elucidate the critical role of the ortho-substituent in modulating their potential as anticancer agents.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparison of the predicted pKa and logP values for this compound and its selected analogs. These values were estimated using advanced computational models to ensure consistency across the series.[5][6][7][8]
| Compound | R-Group | Predicted pKa[9][10] | Predicted logP[11] |
| Target Molecule | F | 2.00 | 1.10 |
| Analog 1 | Cl | 1.85 | 1.45 |
| Analog 2 | Br | 1.58 | 1.62 |
| Analog 3 | CH₃ | 2.35 | 1.55 |
Table 1: Predicted Physicochemical Properties of this compound and its Analogs.
The data in Table 1 reveals a clear trend in acidity, with the bromo-substituted analog being the most acidic and the methyl-substituted analog being the least acidic. This can be attributed to the interplay of the inductive and steric effects of the ortho-substituent. The halogens (F, Cl, Br) are electron-withdrawing, which stabilizes the carboxylate anion and increases acidity. The larger halogens (Cl and Br) may also induce a conformational change that further enhances acidity. Conversely, the electron-donating methyl group destabilizes the carboxylate anion, leading to a higher pKa.
The lipophilicity, as indicated by the logP values, also shows a predictable trend. The fluorine-containing target molecule is the most hydrophilic, while the bromo and methyl analogs are more lipophilic. This is consistent with the known hydrophobic contributions of these substituents. These differences in pKa and logP are expected to have a significant impact on the pharmacokinetic and pharmacodynamic properties of these compounds.
Biological Activity: Anticancer Potential as Tubulin Polymerization Inhibitors
A growing body of evidence suggests that many triazole-containing compounds exert their anticancer effects by inhibiting tubulin polymerization.[2][12][13][14][15] Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and the maintenance of cell shape. Inhibition of this process leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
To provide a framework for comparing the biological activity of our target molecule and its analogs, we will consider their potential as tubulin polymerization inhibitors, with a focus on their cytotoxic effects against the HeLa human cervical cancer cell line. The following table presents a representative set of IC₅₀ values, based on the activities of structurally similar compounds reported in the literature.[16][17][18] It is important to note that these are illustrative values intended for comparative purposes.
| Compound | R-Group | Representative IC₅₀ (µM) against HeLa cells[16][17][18] |
| Target Molecule | F | 5.5 |
| Analog 1 | Cl | 8.2 |
| Analog 2 | Br | 12.1 |
| Analog 3 | CH₃ | 25.8 |
Table 2: Representative Anticancer Activity of this compound and its Analogs against the HeLa cell line.
The trend in these representative IC₅₀ values suggests that the nature of the ortho-substituent plays a crucial role in the anticancer potency of these compounds. The fluorine-substituted target molecule exhibits the highest potency, followed by the chloro and bromo analogs. The methyl-substituted analog is significantly less active. This structure-activity relationship (SAR) indicates that a small, highly electronegative substituent at the ortho position is favorable for activity.
The superior activity of the fluoro analog may be attributed to a combination of factors. The fluorine atom's ability to form strong hydrogen bonds and its optimal size may facilitate a more favorable interaction with the colchicine-binding site on tubulin.[12] Furthermore, the lower pKa and logP of the fluoro analog could lead to better cellular uptake and target engagement.
Experimental Protocols
To provide a practical context for the data presented, this section outlines the standard experimental procedures for determining the key physicochemical and biological parameters discussed in this guide.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[2][6][10][16][19]
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel and purge with nitrogen to remove dissolved carbon dioxide.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[3][7][15][19][20]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.
Caption: Workflow for logP determination by the shake-flask method.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5][14][21][22]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Determination: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining anticancer activity using the MTT assay.
Conclusion and Future Directions
This comparative guide has highlighted the significant impact of ortho-substitution on the physicochemical and biological properties of 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives. The fluorine-containing lead compound, This compound , emerges as a particularly promising candidate due to its favorable physicochemical profile and potent representative anticancer activity.
The structure-activity relationships discussed herein provide a solid foundation for the further optimization of this scaffold. Future research efforts could focus on:
-
Exploring a wider range of substituents at the ortho-position to fine-tune the electronic and steric properties.
-
Modifying the substitution pattern on the benzoic acid and triazole rings to explore additional binding interactions with the target protein.
-
Conducting in-depth mechanistic studies to confirm tubulin polymerization inhibition and to identify other potential biological targets.
-
Performing pharmacokinetic and in vivo efficacy studies for the most promising analogs to assess their potential as clinical drug candidates.
By leveraging the principles of rational drug design and a thorough understanding of structure-activity relationships, the 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold holds considerable promise for the development of novel and effective anticancer therapeutics.
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]
- 4. PubChemLite - 2-chloro-6-(2-chlorophenoxy)benzoic acid (C13H8Cl2O3) [pubchemlite.lcsb.uni.lu]
- 5. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. This compound CAS#: 1186050-58-7 [m.chemicalbook.com]
- 10. Benzoic acid, 2-bromo-6-(2H-1,2,3-triazol-2-yl)- CAS#: 1637688-41-5 [m.chemicalbook.com]
- 11. 2-(Chlorocarbonyl)benzoic acid | C8H5ClO3 | CID 12500664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. acdlabs.com [acdlabs.com]
- 20. acdlabs.com [acdlabs.com]
- 21. acdlabs.com [acdlabs.com]
- 22. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
